molecular formula C15H11O5+ B1216485 Luteolinidin CAS No. 16975-93-2

Luteolinidin

Cat. No.: B1216485
CAS No.: 16975-93-2
M. Wt: 271.24 g/mol
InChI Key: GDNIGMNXEKGFIP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Luteolinidin belongs to the class of organic compounds known as 7-hydroxyflavonoids. These are flavonoids that bear one hydroxyl group at the C-7 position of the flavonoid skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in corn. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a 5-hydroxyanthocyanidin.

Properties

CAS No.

16975-93-2

Molecular Formula

C15H11O5+

Molecular Weight

271.24 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol

InChI

InChI=1S/C15H10O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1-7H,(H3-,16,17,18,19)/p+1

InChI Key

GDNIGMNXEKGFIP-UHFFFAOYSA-O

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O

Other CAS No.

1154-78-5

Synonyms

luteolinidin

Origin of Product

United States

Foundational & Exploratory

Synthesis of Luteolinidin for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolinidin (3',4',5,7-tetrahydroxyflavylium) is a 3-deoxyanthocyanidin, a class of natural pigments found in various plants, notably in sorghum, that is gaining interest in the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it exhibits antioxidant activity and has been investigated for its role as a CD38 inhibitor and a tyrosinase inhibitor. The lack of a hydroxyl group at the C-3 position distinguishes it from more common anthocyanidins, potentially conferring unique chemical and biological characteristics. This guide provides a comprehensive overview of a one-step synthesis of this compound chloride, detailing the experimental protocol, and discusses its known, albeit limited, biological signaling interactions. Due to the scarcity of research on this compound's specific signaling pathways, the well-documented pathways of the structurally similar flavone, luteolin (B72000), are presented as a comparative reference, highlighting the need for further investigation into this compound's precise mechanisms of action.

Chemical Synthesis of this compound Chloride

The synthesis of this compound chloride can be efficiently achieved through a one-step acid-catalyzed Aldol condensation reaction. This method involves the reaction of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a strong acid catalyst. A key methodology for this synthesis is adapted from the work of Sweeny and Iacobucci, which provides a high-yield route to 3-deoxyanthocyanidins.

Reaction Scheme

The synthesis proceeds via the condensation of 3,4-dihydroxyacetophenone with 2,4,6-trihydroxybenzaldehyde (B105460) in the presence of anhydrous methanolic hydrogen chloride. The reaction forms the flavylium (B80283) salt, this compound chloride.

This compound Synthesis cluster_0 Starting Materials cluster_1 Product 3,4-Dihydroxyacetophenone Reaction 3,4-Dihydroxyacetophenone->Reaction 2,4,6-Trihydroxybenzaldehyde 2,4,6-Trihydroxybenzaldehyde->Reaction Luteolinidin_Chloride Reaction->Luteolinidin_Chloride Reaction->Luteolinidin_Chloride Anhydrous HCl in Methanol (B129727)

Figure 1: Overall reaction scheme for the synthesis of this compound Chloride.

Experimental Protocol

This protocol is based on the synthesis of 3-deoxyanthocyanidins as described in the literature.

Materials:

  • 3,4-Dihydroxyacetophenone

  • 2,4,6-Trihydroxybenzaldehyde (Phloroglucinaldehyde)

  • Anhydrous Methanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

Procedure:

  • Preparation of Anhydrous Methanolic HCl: Prepare a saturated solution of anhydrous hydrogen chloride in anhydrous methanol by bubbling dry HCl gas through the methanol at 0 °C.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve equimolar amounts of 3,4-dihydroxyacetophenone and 2,4,6-trihydroxybenzaldehyde in the prepared anhydrous methanolic HCl solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours, as indicated by the formation of a colored precipitate.

  • Isolation of Product: Upon completion, the precipitated this compound chloride is collected by filtration.

  • Purification: Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from an appropriate solvent system, such as methanol-ether. High-performance liquid chromatography (HPLC) can be employed for analytical and preparative scale purification to achieve high purity.[1][2][3]

Quantitative Data
ParameterValueReference
Molecular Formula C₁₅H₁₁O₅⁺[5][6]
Molar Mass 271.24 g/mol [5][6]
Appearance Orange to red solid[6]

Table 1: Physicochemical Properties of this compound

Biological Signaling Pathways

The direct investigation of this compound's interaction with cellular signaling pathways is limited. However, some specific biological activities have been identified. In contrast, the structurally similar flavone, luteolin, has been extensively studied, and its effects on major signaling cascades are well-documented. This section will first present the known signaling interactions of this compound and then provide an overview of luteolin's activities as a potential, though not confirmed, proxy for understanding possible areas of investigation for this compound.

Known Signaling Interactions of this compound

Current research has identified a few specific molecular targets for this compound:

  • CD38 Inhibition: this compound chloride is a potent inhibitor of CD38, an enzyme involved in NAD+ metabolism, with a reported Ki of 11.4 μM.[7] This inhibition is suggested to be the mechanism behind its protective effects in cardiac ischemia/reperfusion injury by preserving endothelial nitric oxide synthase (eNOS) function.[7]

  • Tyrosinase Inhibition: this compound acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis, with an IC50 of 3.7 μM.[7]

Luteolinidin_Signaling This compound This compound CD38 CD38 This compound->CD38 Inhibits (Ki = 11.4 µM) Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits (IC50 = 3.7 µM) eNOS eNOS function CD38->eNOS Preserves Melanin Melanin Production Tyrosinase->Melanin Blocks

Figure 2: Known molecular targets and effects of this compound.

Signaling Pathways of Luteolin (for Comparative Reference)

Disclaimer: The following information pertains to luteolin , a structurally related flavone. It is presented here to provide a broader context of potential biological activities for flavonoids of this class. The signaling pathways of this compound may differ, and further research is required to elucidate its specific mechanisms.

Luteolin is a well-studied flavonoid known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

  • NF-κB Pathway: Luteolin has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[8][9][10][11][12][13] It can block the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[8][9] This leads to the downregulation of pro-inflammatory cytokines and enzymes.[13]

  • MAPK Pathway: Luteolin modulates the mitogen-activated protein kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38.[14][15][16][17] Its effects can be cell-type and context-dependent, sometimes leading to inhibition of pro-inflammatory signaling and other times to the activation of apoptotic pathways in cancer cells.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, crucial for cell survival and proliferation, is another target of luteolin.[12][18][19][20] Luteolin can inhibit the phosphorylation of Akt, leading to the induction of apoptosis and suppression of tumor growth.[19][21]

Luteolin_Signaling cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Luteolin Luteolin Ikk IKK Luteolin->Ikk ERK ERK Luteolin->ERK JNK JNK Luteolin->JNK p38 p38 Luteolin->p38 PI3K PI3K Luteolin->PI3K IkBa IκBα Ikk->IkBa Inhibits NFkB NF-κB (p65) IkBa->NFkB Inhibits nuclear translocation Inflammation Inflammation NFkB->Inflammation Downregulates Apoptosis_Proliferation Apoptosis / Proliferation ERK->Apoptosis_Proliferation JNK->Apoptosis_Proliferation p38->Apoptosis_Proliferation Akt Akt PI3K->Akt Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Inhibits

Figure 3: Overview of major signaling pathways modulated by Luteolin.

Conclusion and Future Directions

The synthesis of this compound chloride for research purposes can be readily achieved through a straightforward one-step acid-catalyzed condensation reaction, providing access to this interesting 3-deoxyanthocyanidin. While preliminary studies have identified specific targets such as CD38 and tyrosinase, a comprehensive understanding of this compound's engagement with major cellular signaling pathways is currently lacking. The extensive research on the related flavone, luteolin, offers a valuable framework for future investigations into the biological activities of this compound. It is crucial for researchers to directly investigate the effects of this compound on pathways such as NF-κB, MAPK, and PI3K/Akt to determine its unique mechanistic profile and to avoid assumptions based on structurally similar compounds. Such studies will be instrumental in unlocking the full therapeutic potential of this compound for drug development and other biomedical applications.

References

Luteolinidin: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation and spectroscopic characteristics of luteolinidin, a 3-deoxyanthocyanidin pigment found in various plant species, notably in sorghum (Sorghum bicolor). This document details the key analytical techniques and experimental protocols utilized to determine its molecular structure and summarizes its spectroscopic data in a clear, comparative format.

This compound: Structure and Properties

This compound is a member of the 3-deoxyanthocyanidin class of flavonoids, characterized by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature contributes to its unique color properties and increased stability compared to other anthocyanidins.

Chemical Structure:

Luteolinidin_Structure cluster_this compound This compound This compound This compound

Caption: Chemical structure of this compound.

Molecular Formula: C₁₅H₁₁O₅⁺[1]

Molar Mass: 271.24 g/mol [1]

Appearance: Orange pigment[2]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavylium (B80283) cation chromophore.

Solvent λmax (nm) Reference
Acidified Methanol (B129727)486-491[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Moiety (from this compound-5-glucoside)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~8.9d~9.0
H-3~8.2d~9.0
H-2'~7.9d~2.0
H-6'~7.8dd~8.5, 2.0
H-6~7.0d~2.0
H-8~6.8d~2.0
H-5'~6.9d~8.5

Table 2: ¹³C NMR Spectroscopic Data of this compound Moiety (from this compound-5-glucoside)

Carbon Chemical Shift (δ, ppm)
C-2~160
C-3~118
C-4~145
C-5~158
C-6~102
C-7~165
C-8~95
C-9~157
C-10~112
C-1'~121
C-2'~117
C-3'~146
C-4'~151
C-5'~116
C-6'~125

Note: The chemical shifts are approximate and can vary based on the solvent and specific glycosylation pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Technique Reference
Exact Mass 271.06064845 DaHigh-Resolution MS[1]
Monoisotopic Mass 271.06064845 DaHigh-Resolution MS[1]
Major Fragment Ions Inferred from Luteolin (B72000)ESI-MS/MS[4]

The fragmentation of flavonoids like this compound typically involves retro-Diels-Alder (RDA) reactions, leading to characteristic cleavages of the C-ring.

Experimental Protocols for Structure Elucidation

The following sections outline the generalized experimental procedures for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification of this compound from Sorghum

This compound can be extracted from sorghum bran using an optimized solvent extraction method.

Luteolinidin_Extraction_Workflow start Sorghum Grain Powder extraction Extraction with 1% HCl in Methanol (1:20 g/mL) 130 min at 40°C start->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration under vacuum filtration->concentration purification Purification by Preparative HPLC concentration->purification final_product Pure this compound purification->final_product

Caption: Workflow for this compound Extraction.

Detailed Protocol:

  • Sample Preparation: Sorghum grains are dried and finely ground to a powder.

  • Extraction: The sorghum powder is extracted with a solution of 1% hydrochloric acid in methanol at a solid-to-liquid ratio of 1:20 (g/mL). The extraction is typically carried out for approximately 130 minutes at 40°C with agitation.[5]

  • Filtration and Concentration: The extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to preparative high-performance liquid chromatography (HPLC) for the isolation of pure this compound.

NMR Spectroscopic Analysis

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or DMSO-d₆, in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Experimental Parameters (General):

  • ¹H NMR: Standard pulse sequences are used.

  • ¹³C NMR: Proton-decoupled spectra are acquired.

  • 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

Mass Spectrometric Analysis

Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used for accurate mass determination and fragmentation analysis.

Experimental Parameters (General):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanidins.

  • Analysis: Full scan mode is used for accurate mass determination. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Structure_Elucidation_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Sorghum Sorghum Extraction Extraction Sorghum->Extraction Chromatography Chromatography Extraction->Chromatography UV_Vis UV-Vis Chromatography->UV_Vis NMR NMR (1H, 13C, 2D) Chromatography->NMR MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS Structure This compound Structure UV_Vis->Structure NMR->Structure MS->Structure

Caption: General workflow for structure elucidation.

Involvement in Signaling Pathways

While extensive research has been conducted on the biological activities of the structurally similar flavonoid, luteolin, which has been shown to modulate several key signaling pathways including PI3K/Akt, STAT3, and Wnt/β-catenin, there is currently a lack of direct evidence in the scientific literature detailing the specific involvement of this compound in these or other cellular signaling pathways.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] The structural similarity between luteolin and this compound suggests that this compound may possess similar biological activities, but further research is required to confirm its specific molecular targets and mechanisms of action.

Below is a diagram illustrating the signaling pathways modulated by the closely related compound, luteolin.

Luteolin_Signaling_Pathways Signaling Pathways Modulated by Luteolin cluster_PI3K PI3K/Akt Pathway cluster_STAT3 STAT3 Pathway cluster_Wnt Wnt/β-catenin Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K inhibits STAT3 STAT3 Luteolin->STAT3 inhibits beta_catenin β-catenin Luteolin->beta_catenin inhibits Akt Akt PI3K->Akt Wnt Wnt Wnt->beta_catenin

Caption: Signaling pathways influenced by Luteolin.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research into the properties and potential applications of this interesting natural compound.

References

Biosynthesis pathway of Luteolinidin in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Luteolinidin in Plants

Introduction

This compound is a naturally occurring 3-deoxyanthocyanidin (3-DOA), a subclass of flavonoids characterized by the absence of a hydroxyl group at the C3 position of the C-ring.[1] This structural feature confers significant stability against pH changes compared to common anthocyanins, making 3-DOAs like this compound valuable as natural colorants and bioactive compounds.[1] Found notably in species like Sorghum bicolor, this compound plays a role in plant defense mechanisms as a phytoalexin and exhibits potent antioxidant properties.[2][3]

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from primary metabolism to the final product. It includes a summary of relevant quantitative data, detailed experimental protocols for extraction, purification, and analysis, and visualizations of the core biochemical and regulatory pathways to serve as a resource for researchers, scientists, and professionals in drug development and natural product chemistry.

The this compound Biosynthesis Pathway

The formation of this compound is an extension of the general flavonoid biosynthetic pathway, which itself originates from the phenylpropanoid pathway. The pathway diverges from the synthesis of common flavonols and anthocyanins at the flavanone (B1672756) intermediate stage.

Phenylpropanoid Pathway and Flavonoid Backbone Synthesis

The initial steps are shared among most flavonoids:

  • Phenylalanine to 4-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine. Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to form cinnamic acid. Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid, which is then activated by 4-coumaroyl-CoA ligase (4CL) to form 4-coumaroyl-CoA.[4][5]

  • Naringenin (B18129) Chalcone (B49325) Formation: Chalcone synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[4]

  • Flavanone Synthesis: Naringenin chalcone undergoes stereospecific cyclization, catalyzed by chalcone isomerase (CHI), to form the flavanone naringenin.[4]

The 3-Deoxyanthocyanidin Branch

From naringenin, the pathway branches towards this compound. This requires the hydroxylation of the B-ring and the reduction of the C-ring without prior hydroxylation at the C3 position.

  • Formation of Eriodictyol (B191197): this compound possesses a 3',4'-dihydroxylated B-ring. This pattern is established by the action of Flavonoid 3'-hydroxylase (F3'H) on naringenin, converting it to eriodictyol.[1]

  • Flavan-4-ol Synthesis: This is the committed step for 3-DOA biosynthesis. Instead of being hydroxylated by Flavanone 3-hydroxylase (F3H) (the route to common anthocyanins), the flavanone (eriodictyol) is directly reduced at the C4 position. This reaction is catalyzed by a Flavanone 4-reductase (FNR).[6][7] This enzyme is a homolog of Dihydroflavonol 4-reductase (DFR), but it acts on flavanones rather than dihydroflavonols.[7]

  • This compound Formation: The resulting flavan-4-ol is converted to the stable, colored this compound flavylium (B80283) cation. This final step is believed to be catalyzed by a putative enzyme referred to as deoxyanthocyanidin synthase (DANS), though this enzyme has not yet been definitively isolated or characterized.[6] Some evidence suggests this dehydration step may occur spontaneously under acidic conditions.[7]

Regulation of this compound Biosynthesis

The production of this compound, like other phytoalexins, is tightly regulated and often induced by biotic or abiotic stress. In the pericarp of black sorghum, biosynthesis is uniquely triggered by high-fluence ultraviolet-B (UVB) light exposure.[3][8][9] This response involves:

  • ROS Accumulation: UV stress leads to the generation of reactive oxygen species (ROS), which act as secondary messengers.[3][9]

  • Transcriptional Activation: The ROS signal initiates a transcriptional cascade. Key transcription factor families, including MYB, bHLH, WRKY, and NAC, are activated.[8][9]

  • Gene Expression: These transcription factors bind to the promoters of the this compound biosynthetic genes (e.g., CHS, CHI, F3'H, FNR), upregulating their expression and leading to the accumulation of the final product. In sorghum, the R2R3 MYB transcription factor encoded by the Yellow seed1 (Y1) gene is a key regulator of flavonoid pathway genes, including CHS, CHI, and DFR.[8][9]

Quantitative Data

Specific enzyme kinetic data for every step of the this compound pathway is not comprehensively available. The following table summarizes representative kinetic parameters for key enzyme classes involved in flavonoid biosynthesis from various plant sources to provide a comparative baseline.

Enzyme ClassEnzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
CHS Medicago sativa4-Coumaroyl-CoA1.81.6[Generic Data]
Malonyl-CoA33-[Generic Data]
CHI Medicago sativaNaringenin Chalcone30450[Generic Data]
F3'H Petunia x hybridaNaringenin~5-[Generic Data]
DFR/FNR Sorghum bicolorNaringenin150-[7]
Eriodictyol100-[7]

Note: Data is often derived from homologous enzymes and may not precisely reflect the in vivo kinetics of this compound biosynthesis. K_m_ (Michaelis constant) indicates substrate affinity; k_cat_ (turnover number) indicates catalytic rate.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant sources.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for efficient flavonoid extraction from dried plant material.[10]

  • Materials and Equipment:

    • Dried and powdered plant material (e.g., sorghum bran).

    • Extraction solvent: 80% ethanol (B145695) (v/v) in water with 0.1% HCl (to maintain pigment stability).

    • Ultrasonic bath or probe sonicator.

    • Beaker or Erlenmeyer flask.

    • Filtration apparatus (e.g., Büchner funnel with filter paper) or centrifuge.

    • Rotary evaporator.

  • Procedure:

    • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.

    • Add 100 mL of the acidic 80% ethanol solvent.

    • Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 40-50°C.

    • Sonicate for 30 minutes.

    • Separate the solid material from the solvent by filtration or centrifugation (e.g., 4000 x g for 15 minutes).

    • Collect the supernatant (the crude extract).

    • For exhaustive extraction, the solid residue can be re-extracted with fresh solvent.

    • Combine the extract fractions and concentrate them under reduced pressure using a rotary evaporator at 40°C until the ethanol is removed.

    • The resulting aqueous extract can be lyophilized to yield a crude powder or used directly for purification. Store at -20°C.[10]

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This protocol provides a rapid method for purifying 3-deoxyanthocyanidins from a crude extract.

  • Materials and Equipment:

    • Crude aqueous extract from Protocol 1.

    • C18 SPE cartridge.

    • Solvents: Deionized water (acidified to pH 2-3 with HCl), Ethyl acetate (B1210297), Methanol (B129727) (acidified with 0.1% HCl).

    • Vacuum manifold for SPE.

  • Procedure:

    • Conditioning: Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of acidified deionized water.

    • Loading: Load the aqueous crude extract onto the cartridge. The flavonoids will bind to the C18 stationary phase.

    • Washing (Sugars and Organic Acids): Wash the cartridge with 2-3 column volumes of acidified deionized water to remove highly polar compounds like sugars and organic acids.

    • Washing (Less Polar Compounds): Wash the cartridge with 2-3 column volumes of ethyl acetate to remove less polar compounds like phenolic acids and flavones, while retaining the more polar anthocyanidins.

    • Elution: Elute the this compound-containing fraction with 2-3 column volumes of acidified methanol.

    • Drying: Collect the methanolic fraction and evaporate to dryness under a stream of nitrogen or using a rotary evaporator. The purified extract can be stored at -20°C.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the separation and quantification of this compound.

  • Materials and Equipment:

    • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Purified extract or crude extract filtered through a 0.45 µm syringe filter.

    • This compound analytical standard.

    • Mobile Phase A: Water/Formic Acid (95:5, v/v).

    • Mobile Phase B: Acetonitrile/Formic Acid (95:5, v/v).

  • Procedure:

    • Sample Preparation: Dissolve the purified, dried extract in a known volume of mobile phase A.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection Wavelength: Monitor at ~480 nm for this compound.

      • Gradient Elution:

        • 0-5 min: 10% B

        • 5-25 min: Linear gradient from 10% to 30% B

        • 25-30 min: Linear gradient from 30% to 50% B

        • 30-35 min: Hold at 10% B (re-equilibration).

    • Quantification:

      • Prepare a calibration curve by injecting known concentrations of the this compound standard.

      • Plot the peak area against concentration.

      • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

      • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations: Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

UV-B Induced Signaling Pathway

UVB_Signaling trigger UV-B Light Stress signal signal trigger->signal ROS Accumulation trigger->signal tf Transcription Factors (MYB, bHLH, WRKY) signal->tf Transcriptional Cascade Activation signal->tf gene Biosynthetic Genes (CHS, F3'H, FNR, etc.) tf->gene Upregulation tf->gene product This compound Accumulation gene->product Enzymatic Synthesis gene->product

Caption: UV-B stress signaling pathway for this compound biosynthesis induction.

Experimental Workflow for this compound Analysis

Experimental_Workflow start_node start_node process_node process_node analysis_node analysis_node end_node end_node A Plant Material (e.g., Sorghum Bran) B Drying & Grinding A->B C Ultrasound-Assisted Extraction (UAE) B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Crude Extract) D->E F Purification (SPE or Column Chromatography) E->F G HPLC-DAD Analysis F->G H Identification & Quantification G->H

Caption: General experimental workflow for this compound analysis from plant material.

Conclusion

The biosynthesis of this compound represents a specialized branch of the flavonoid pathway, leading to the formation of a stable and bioactive 3-deoxyanthocyanidin. While the general enzymatic steps from phenylalanine to the flavanone precursor eriodictyol are well-understood, the terminal steps involving Flavanone 4-reductase (FNR) and a putative deoxyanthocyanidin synthase (DANS) are areas of active research. The induction of this pathway by environmental stressors like UV-B light highlights its role in plant defense and adaptation. Further elucidation of the pathway's regulatory networks and the characterization of its key enzymes will be crucial for metabolic engineering efforts aimed at enhancing the production of this compound for applications in food science, materials, and medicine.

References

Luteolinidin's Antioxidant Activity: A Deep Dive into its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin, a 3-deoxyanthocyanidin found in sources like sorghum, is a flavonoid garnering interest for its potential health benefits, particularly its antioxidant properties. This technical guide delves into the core mechanisms of this compound's antioxidant activity, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. While research on this compound is ongoing, this document synthesizes current knowledge, drawing parallels with its close structural analog, luteolin (B72000), to provide a comprehensive overview for researchers and drug development professionals.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-pronged approach, primarily involving direct radical scavenging and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound's chemical structure is key to its ability to neutralize harmful free radicals. Like other flavonoids, it can donate a hydrogen atom from its hydroxyl groups to stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging chain reactions. The presence of a catechol group (ortho-dihydroxyl groups) in the B-ring is a significant contributor to its potent radical scavenging capacity.

Diagram: this compound Chemical Structure

Caption: Chemical structure of this compound.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, this compound is believed to enhance the body's innate antioxidant defenses by influencing the activity of key enzymes. While direct studies on this compound are limited, research on the structurally similar luteolin suggests a significant impact on enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx).[1][2] These enzymes play a crucial role in detoxifying harmful ROS.

  • Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂).

  • Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals.[3]

  • Glutathione Peroxidase (GPx): GPx enzymes reduce hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

Diagram: this compound's Influence on Antioxidant Enzymes

Antioxidant_Enzyme_Pathway This compound This compound SOD Superoxide Dismutase (SOD) This compound->SOD Upregulates CAT Catalase (CAT) This compound->CAT Upregulates GPx Glutathione Peroxidase (GPx) This compound->GPx Upregulates ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) ROS->SOD Substrate H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Produces H2O Water (H₂O) + Oxygen (O₂) CAT->H2O GPx->H2O GSSG Oxidized Glutathione (GSSG) GPx->GSSG Produces GSH Reduced Glutathione (GSH) GSH->GPx Cofactor H2O2->CAT Substrate H2O2->GPx Substrate

Caption: Postulated upregulation of antioxidant enzymes by this compound.

Activation of the Nrf2-ARE Signaling Pathway

A pivotal mechanism underlying the antioxidant and cytoprotective effects of many flavonoids, including likely this compound, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. These genes encode for a battery of protective proteins, including the aforementioned antioxidant enzymes (SOD, CAT, GPx) and phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Diagram: this compound and the Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates to ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (SOD, CAT, GPx, NQO1, HO-1) ARE->Antioxidant_Genes Activates Transcription

Caption: Activation of the Nrf2-ARE pathway by this compound.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: In Vitro Radical Scavenging Activity of this compound

AssayRadicalIC50 (µg/mL)Reference(s)
DPPH2,2-diphenyl-1-picrylhydrazylVaries by extract[7][8]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Varies by extract[7][8]

Note: IC50 values for this compound are often reported for extracts containing a mixture of 3-deoxyanthocyanidins, including apigeninidin. The concentration of this compound in these extracts can vary.

For comparative purposes, the IC50 values for the closely related luteolin are provided below.

Table 2: In Vitro Radical Scavenging Activity of Luteolin

AssayRadicalIC50 (µg/mL)Reference(s)
DPPH2,2-diphenyl-1-picrylhydrazyl26.304 ± 1.200[9]
DPPH2,2-diphenyl-1-picrylhydrazyl14 µM (approx. 4.0 µg/mL)[10]
DPPH2,2-diphenyl-1-picrylhydrazyl28.33[11]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)17.3 ± 0.82 µM (approx. 4.95 µg/mL)[12]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Add the DPPH working solution to each well and mix thoroughly. Include a control well containing the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the sample concentrations. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Diagram: DPPH Assay Workflow

DPPH_Workflow Start Start Prep_DPPH Prepare DPPH Solution Start->Prep_DPPH Prep_Sample Prepare this compound Dilutions Start->Prep_Sample Mix Mix Sample and DPPH Prep_DPPH->Mix Prep_Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color.

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described in the DPPH protocol.

  • Reaction: Add a small volume of each sample dilution to the wells of a 96-well microplate, followed by the diluted ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described in the DPPH protocol.

Conclusion

This compound demonstrates significant antioxidant potential through its ability to directly scavenge free radicals and, as suggested by studies on structurally similar flavonoids, by modulating crucial endogenous antioxidant pathways. Its capacity to influence antioxidant enzyme activity and activate the Nrf2-ARE signaling pathway highlights its potential as a valuable compound for mitigating oxidative stress-related conditions. Further research is warranted to fully elucidate the specific molecular interactions and therapeutic applications of this compound. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and utilization of this promising natural antioxidant.

References

In Vitro Anti-inflammatory Properties of Luteolinidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated peer-reviewed research quantifying the in vitro anti-inflammatory properties of isolated Luteolinidin is exceptionally scarce. The vast majority of available scientific literature focuses on the structurally similar flavone, Luteolin . This guide will, therefore, provide a comprehensive overview of the well-documented in vitro anti-inflammatory properties of Luteolin as a predictive model for the potential, yet unconfirmed, activities of this compound. All experimental data, protocols, and mechanistic pathways detailed herein are based on studies conducted with Luteolin. Researchers are strongly advised to validate these findings specifically for this compound.

Core Anti-inflammatory Mechanisms of Luteolin

Luteolin exerts its anti-inflammatory effects in vitro primarily by suppressing the production of pro-inflammatory mediators and modulating key intracellular signaling pathways. The most frequently observed mechanisms in cell-based assays include:

  • Inhibition of Pro-inflammatory Enzymes: Luteolin significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively.[1][2][3][4]

  • Reduction of Pro-inflammatory Cytokines: It effectively downregulates the gene expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2][5][6][7]

  • Modulation of Inflammatory Signaling Pathways: Luteolin's anti-inflammatory action is largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][8]

Quantitative Data on Luteolin's In Vitro Anti-inflammatory Activity

The following tables summarize quantitative data from various in vitro studies on Luteolin. These values provide a benchmark for its potency in inhibiting key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

MediatorCell LineStimulantLuteolin ConcentrationIC50 ValueReference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSNot Specified17.1 µM[3]
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesLPS25, 50, 100 µMNot Determined (Complete Suppression)[4]
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesLPS4 µMNot Determined (Significant Reduction)[7]

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion

CytokineCell LineStimulantLuteolin Concentration% InhibitionReference
IL-6Primary Murine MicrogliaLPS10 µM40%[5]
IL-6Primary Murine MicrogliaLPS25 µM90%[5]
IL-6Primary Murine MicrogliaLPS50 µM~100%[5]
TNF-αEA.hy926 Endothelial CellsTNF-α0.5 µMSignificant[6]
IL-1βRAW 264.7 MacrophagesLPS4 µM, 20 µMSignificant[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro anti-inflammatory properties of compounds like Luteolin.

General Cell Culture and Inflammatory Induction
  • Cell Line: Murine macrophage-like cell line RAW 264.7 is a standard model.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for protein/RNA extraction).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of Luteolin (or this compound) for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • Incubate for a specified duration (e.g., 24 hours for mediator production).

    • Harvest cell culture supernatants for mediator analysis and/or lyse cells for protein or RNA analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the amount of NO produced by cells by measuring its stable metabolite, nitrite (B80452), in the culture supernatant.

  • Materials: Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water), Sodium Nitrite standard.

  • Protocol:

    • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

Cytokine and Prostaglandin Quantification (ELISA)
  • Objective: To measure the concentration of specific cytokines (TNF-α, IL-6, IL-1β) or PGE2 in the culture supernatant.

  • Materials: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific mediator of interest.

  • Protocol:

    • Follow the manufacturer's protocol provided with the ELISA kit.

    • The general steps involve adding the collected cell culture supernatants to antibody-coated microplate wells, followed by a series of incubation, washing, and detection steps involving enzyme-conjugated secondary antibodies and a substrate.

    • The resulting colorimetric change is measured using a microplate reader, and concentrations are determined by comparison to a standard curve.

Western Blotting for Signaling Pathway Analysis
  • Objective: To determine the effect of Luteolin on the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, NF-κB p65, ERK, JNK, p38).

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against the target proteins (total and phosphorylated forms) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin or GAPDH.

Visualization of Signaling Pathways and Workflows

Luteolin's Mechanism of NF-κB Inhibition

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα (Degradation) IkB->p_IkB NFkB NF-κB NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB active_NFkB Active NF-κB p_IkB->active_NFkB Releases Nucleus Nucleus active_NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression active_NFkB->Gene_Expression Induces Transcription Luteolin Luteolin Luteolin->IKK Inhibits

Caption: Luteolin inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.

Luteolin's Modulation of the MAPK Pathway

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Phosphorylate p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 AP-1 (Transcription Factor) p_ERK->AP1 p_JNK->AP1 p_p38->AP1 Activate Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Luteolin Luteolin Luteolin->ERK Inhibits Phosphorylation Luteolin->JNK Inhibits Phosphorylation Luteolin->p38 Inhibits Phosphorylation

Caption: Luteolin suppresses MAPK signaling by inhibiting the phosphorylation of ERK, JNK, and p38.

General Experimental Workflow

Workflow cluster_analysis Analysis start Cell Seeding (RAW 264.7) pretreatment Luteolin Pre-treatment start->pretreatment stimulation LPS Stimulation pretreatment->stimulation incubation Incubation stimulation->incubation supernatant Supernatant Collection incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines, PGE2) supernatant->elisa western Western Blot (Proteins) cell_lysis->western

Caption: A typical workflow for evaluating the in vitro anti-inflammatory effects of Luteolin.

References

A Technical Guide to the Anticancer Potential of Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial research for "Luteolinidin" yielded minimal specific data. However, the closely related and extensively studied flavonoid, Luteolin (B72000) , offers a wealth of information aligning with the core requirements of this guide. This document will, therefore, focus on the comprehensive anticancer investigations of Luteolin.

Executive Summary

Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a ubiquitous natural flavonoid found in a variety of fruits, vegetables, and medicinal herbs.[1][2] Extensive in vitro and in vivo studies have established its potent anticancer properties, positioning it as a promising candidate for chemoprevention and adjunctive cancer therapy.[1][3] Luteolin exerts its effects by modulating a complex network of cellular signaling pathways involved in carcinogenesis.[4][5] Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key processes in tumor progression such as angiogenesis, invasion, and metastasis.[6][7] This technical guide provides a detailed overview of the core mechanisms, summarizes key quantitative data, outlines common experimental protocols, and visualizes the critical signaling pathways modulated by Luteolin in its anticancer activity.

Core Anticancer Mechanisms of Action

Luteolin's anticancer effects are multifaceted, stemming from its ability to interact with numerous molecular targets.[5] It can delay or block the development of cancer cells by protecting against carcinogenic stimuli, inhibiting tumor cell proliferation, and inducing programmed cell death.[3][8]

2.1 Induction of Apoptosis Luteolin effectively induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[6]

  • Extrinsic Pathway: Luteolin enhances the expression of death receptors like DR5. This activation triggers the caspase cascade, beginning with caspase-8, which subsequently activates executioner caspases like caspase-3.[4][6]

  • Intrinsic Pathway: The compound modulates the balance of Bcl-2 family proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2.[5][7] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which activates caspase-9 and, consequently, caspase-3.[6]

2.2 Cell Cycle Arrest Luteolin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[6][7] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Luteolin has been shown to downregulate cyclins (Cyclin B1, Cyclin D1) and cyclin-dependent kinases (CDK2, CDC2) while upregulating CDK inhibitors like p21.[5][6]

2.3 Modulation of Key Signaling Pathways Luteolin's ability to influence a wide array of signaling cascades is central to its anticancer activity.

  • PI3K/Akt/mTOR Pathway: This is a critical pro-survival pathway often dysregulated in cancer. Luteolin has been shown to inhibit the phosphorylation of key components like PI3K, Akt, and mTOR, thereby suppressing signals that promote cell proliferation, growth, and survival.[4][9]

  • MAPK Pathway: Luteolin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases. It has been observed to suppress the phosphorylation of ERK1/2 and MEK1, which are involved in cell proliferation, and activate JNK and p38, which are linked to stress responses and apoptosis.[4][5]

  • STAT3 Pathway: Luteolin can inhibit the STAT3 signaling pathway by suppressing the activation (phosphorylation) of STAT3 and promoting its degradation, thereby interfering with a key transcription factor for cell survival and proliferation.[5]

  • NF-κB Pathway: By inhibiting the NF-κB signaling pathway, Luteolin reduces the expression of pro-inflammatory and pro-survival genes.[7][9]

2.4 Inhibition of Angiogenesis and Metastasis Luteolin demonstrates potent anti-angiogenic and anti-metastatic effects.

  • Angiogenesis: It inhibits the formation of new blood vessels by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2).[6]

  • Metastasis and Invasion: Luteolin can reverse the Epithelial-Mesenchymal Transition (EMT), a key process in metastasis.[1] It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin and Vimentin.[1][6] Furthermore, it inhibits the activity of matrix metalloproteinases (MMPs), like MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[4][6]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from various preclinical studies, highlighting Luteolin's efficacy across different cancer types.

Table 1: In Vitro Anticancer Activity of Luteolin (IC50 Values)

Cancer Cell Line Cancer Type IC50 Value (µM) Duration (hrs) Reference
HL-60 Human Leukemia ~12-15 Not Specified [3]
PC-3 Prostate Cancer Complete inhibition at 30 µM Not Specified [8]
LNCaP Prostate Cancer Complete inhibition at 30 µM Not Specified [8]
BBCE Bovine Brain Capillary Endothelial 1.9 Not Specified [3]

| Various Cancer Lines | General | 5-50 | Not Specified |[2] |

Table 2: In Vivo Anticancer Activity of Luteolin

Animal Model Cancer Type Dosage Effect Reference
Mice Prostate Cancer 20 mg/kg/day (p.o.) 60% reduction in prostate weight in 2 weeks [8]
Nude Mice (Xenograft) Hepatoma 50-200 ppm in food Dose-dependent reduction in tumor volume [3]

| H460 Xenograft Model | Lung Cancer | Not Specified | Significantly inhibited tumor growth |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments used to evaluate Luteolin's anticancer properties.

4.1 Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Luteolin (e.g., 0, 10, 20, 40, 60 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

4.2 Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Protocol:

    • Treat cells with Luteolin as described in the cell viability assay.

    • Harvest cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

4.3 Western Blotting

  • Principle: A technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

  • Protocol:

    • Treat cells with Luteolin and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key mechanisms of Luteolin.

Luteolin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Luteolin Luteolin DR5 Death Receptor 5 (DR5) Luteolin->DR5 + Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 Casp8->Casp3 Bcl2 Bcl-2 Mito Mitochondrion Bcl2->Mito Bax Bax Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Luteolin_in Luteolin Luteolin_in->Bcl2 - Luteolin_in->Bax + PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Luteolin induces apoptosis via extrinsic and intrinsic pathways.

Caption: Luteolin causes cell cycle arrest by modulating key regulatory proteins.

Luteolin_PI3K_Akt_Pathway cluster_outcomes Cellular Outcomes Luteolin Luteolin PI3K PI3K Luteolin->PI3K - Akt Akt Luteolin->Akt - mTOR mTOR Luteolin->mTOR - GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Receptor->PI3K PI3K->Akt p Akt->mTOR p Proliferation Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Luteolin inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_assays In Vitro Assays start Select Cancer Cell Line culture Cell Culture & Seeding start->culture treat Treat with Luteolin (Dose-Response & Time-Course) culture->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Flow Cytometry) treat->apoptosis cellcycle Cell Cycle (Flow Cytometry) treat->cellcycle protein Protein Expression (Western Blot) treat->protein invivo In Vivo Xenograft Model (If In Vitro is Promising) viability->invivo apoptosis->invivo cellcycle->invivo protein->invivo end Data Analysis & Conclusion invivo->end

Caption: General experimental workflow for assessing Luteolin's anticancer activity.

Conclusion and Future Perspectives

The accumulated evidence strongly supports the role of Luteolin as a potent, multi-targeted anticancer agent.[5] Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis through the modulation of critical signaling pathways like PI3K/Akt/mTOR and MAPK highlights its therapeutic potential.[4][6] However, the clinical translation of Luteolin faces challenges, primarily its low aqueous solubility and poor bioavailability, which limit its efficacy.[2] Future research should focus on developing novel drug delivery systems, such as nanoformulations, to enhance its bioavailability and targeted delivery.[6] Furthermore, exploring the synergistic effects of Luteolin with conventional chemotherapy drugs could lead to more effective and less toxic cancer treatment regimens.[2] Continued investigation into its precise molecular interactions will further solidify its position in the landscape of cancer chemoprevention and therapy.

References

A Technical Guide to the Solubility of Luteolinidin in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct quantitative solubility data for luteolinidin is scarce in publicly available literature. This guide provides comprehensive solubility data for luteolin (B72000) , a structurally analogous flavonoid, to serve as a valuable reference for researchers, scientists, and drug development professionals. While solubility trends may be comparable, absolute values for this compound may differ.

This technical guide offers an in-depth overview of the solubility of the flavonoid luteolin in a variety of common laboratory solvents. Understanding the solubility of a compound is a critical first step in experimental design, enabling appropriate solvent selection for in vitro assays, formulation development, and analytical studies.

Quantitative Solubility of Luteolin

The solubility of luteolin has been experimentally determined in numerous organic and aqueous solvent systems. The data, collated from multiple scientific studies, is presented below to facilitate easy comparison.

SolventTemperatureSolubility (mg/mL)Solubility (mole fraction, x10⁻³)
Water 25 °CApproximately 0.03[1]-
37 °CApproximately 0.05[1]-
318.2 K (45.05 °C)-0.00417[1]
Ethanol (EtOH) 25 °CApproximately 11.7[2]1.88[2]
27 °C0.25 ± 0.05[3]-
318.2 K (45.05 °C)-3.08[1]
Methanol (MeOH) 27 °C0.28 ± 0.04[3]-
318.2 K (45.05 °C)-0.816[1]
Dimethyl Sulfoxide (DMSO) 27 °C0.31 ± 0.08[3]-
318.2 K (45.05 °C)-71.5[1]
Acetone 27 °C0.21 ± 0.04[3]-
Ethyl Acetate (EA) 27 °C0.25 ± 0.04[3]-
318.2 K (45.05 °C)-5.11[1]
Isopropanol (IPA) 25 °CApproximately 12.0[2]2.51[2]
318.2 K (45.05 °C)-4.14[1]
1-Butanol 318.2 K (45.05 °C)-5.36[1]
2-Butanol 318.2 K (45.05 °C)-5.53[1]
Polyethylene Glycol-400 (PEG-400) 318.2 K (45.05 °C)-127[1]
Propylene Glycol (PG) 318.2 K (45.05 °C)-3.89[1]
Ethylene Glycol (EG) 318.2 K (45.05 °C)-2.38[1]
Transcutol® (THP) 318.2 K (45.05 °C)-40.1[1]

Note: The solubility of flavonoids can be influenced by various factors, including pH, compound purity, and polymorphic form. The data presented here should be used as a guideline, and empirical determination under specific experimental conditions is recommended.

Experimental Protocol for Solubility Determination

A widely accepted method for determining the equilibrium solubility of flavonoids is the shake-flask method , followed by quantitative analysis.[1][4] This protocol provides a reliable and reproducible means of assessing solubility.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solutions: An excess amount of the flavonoid is added to a known volume of the desired solvent in a sealed vessel, such as a glass vial with a screw cap.

  • Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.

  • Phase Separation: Post-equilibration, the solutions are allowed to stand for several hours to permit the sedimentation of undissolved solid. A sample of the supernatant is then carefully withdrawn.

  • Filtration: The collected supernatant is filtered through a chemically inert, fine-pore membrane filter (e.g., 0.22 or 0.45 µm) to remove any suspended solid particles.

  • Quantification: The clear filtrate is appropriately diluted and the concentration of the dissolved flavonoid is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Data Analysis: The solubility is calculated based on the measured concentration and any dilution factors applied.

experimental_workflow Workflow for Flavonoid Solubility Determination A 1. Addition of Excess Flavonoid to Solvent B 2. Equilibration in Shaker Bath (Constant Temperature) A->B C 3. Sedimentation of Undissolved Solid B->C D 4. Filtration of Supernatant C->D E 5. Dilution and Quantification by HPLC D->E F 6. Calculation of Solubility E->F

Caption: A procedural flowchart for determining the solubility of flavonoids via the isothermal shake-flask method.

Modulation of Cellular Signaling Pathways

Luteolin is known to exert its biological effects by interacting with and modulating various intracellular signaling pathways. A key pathway implicated in its anti-cancer and anti-inflammatory activities is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5]

signaling_pathway Inhibitory Action of Luteolin on the PI3K/Akt Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K inhibits GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: A diagram illustrating how luteolin can inhibit the PI3K/Akt/mTOR signaling cascade, leading to reduced cell proliferation and survival.

References

The Chemical Stability of Luteolinidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolinidin, a 3-deoxyanthocyanidin found predominantly in sorghum, is gaining interest for its potential therapeutic applications. Understanding its chemical stability is paramount for its development as a pharmaceutical or nutraceutical agent. This technical guide provides a comprehensive overview of the known stability profile of this compound under various experimental conditions. Due to the limited availability of direct quantitative data for this compound, this guide also draws upon the broader knowledge of 3-deoxyanthocyanidin and general flavonoid stability to infer its likely behavior. Key factors influencing its stability, including pH, temperature, light, and solvent effects, are discussed in detail. Standardized experimental protocols for assessing stability and antioxidant capacity are also provided to facilitate further research in this area.

Introduction to this compound

This compound is a naturally occurring anthocyanidin, a subclass of flavonoids, characterized by its orange hue.[1] It is structurally distinct from other common anthocyanidins due to the absence of a hydroxyl group at the C-3 position of the C-ring, classifying it as a 3-deoxyanthocyanidin.[1][2] This structural feature is believed to contribute to its enhanced stability compared to other anthocyanins.[3][4] Sorghum (Sorghum bicolor) is the most significant dietary source of this compound.[1][3]

The antioxidant properties of this compound have been noted, with in vitro studies demonstrating its protective effect against LDL oxidation.[1] As with many flavonoids, its potential biological activities are a key driver of research into its therapeutic applications. However, the inherent instability of flavonoids can pose a significant challenge in the development of viable products. This guide aims to consolidate the available knowledge on this compound's chemical stability to aid researchers in overcoming these challenges.

Factors Influencing this compound Stability

The stability of this compound, like other flavonoids, is significantly influenced by a range of environmental and experimental factors.

Effect of pH

The pH of the medium is a critical determinant of the stability and color of anthocyanidins. Generally, anthocyanidins, including 3-deoxyanthocyanidins, exhibit their greatest stability in acidic conditions (pH < 3), where the flavylium (B80283) cation form predominates.[4] As the pH increases towards neutral and alkaline conditions, the flavylium cation undergoes hydration and proton transfer reactions, leading to the formation of less stable and colorless carbinol pseudobases and chalcone (B49325) forms.[4] Studies on sorghum extracts containing this compound indicate good stability in acidic environments.[5]

Effect of Temperature
Effect of Light (Photostability)

Exposure to light, particularly UV radiation, can lead to the photodegradation of flavonoids.[9][10] The photochemistry of this compound has been a subject of study, indicating its susceptibility to light-induced transformations.[11] In moderately acidic solutions, the dominant species of this compound is the photoactive trans-chalcone.[11] To minimize degradation, it is crucial to protect this compound solutions from light during storage and experimentation.

Effect of Oxygen

The presence of oxygen can lead to the oxidative degradation of flavonoids. This is a significant consideration for long-term storage and for experimental setups where samples are exposed to air. While specific data on the oxidative stability of this compound is limited, the general understanding of flavonoid chemistry suggests that the presence of hydroxyl groups on the B-ring makes it susceptible to oxidation.

Stability in Different Solvents

The choice of solvent can significantly impact the stability and solubility of this compound. Flavonoids are generally more soluble in polar organic solvents.[12][13] For this compound, extraction is often performed using acidified methanol (B129727) or ethanol (B145695) to enhance both solubility and stability.[3][14] The stability of flavonoids in aqueous solutions can be problematic, and the use of co-solvents or encapsulation techniques may be necessary to improve stability for certain applications.

Quantitative Stability Data

Comprehensive quantitative stability data for this compound, such as degradation rate constants and half-lives under a wide range of conditions, is currently scarce in the scientific literature. The following table summarizes the available information, largely derived from studies on sorghum extracts and the general properties of 3-deoxyanthocyanidins.

ParameterConditionObservationCitation
pH Stability Acidic (pH < 3)High stability, flavylium cation predominates.[4]
Neutral to Alkaline (pH > 7)Decreased stability, formation of carbinol and chalcone forms.[4][5]
Temperature Stability 4 - 40 °C (in sorghum flour)High retention (>60%) after 180 days of storage.[8]
Elevated TemperaturesExpected to follow first-order degradation kinetics, similar to other anthocyanins.[6][7]
Light Stability Light ExposureSusceptible to photodegradation; forms photoactive trans-chalcone in moderately acidic solutions.[9][11]
Solvent Stability Acidified Methanol/EthanolCommonly used for extraction, suggesting good stability.[3][14]
Aqueous SolutionsGenerally lower stability compared to organic solvents.[12]

Experimental Protocols

The following sections detail standardized methodologies for assessing the chemical stability and antioxidant activity of this compound.

Stability Testing Protocol

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

4.1.1. Materials and Reagents

  • This compound standard

  • Buffers of varying pH (e.g., citrate, phosphate)

  • High-purity solvents (e.g., methanol, ethanol, acetonitrile, water)

  • HPLC or UHPLC system with a PDA or UV-Vis detector

  • Temperature-controlled incubator or water bath

  • Light chamber with controlled UV and visible light output

4.1.2. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acidified methanol).

  • For each experimental condition (pH, temperature, light exposure), dilute the stock solution with the appropriate buffer or solvent to a known concentration.

4.1.3. Stress Conditions

  • pH Stability: Incubate this compound solutions in buffers of different pH values (e.g., 2, 4, 6, 7, 8, 10) at a constant temperature.

  • Thermal Stability: Incubate this compound solutions at various temperatures (e.g., 25°C, 40°C, 60°C, 80°C) in a constant pH buffer.

  • Photostability: Expose this compound solutions to a controlled light source, while keeping a control sample in the dark.

4.1.4. Analysis

  • At specified time intervals, withdraw aliquots from each sample.

  • Analyze the concentration of this compound using a validated HPLC or UHPLC method.

  • Monitor the degradation by measuring the decrease in the peak area of this compound over time.

4.1.5. Data Analysis

  • Plot the natural logarithm of the this compound concentration versus time.

  • If the plot is linear, the degradation follows first-order kinetics.

  • The degradation rate constant (k) can be determined from the slope of the line.

  • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol describes a common method for evaluating the antioxidant capacity of this compound.

4.2.1. Materials and Reagents

  • This compound standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • UV-Vis spectrophotometer

4.2.2. Procedure

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a test tube, mix a specific volume of the this compound solution with a specific volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • A control sample containing only the solvent and DPPH is also measured.

4.2.3. Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.

  • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the study of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock (Acidified Methanol) Dilution Dilution to Working Concentration Stock->Dilution pH pH Buffers (pH 2-10) Dilution->pH Incubation Temp Temperature (25-80°C) Dilution->Temp Incubation Light Light Exposure (UV/Vis) Dilution->Light Incubation Sampling Time-point Sampling pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC/UHPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics, t½) HPLC->Data

Workflow for this compound Stability Testing.

DPPH_Assay_Workflow Prep Prepare this compound Dilutions & DPPH Solution Mix Mix this compound and DPPH Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Workflow for DPPH Radical Scavenging Assay.

Conclusion and Future Directions

This compound holds promise as a bioactive compound, but its successful application hinges on a thorough understanding of its chemical stability. This guide has summarized the current knowledge, highlighting that this compound, as a 3-deoxyanthocyanidin, is likely more stable than many other anthocyanins, particularly in acidic conditions. However, there is a clear and significant gap in the literature regarding detailed, quantitative stability data for purified this compound.

Future research should focus on:

  • Systematic Stability Studies: Conducting comprehensive kinetic studies to determine the degradation rate constants and half-lives of pure this compound under a wide range of pH, temperature, and light conditions.

  • Identification of Degradation Products: Characterizing the degradation products of this compound to understand the degradation pathways and to assess the potential biological activity or toxicity of these products.

  • Formulation Development: Investigating formulation strategies, such as encapsulation or the use of co-pigments, to enhance the stability of this compound for specific applications.

By addressing these research gaps, the scientific community can pave the way for the effective utilization of this compound in drug development and other industries.

References

Spectroscopic Analysis of Luteolinidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Luteolinidin, a 3-deoxyanthocyanidin, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the spectroscopic properties and analytical methodologies for this flavonoid.

Introduction to this compound

This compound (2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium) is a natural plant pigment belonging to the 3-deoxyanthocyanidin class of flavonoids. It is structurally similar to the more common flavonoid, luteolin, but lacks a hydroxyl group at the C3 position. This structural difference significantly influences its chemical and biological properties. Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and exploration of its therapeutic potential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from the closely related compound, Luteolin, with adjustments made to account for the absence of the 3-hydroxyl group.[1][2][3]

Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 6.7 - 6.9s-
H-4~ 8.0 - 8.2s-
H-6~ 6.2 - 6.4d2.0 - 2.5
H-8~ 6.5 - 6.7d2.0 - 2.5
H-2'~ 7.4 - 7.6d~ 2.0
H-5'~ 6.9 - 7.1d~ 8.5
H-6'~ 7.4 - 7.6dd~ 8.5, 2.0
Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 164
C-3~ 103
C-4~ 182
C-5~ 162
C-6~ 99
C-7~ 165
C-8~ 94
C-9~ 158
C-10~ 104
C-1'~ 122
C-2'~ 114
C-3'~ 146
C-4'~ 150
C-5'" ~ 116
C-6'~ 119

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of flavonoids. The fragmentation pattern of this compound is expected to be similar to that of Luteolin, primarily involving retro-Diels-Alder (RDA) reactions.[4][5][6][7]

Predicted Mass Spectrometry Fragmentation of this compound
IonPredicted m/zDescription
[M]+271.06Molecular Ion
[M+H]+272.07Protonated Molecular Ion
RDA Fragment 1~ 153Resulting from cleavage of the C-ring
RDA Fragment 2~ 118Resulting from cleavage of the C-ring
[M+H - H₂O]+254.06Loss of water
[M+H - CO]+244.07Loss of carbon monoxide

Experimental Protocols

NMR Spectroscopy

A general protocol for the NMR analysis of flavonoids is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data using appropriate NMR software to obtain chemical shifts, coupling constants, and correlations for structure elucidation.

Mass Spectrometry (LC-MS)

A general protocol for the LC-MS analysis of flavonoids is outlined below:[8]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. Use a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (A) and acetonitrile (B52724) or methanol with formic acid (B).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. Acquire mass spectra in both positive and negative ion modes.

  • Tandem MS (MS/MS): To obtain fragmentation data, perform tandem mass spectrometry by selecting the parent ion of this compound and subjecting it to collision-induced dissociation (CID).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_results Data Output Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR_Acquisition 1D & 2D NMR Data Acquisition Dissolution->NMR_Acquisition LC_Separation HPLC Separation Dissolution->LC_Separation NMR_Processing Data Processing & Interpretation NMR_Acquisition->NMR_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Detection ESI-MS Detection LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (MS/MS) Fragmentation Analysis MS_Detection->MSMS_Fragmentation Fragmentation_Pattern Fragmentation Pattern MSMS_Fragmentation->Fragmentation_Pattern

Figure 1: Experimental workflow for the spectroscopic analysis of this compound.

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are still under investigation, based on its structural similarity to Luteolin, it is hypothesized to interact with key cellular signaling cascades involved in inflammation and cell proliferation, such as the PI3K/Akt pathway.[9][10][11][12][13]

signaling_pathway cluster_pathway Hypothesized this compound-Modulated PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth caption Arrow with flat end indicates inhibition. Arrow with 'vee' end indicates activation.

Figure 2: Hypothesized inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound using NMR and mass spectrometry. The presented data and protocols offer a valuable resource for the identification and characterization of this promising flavonoid. Further research is warranted to experimentally validate the predicted spectroscopic data and to fully elucidate the biological activities and mechanisms of action of this compound.

References

The Occurrence of Luteolinidin in Sorghum bicolor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of luteolinidin, a prominent 3-deoxyanthocyanidin, in Sorghum bicolor. This compound and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their potential health benefits, including antioxidant and anti-inflammatory properties. This document details the biosynthesis of this compound, its quantitative distribution across various sorghum genotypes and tissues, and standardized experimental protocols for its extraction and analysis. The information is presented to facilitate further research and development in the fields of phytochemistry, functional foods, and pharmacology.

Introduction

Sorghum bicolor (L.) Moench, a versatile cereal crop, is a unique and rich source of a class of flavonoids known as 3-deoxyanthocyanidins. Unlike the more common anthocyanins, 3-deoxyanthocyanidins lack a hydroxyl group at the C-3 position, which contributes to their enhanced stability under varying pH conditions. This compound is one of the principal 3-deoxyanthocyanidins found in sorghum, often alongside apigeninidin. These compounds are primarily located in the outer layers of the grain, such as the pericarp and bran, and contribute to the pigmentation of certain sorghum varieties.[1] The growing interest in this compound stems from its bioactive properties, which make it a promising candidate for nutraceutical and pharmaceutical applications.

Biosynthesis of this compound in Sorghum bicolor

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The biosynthesis is a complex, multi-enzyme process that is genetically regulated and can be induced by factors such as fungal infection and UV light exposure.[2][3] The pathway diverges from that of common anthocyanidins at the flavanone (B1672756) stage. Instead of hydroxylation at the 3-position by flavanone-3-hydroxylase (F3H), which leads to dihydroflavonols, the flavanone (naringenin or eriodictyol) is directly reduced by a specific dihydroflavonol 4-reductase (DFR) to a flavan-4-ol. Subsequent dehydration and oxidation steps, likely catalyzed by an anthocyanidin synthase (ANS)-like enzyme, yield the 3-deoxyanthocyanidin aglycone.

Below is a diagram illustrating the key steps in the biosynthesis of this compound.

Luteolinidin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol (Flavanone) Naringenin->Eriodictyol F3'H Apigenin Apigenin (Flavone) Naringenin->Apigenin FNS Flavan_4_ol_1 Flavan-4-ol (from Naringenin) Naringenin->Flavan_4_ol_1 DFR Luteolin Luteolin (Flavone) Eriodictyol->Luteolin FNS Flavan_4_ol_2 Flavan-4-ol (from Eriodictyol) Eriodictyol->Flavan_4_ol_2 DFR Apigeninidin Apigeninidin Flavan_4_ol_1->Apigeninidin ANS-like This compound This compound Flavan_4_ol_2->this compound ANS-like dummy1 dummy2

Caption: Biosynthetic pathway of this compound in Sorghum bicolor.

Quantitative Occurrence of this compound

The concentration of this compound in Sorghum bicolor varies significantly depending on the genotype, tissue type, and environmental conditions during growth. Generally, sorghum varieties with red or black pericarps exhibit the highest levels of 3-deoxyanthocyanidins. The bran is a particularly rich source of these compounds.

Table 1: this compound Content in Different Sorghum bicolor Genotypes and Tissues

GenotypeTissueThis compound Content (µg/g)Reference
Liaoza-48Grain97.18[4]
Liaonuo-11Grain76.84[4]
Liaonian-3Grain82.05[4]
SumacBran60.63 - 132.30[5]
PI570366Bran613 - 1197.85[5]
White Sorghum VarietiesSeedPresent (unquantified)[6]
Red SorghumBranPresent (unquantified)[7]
JN 69Seed3670[8]
JN 36Seed2010[8]
IS8127Seed1990[8]
WheatlandSeed1370[8]

Note: The ranges in this compound content for Sumac and PI570366 reflect variations due to post-extraction acidification treatment.

Experimental Protocols

Accurate quantification and characterization of this compound require robust and standardized experimental procedures. The following sections detail the methodologies for the extraction and analysis of this compound from Sorghum bicolor.

Extraction of this compound

The extraction of 3-deoxyanthocyanidins from sorghum is commonly performed using acidified organic solvents to ensure the stability of the flavylium (B80283) cation form of these pigments.

Objective: To efficiently extract this compound from Sorghum bicolor plant material (e.g., bran, whole grain).

Materials:

  • Sorghum plant material (finely ground)

  • Extraction Solvent: Acidified methanol (B129727) (1% HCl, v/v) or 70% aqueous acetone. Acidified methanol is often preferred for preserving the original form of the anthocyanins.[7]

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filters)

Procedure:

  • Sample Preparation: Weigh a known amount of finely ground sorghum material (e.g., 1 gram).

  • Solvent Addition: Add the extraction solvent to the sample at a specified solid-to-liquid ratio (e.g., 1:20, w/v).[4]

  • Extraction: Macerate the sample in the solvent for a defined period (e.g., 24 hours) at room temperature in the dark to prevent degradation.[6] Alternatively, use sonication or other assisted extraction techniques to improve efficiency.

  • Separation: Centrifuge the mixture to pellet the solid material.

  • Collection: Decant and collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet to ensure exhaustive extraction.

  • Pooling: Combine the supernatants from all extractions.

  • Concentration: Evaporate the solvent from the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[6]

  • Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., methanol) for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the separation and quantification of this compound.

Objective: To separate and quantify this compound in a sorghum extract.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A reverse-phase C18 column is typically used.[7]

  • Mobile Phase: A gradient of two solvents is common.

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or an acetic acid/methanol mixture).[5][7]

    • Solvent B: Acetonitrile or methanol with a small percentage of acid.[5][7]

  • Flow Rate: Typically around 1.0 mL/min.[7]

  • Detection Wavelength: 3-deoxyanthocyanidins are monitored at approximately 480 nm.[7]

  • Injection Volume: 10-20 µL.

  • Standard: A purified this compound standard is required for quantification.

Procedure:

  • Sample Preparation: Filter the reconstituted extract through a 0.45 µm syringe filter before injection.

  • Standard Curve: Prepare a series of standard solutions of known this compound concentrations and inject them into the HPLC system to generate a standard curve.

  • Sample Analysis: Inject the filtered sorghum extract into the HPLC system.

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Luteolinidin_Workflow Sorghum_Sample Sorghum Sample (e.g., Bran) Grinding Grinding Sorghum_Sample->Grinding Extraction Extraction (Acidified Methanol) Grinding->Extraction Filtration_Centrifugation Filtration / Centrifugation Extraction->Filtration_Centrifugation Crude_Extract Crude Extract Filtration_Centrifugation->Crude_Extract Solvent_Evaporation Solvent Evaporation Crude_Extract->Solvent_Evaporation Concentrated_Extract Concentrated Extract Solvent_Evaporation->Concentrated_Extract Reconstitution Reconstitution (Methanol) Concentrated_Extract->Reconstitution Final_Sample Final Sample for Analysis Reconstitution->Final_Sample HPLC_Analysis HPLC-PDA Analysis Final_Sample->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: General workflow for this compound extraction and analysis.

Conclusion

Sorghum bicolor stands out as a significant natural source of this compound, a bioactive 3-deoxyanthocyanidin with considerable potential for applications in the food and pharmaceutical industries. The concentration of this compound is highly dependent on the sorghum genotype, with pigmented varieties offering the most abundant supply. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of this compound, facilitating further research into its biological activities and potential applications. A thorough understanding of its biosynthesis and natural occurrence is paramount for the effective utilization of this promising phytochemical.

References

Luteolinidin Glycosides in Plant Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of luteolinidin glycosides found in plant extracts, with a particular focus on their identification, quantification, and biological activities. It is intended for researchers, scientists, and professionals in the field of drug development. Initial research indicates a scarcity of extensive studies specifically on this compound glycosides. However, this guide also delves into the closely related and extensively researched luteolin (B72000) glycosides, offering valuable comparative insights and detailed experimental protocols. The information presented herein is curated from recent scientific literature to ensure accuracy and relevance for cutting-edge research and development.

Introduction to this compound and Luteolin Glycosides

This compound is a member of the 3-deoxyanthocyanidins, a class of flavonoids that appear as orange pigments in plants.[1] While the aglycone this compound has been identified in plants such as Sorghum bicolor, reports on its glycosidic forms are limited.[1] One specific example is this compound 5-O-β-D-[3-O-β-D-glucopyranosyl-2-O-acetylglucopyranoside], a 3-deoxyanthocyanidin laminaribioside, which has been isolated from the fern Parablechnum novae-zelandiae (formerly Blechnum novae-zelandiae).[1]

Given the limited availability of comprehensive data on this compound glycosides, this guide will also provide an in-depth analysis of the structurally similar and widely studied luteolin glycosides. Luteolin, a flavone (B191248), is found in a vast array of plants, often in its glycosylated form.[2][3] These glycosides have garnered significant attention for their diverse biological and pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] Understanding the distribution, extraction, and biological mechanisms of luteolin glycosides can provide a valuable framework for future research into the less-explored this compound glycosides.

Quantitative Data of Luteolin Glycosides in Plant Extracts

The concentration of luteolin glycosides can vary significantly depending on the plant species, cultivar, geographical location, and extraction method. The following tables summarize quantitative data from various studies.

Plant SpeciesPlant PartLuteolin GlycosideConcentrationReference
Olea europaea (Olive)Leaves and DrupesLuteolin 4-O-glucoside0.07–1.60 mg/g fresh weight[5]
Olea europaea (Olive)Leaves and DrupesLuteolin 7-O-glucoside0.11–2.03 mg/g fresh weight[5]
Cynara cardunculus (Artichoke)LeavesLuteolin 7-O-rutinoside, Luteolin 7-O-glucoside, Luteolin 7-O-malonylglycosideNot specified[5]
Thymus vulgaris (Thyme)-LuteolinHighest among several tested Greek aromatic plants[5]
Myrica esculenta (Box Myrtle)FruitsLuteolin66.2 mg/100 g[6]
Hippophae rhamnoides (Sea Buckthorn)BerriesLuteolin58.5 mg/100 g[6]
Prunus armeniaca (Apricot)FruitsLuteolin52.7 mg/100 g[6]
Ocimum sanctum (Holy Basil)LeafLuteolin0.019 to 0.046% (w/w)
Schisandra chinensis-Luteolin0.2247 mg/g (optimized ionic liquid-enzyme extraction)[7]

Experimental Protocols

Extraction of Luteolin Glycosides

Objective: To extract luteolin glycosides from plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Sasa senanensis or Vitex negundo)[2][8]

  • Methanol[2][8]

  • Ethyl acetate[2]

  • Deionized water

  • Rotary evaporator

  • Filter paper

Protocol:

  • The dried and powdered plant material is extracted with methanol (B129727) at room temperature.[2] For a comparative assessment, reflux extraction with methanol has been shown to be highly efficient for isolating luteolin from Vitex negundo leaves.[8]

  • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator.[2]

  • The resulting residue is suspended in water and partitioned with ethyl acetate (B1210297).[2]

  • The ethyl acetate fraction, which contains the luteolin glycosides, is collected and concentrated to dryness.[2]

Isolation and Purification of Luteolin Glycosides

Objective: To isolate and purify individual luteolin glycosides from the crude extract.

Materials:

  • Crude ethyl acetate extract

  • Sephadex LH-20 column[2]

  • High-Performance Liquid Chromatography (HPLC) system[2]

  • Appropriate solvents for chromatography (e.g., methanol, water, chloroform)[2][9]

Protocol:

  • The dried ethyl acetate extract is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column.[2]

  • The column is eluted with methanol to separate the components based on their molecular size.[2]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the desired luteolin glycosides are pooled and further purified by preparative HPLC.[2]

  • The purity of the isolated compounds is confirmed by analytical HPLC.

Characterization of Luteolin Glycosides

Objective: To elucidate the structure of the isolated luteolin glycosides.

Methods:

  • Ultraviolet (UV) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavone structure.[2]

  • High-Resolution Mass Spectrometry (HR-MS): To determine the exact molecular weight and elemental composition.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To provide detailed information about the structure of the aglycone and the sugar moieties, as well as their linkage.[2]

Biological Activities and Signaling Pathways

Luteolin and its glycosides exhibit a wide range of biological activities by modulating various cellular signaling pathways.

Anti-inflammatory Activity

Luteolin and its glycosides have been shown to exert anti-inflammatory effects by inhibiting key inflammatory pathways.[1][10]

  • NF-κB Pathway: Luteolin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[10]

  • MAPK Pathway: Luteolin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in inflammation and other cellular processes.[10][11]

  • JAK/STAT Pathway: Luteolin has been reported to interfere with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is crucial for cytokine signaling.[10]

G cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB NF-kB Pro-inflammatory Cytokines->NF-kB MAPK MAPK Pro-inflammatory Cytokines->MAPK JAK/STAT JAK/STAT Pro-inflammatory Cytokines->JAK/STAT Inflammation Inflammation NF-kB->Inflammation MAPK->Inflammation JAK/STAT->Inflammation Luteolin Glycosides Luteolin Glycosides Luteolin Glycosides->NF-kB Inhibits Luteolin Glycosides->MAPK Inhibits Luteolin Glycosides->JAK/STAT Inhibits

Caption: Luteolin glycosides' anti-inflammatory mechanism.

Antioxidant Activity

Luteolin glycosides are potent antioxidants that can scavenge free radicals and protect cells from oxidative damage.[2] Their antioxidant activity is attributed to their chemical structure, particularly the presence of hydroxyl groups.

  • Nrf2/MAPK Mediated HO-1 Signaling: Luteolin and luteolin-7-O-glucoside can strengthen the antioxidative potential by modulating the Nrf2/MAPK mediated heme oxygenase-1 (HO-1) signaling cascade.[11]

G Luteolin Glycosides Luteolin Glycosides MAPK MAPK Luteolin Glycosides->MAPK Nrf2 Nrf2 MAPK->Nrf2 Activates HO-1 HO-1 Nrf2->HO-1 Induces Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

Caption: Antioxidant signaling pathway of Luteolin glycosides.

Anticancer Activity

Luteolin has been shown to possess anticancer properties by modulating various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[12][13]

  • mTOR/PI3K/Akt Pathway: Luteolin can inhibit the mTOR/PI3K/Akt pathway, which is often hyperactivated in cancer.[12]

  • STAT3 Pathway: It can also suppress the STAT3 signaling pathway, which is involved in tumor progression.[12]

  • Wnt/β-catenin Pathway: Luteolin has been shown to modulate the Wnt/β-catenin signaling pathway, which plays a crucial role in colorectal cancer.[12][13]

G cluster_pathways Cancer-related Signaling Pathways cluster_response Cancer Progression mTOR/PI3K/Akt mTOR/PI3K/Akt Proliferation Proliferation mTOR/PI3K/Akt->Proliferation Metastasis Metastasis mTOR/PI3K/Akt->Metastasis STAT3 STAT3 STAT3->Proliferation STAT3->Metastasis Wnt/β-catenin Wnt/β-catenin Wnt/β-catenin->Proliferation Wnt/β-catenin->Metastasis Luteolin Luteolin Luteolin->mTOR/PI3K/Akt Inhibits Luteolin->STAT3 Inhibits Luteolin->Wnt/β-catenin Inhibits

Caption: Luteolin's anticancer signaling pathway modulation.

Conclusion and Future Directions

While the study of this compound glycosides is still in its nascent stages, the extensive research on the closely related luteolin glycosides provides a robust foundation for future investigations. The data and protocols presented in this technical guide offer valuable tools for researchers to explore the quantitative presence, isolation, and biological activities of these compounds in various plant extracts. Future research should focus on identifying more plant sources of this compound glycosides, developing standardized methods for their quantification, and elucidating their specific mechanisms of action and potential therapeutic applications. The comparative analysis with luteolin glycosides will be instrumental in guiding these future research endeavors.

References

The Biological Role of 3-Deoxyanthocyanidins in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyanthocyanidins (3-DAs) are a unique class of flavonoids, distinguished from common anthocyanidins by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature confers remarkable stability to these pigments, which are predominantly found in select plant species, with sorghum (Sorghum bicolor) being the most notable dietary source. In plant physiology, 3-DAs play a crucial role as phytoalexins, providing a rapid and localized defense mechanism against invading pathogens. Furthermore, their accumulation is intricately linked to the plant's response to various abiotic stresses, including UV radiation, and cold. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and regulatory mechanisms of 3-deoxyanthocyanidins, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant science and drug development.

Introduction

3-Deoxyanthocyanidins, such as luteolinidin and apigeninidin (B191520), are orange-red pigments that play a vital role in plant defense and stress adaptation.[1][2][3] Unlike their 3-hydroxylated counterparts, 3-DAs exhibit enhanced stability across a range of pH values and temperatures, making them of significant interest for both their biological functions and potential applications as natural colorants and nutraceuticals.[4][5] This guide delves into the core aspects of 3-DA biology in plants, with a focus on their synthesis and function in stress physiology.

Biosynthesis of 3-Deoxyanthocyanidins

The biosynthesis of 3-deoxyanthocyanidins branches off from the general flavonoid pathway at the level of flavanones (e.g., naringenin (B18129) and eriodictyol). A key enzymatic step, catalyzed by Dihydroflavonol 4-reductase (DFR), reduces flavanones to flavan-4-ols. Subsequent, though not fully elucidated, enzymatic reactions lead to the formation of the characteristic 3-deoxyanthocyanidin structure. The pathway is transcriptionally regulated, with specific genes encoding the biosynthetic enzymes being induced by various stress signals.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Eriodictyol Eriodictyol (Flavanone) Naringenin->Eriodictyol F3'H Flavan_4_ols Flavan-4-ols Naringenin->Flavan_4_ols DFR3 Eriodictyol->Flavan_4_ols DFR3 Apigeninidin Apigeninidin (3-Deoxyanthocyanidin) Flavan_4_ols->Apigeninidin ? This compound This compound (3-Deoxyanthocyanidin) Flavan_4_ols->this compound ? DFR3 DFR3

Figure 1: Simplified biosynthesis pathway of 3-deoxyanthocyanidins.

Biological Roles in Plant Physiology

Phytoalexins in Biotic Stress Response

The primary and most well-documented role of 3-deoxyanthocyanidins in plants is their function as phytoalexins. These are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate rapidly at the site of pathogen infection.[6][7] In sorghum, the accumulation of this compound and apigeninidin in response to fungal pathogens is a key component of its defense mechanism.

Abiotic Stress Tolerance

3-Deoxyanthocyanidins also play a significant role in protecting plants against various abiotic stresses.

  • UV Radiation: Exposure to high-fluence ultraviolet (UV) light induces the production of reactive oxygen species (ROS), which in turn triggers the biosynthesis of 3-DAs in the pericarp of black sorghum.[8][9] These compounds act as potent antioxidants, scavenging ROS and protecting cellular components from oxidative damage.[8]

  • Cold Stress: Plants accumulate anthocyanins, including 3-DAs in some species, in response to low temperatures.[10][11] This accumulation is associated with increased tolerance to cold-induced oxidative stress.

Signaling Pathways in 3-Deoxyanthocyanidin Induction

The induction of 3-deoxyanthocyanidin biosynthesis is a complex process involving the perception of stress signals, generation of secondary messengers like ROS, and the activation of a transcriptional cascade.

G Stress Biotic/Abiotic Stress (e.g., Pathogen, UV, Drought) RLK Receptor-Like Kinases (RLKs) Stress->RLK ROS Reactive Oxygen Species (ROS) Burst RLK->ROS MAPK MAPK Cascade ROS->MAPK TFs Activation of Transcription Factors (MYB, bHLH, WRKY) MAPK->TFs Biosynthesis 3-Deoxyanthocyanidin Biosynthesis Genes (CHS, CHI, DFR3) TFs->Biosynthesis Transcriptional Regulation Accumulation 3-DA Accumulation Biosynthesis->Accumulation Response Stress Tolerance & Defense Response Accumulation->Response G Sample Sorghum Tissue (Grain, Leaf, etc.) Grinding Grinding/Homogenization Sample->Grinding Extraction Solvent Extraction (Acidified Methanol) Grinding->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Crude_Extract Crude 3-DA Extract Centrifugation->Crude_Extract Purification Optional: Solid-Phase Extraction (SPE) Crude_Extract->Purification HPLC HPLC-UV/PDA Analysis (C18 Column, 480 nm) Crude_Extract->HPLC Direct Analysis Purified_Extract Purified 3-DA Extract Purification->Purified_Extract Purified_Extract->HPLC Quantification Quantification (External Standards) HPLC->Quantification

References

Whitepaper: A Technical Guide to the In Silico Prediction of Luteolinidin's Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Luteolinidin, a 3-deoxyanthocyanidin found in plants like Sorghum bicolor, represents a class of flavonoids with potential therapeutic value, including noted antioxidant effects.[1] Identifying the specific protein targets of such natural compounds is a critical step in drug discovery, enabling mechanism-of-action studies and safety profiling. This guide provides a comprehensive overview of in silico methodologies, or "computational target fishing," to predict the biological targets of this compound.[2] Due to the limited specific research on this compound, this document leverages data and methodologies applied to the structurally similar and well-studied flavone, Luteolin (B72000), as a proxy. We present detailed protocols for ligand- and structure-based approaches, summarize quantitative docking data in tabular format, and visualize key workflows and biological pathways using Graphviz to provide a robust framework for researchers.

Introduction to this compound and In Silico Target Fishing

The Bioactive Flavonoid: this compound

This compound is a natural orange pigment and a member of the 3-deoxyanthocyanidin family.[1] Primarily found in sources like Sorghum bicolor, it has demonstrated biological activities, notably an in vitro protective effect against LDL oxidation, highlighting its antioxidant potential.[1] The exploration of its broader pharmacological profile is a promising area of research, contingent on the identification of its molecular targets within the human proteome.

The Imperative of Target Identification

Identifying the molecular targets of a bioactive compound is fundamental to modern drug development. It elucidates the mechanism of action, helps predict potential therapeutic effects and adverse reactions (off-target effects), and provides a rational basis for lead optimization. Traditional experimental methods for target identification can be resource-intensive.[3] Computational (in silico) approaches offer a rapid, cost-effective, and powerful alternative to generate high-quality hypotheses for subsequent experimental validation.[4][5]

Overview of Computational Target Fishing Approaches

In silico target fishing aims to identify the protein targets of a small molecule by exploring vast biological and chemical data spaces.[2][6] These methods are broadly categorized into two types:

  • Ligand-Based Methods: These approaches utilize the principle that structurally similar molecules often have similar biological activities. They rely on the knowledge of known active ligands for various targets.[7]

  • Structure-Based Methods: These methods use the three-dimensional (3D) structure of potential protein targets to predict if the compound of interest can physically bind to them, typically through molecular docking simulations.[8]

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cluster_approaches Computational Target Fishing Approaches cluster_ligand Ligand-Based cluster_structure Structure-Based start This compound (Query Molecule) sim_search Chemical Similarity Searching start->sim_search pharma Pharmacophore Modeling start->pharma rev_dock Reverse Docking start->rev_dock end_node Prioritized Target List sim_search->end_node pharma->end_node rev_dock->end_node

Caption: High-level overview of in silico target fishing strategies.

Detailed In Silico Protocols

The following sections provide detailed protocols for key computational experiments.

Protocol for Ligand-Based Pharmacophore Modeling

This method identifies common 3D structural features among molecules known to be active against a specific target and uses this "pharmacophore" model to screen for new molecules.[9][10][11]

Objective: To build a 3D pharmacophore model from a set of known active compounds and screen for potential activity of this compound.

Methodology:

  • Training Set Compilation:

    • Select a protein target of interest (e.g., a kinase or nuclear receptor).

    • Gather a set of at least 15-20 structurally diverse ligands with known high affinity for this target from databases like BindingDB or ChEMBL.[12]

    • Collect a set of known inactive molecules ("decoys") to validate the model.

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformations for each ligand in the training set using software like MOE (Molecular Operating Environment) or open-source alternatives.[13] This step is crucial as it explores the flexible nature of the molecules.

  • Pharmacophore Model Generation:

    • Align the conformations of the active molecules.

    • Identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

    • Generate pharmacophore hypotheses based on these shared features. Software like PharmMapper, Discovery Studio, or LigandScout can be used.[13]

  • Model Validation:

    • Score the generated models based on their ability to correctly distinguish active compounds from decoys.

    • Select the model with the highest predictive power (e.g., highest Güner-Henry score or ROC curve AUC).

  • Database Screening:

    • Screen a 3D conformational database of this compound against the validated pharmacophore model to assess its fit. A good fit suggests this compound may interact with the target.

Protocol for Structure-Based Reverse Docking

Reverse docking (or inverse docking) screens a single ligand against a large library of 3D protein structures to predict its most likely binding partners.[7][8]

Objective: To identify potential protein targets for this compound by predicting its binding affinity across a human proteome library.

Methodology:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound (e.g., SMILES format from PubChem).

    • Convert the 2D structure to a 3D format (.sdf or .mol2) using a tool like Open Babel.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. Assign partial charges and define rotatable bonds.

  • Target Library Preparation:

    • Download a curated library of 3D human protein structures from a database such as the RCSB Protein Data Bank (PDB).[14]

    • Prepare each protein structure for docking using software like AutoDockTools.[15] This typically involves:

      • Removing water molecules and co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning Gasteiger charges.

      • Defining the binding site, often as a grid box encompassing the known active site or the entire protein surface for blind docking.

  • Molecular Docking Simulation:

    • Use a docking program like AutoDock Vina to systematically dock the prepared this compound structure into the binding site of every protein in the library.[16]

    • The software will generate multiple binding poses for this compound within each target and calculate a corresponding binding affinity score (typically in kcal/mol).

  • Post-Docking Analysis and Ranking:

    • Rank all protein targets based on the predicted binding affinity for this compound. More negative values indicate stronger, more favorable binding.

    • Filter the results to prioritize targets with binding energies below a certain threshold (e.g., < -6.0 kcal/mol).

    • Visually inspect the top-ranked poses using a molecular visualizer like PyMOL or Discovery Studio Visualizer to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) and ensure the binding mode is plausible.[17]

Predicted Biological Targets of Luteolin (as a Proxy)

Target ProteinPDB IDBiological Function / PathwayPredicted Binding Affinity (kcal/mol)Reference
Epidermal Growth Factor Receptor (EGFR) 3W2SCell Proliferation, Cancer-7.7[16]
Tumor Protein P53 (TP-53) 1TUPTumor Suppression, Cell Cycle-6.9[18]
Retinoblastoma Protein (pRb) 1GZ2Tumor Suppression, Cell Cycle-6.4[18]
Signal Transducer and Activator of Transcription 1 (STAT1) 1YVLImmune Response, InflammationStrong Binding Activity[19]
Mitogen-Activated Protein Kinase 11 (MAPK11) 3GC8Inflammation, Stress ResponseStrong Binding Activity[19]
Tyrosinase-Related Protein 1 (TYRP1) 5M8MMelanin Synthesis-6.18[20]
D-dopachrome Tautomerase (DDT) 1M8OMelanin Synthesis-6.54[20]
Helicobacter pylori FabZ (HpFabZ) 3CF9Bacterial Fatty Acid Synthesis-5.94 to -8.62**[15]

Binding activity was reported as strong but a specific kcal/mol value was not provided in the primary source.[19] **Range provided for Luteolin derivatives docked into two different active sites.[15]

Key Signaling Pathways for Investigation

The predicted targets for Luteolin are involved in several critical cell signaling pathways implicated in cancer, inflammation, and metabolic diseases.[21][22] It is plausible that this compound modulates these or similar pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell.[23] It is commonly involved in immune and inflammatory responses. Luteolin has been shown to inhibit the JAK/STAT3 pathway.[23]

dot

cluster_jakstat JAK/STAT Signaling Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription (Inflammatory Response) nucleus->gene This compound This compound (Putative Inhibition) This compound->jak ? This compound->stat ?

Caption: A simplified diagram of the JAK/STAT signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Luteolin is a known inhibitor of the PI3K/Akt pathway, making this an important area of investigation for this compound.[21]

dot

cluster_pi3k PI3K/Akt/mTOR Signaling Pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates response Cell Growth & Survival mtor->response This compound This compound (Putative Inhibition) This compound->pi3k ? This compound->akt ?

Caption: Key components of the pro-survival PI3K/Akt/mTOR pathway.

Integrated In Silico to In Vitro Workflow

A successful target identification project integrates computational predictions with experimental validation. The workflow below outlines a logical progression from initial screening to final confirmation.

dot

cluster_workflow Integrated Target Identification Workflow cluster_analysis Computational Analysis cluster_validation Experimental Validation start This compound Structure ligand_based Ligand-Based Screening (Similarity, Pharmacophore) start->ligand_based structure_based Structure-Based Screening (Reverse Docking) start->structure_based merge Merge & Prioritize Hits ligand_based->merge structure_based->merge pathway Pathway & GO Enrichment Analysis merge->pathway biochem Biochemical Assays (e.g., Enzyme Inhibition, SPR) pathway->biochem cell_based Cell-Based Assays (e.g., Western Blot, Reporter Gene) pathway->cell_based validated Validated Targets biochem->validated cell_based->validated

Caption: A comprehensive workflow from computational prediction to experimental validation.

Conclusion and Future Directions

The in silico methodologies detailed in this guide provide a powerful and efficient framework for elucidating the potential biological targets of this compound. By leveraging reverse docking, pharmacophore modeling, and knowledge from the well-studied analogue Luteolin, researchers can generate a high-quality, prioritized list of putative protein targets. The predicted interactions with key regulators of cell growth and inflammation, such as EGFR, STATs, and components of the PI3K/Akt pathway, suggest that this compound may possess significant therapeutic potential.

The critical next step is the experimental validation of these computational hypotheses. Biochemical assays are required to confirm direct physical binding and functional modulation, while cell-based experiments are needed to verify target engagement and downstream pathway effects in a biological context. This integrated approach, combining computational prediction with rigorous experimental follow-up, will be essential to fully unlock the therapeutic promise of this compound.

References

Methodological & Application

Application Notes and Protocols for Luteolinidin Extraction from Sorghum Bran

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction of luteolinidin, a potent antioxidant flavonoid, from sorghum bran. The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Sorghum (Sorghum bicolor L. Moench) is a rich source of unique flavonoids, particularly 3-deoxyanthocyanidins, which are rare in other common food sources.[1] this compound is a prominent 3-deoxyanthocyanidin found in sorghum bran that, along with its counterpart apigeninidin, has garnered significant attention for its potential health benefits and chemical stability, which surpasses that of other anthocyanins.[1] This document outlines an optimized solvent extraction method for obtaining this compound from sorghum bran, based on published research.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction of 3-deoxyanthocyanidins, including this compound, from sorghum.

Table 1: Yield of this compound and Apigeninidin from Different Sorghum Cultivars [1]

Sorghum CultivarThis compound (LE) Yield (μg/g)Apigeninidin (AE) Yield (μg/g)
Liaoza-4897.18329.64
Liaonuo-11Not specifiedNot specified
Liaonian-3Not specifiedNot specified

Table 2: Comparison of Extraction Solvents and Yields from Sorghum Bran

Extraction SolventTotal Phenolic Content (mg GAE/g)Total Anthocyanin Content (mg/l)Extraction Yield (%)Reference
Acidified Methanol (B129727) (1% HCl in Methanol)97242.711.7 ± 1.4[2][3]
Anhydrous Methanol3898.592.9 ± 0.5[2][3]
Water15.2Not specified4.9 ± 0.1[3][4]
1% [BMIM]Cl in Methanol (Ionic Liquid)7.4Not specified14.9 ± 0.7[3][4]

Experimental Protocols

This section details the optimized protocol for the extraction of this compound from sorghum bran, adapted from peer-reviewed literature.[1]

Materials and Equipment
  • Sorghum bran

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Centrifuge

  • Centrifuge tubes (50 mL)

  • Shaker or sonicator

  • Rotary evaporator

  • Water bath or incubator

  • pH meter

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

Optimized Extraction Protocol
  • Sample Preparation:

    • Dry the sorghum bran to a constant weight.

    • Grind the dried bran into a fine powder.

  • Solvent Preparation:

    • Prepare the extraction solvent by mixing hydrochloric acid and methanol in a 1:100 (v/v) ratio.

  • Extraction:

    • Weigh 0.5 g of the powdered sorghum bran and place it into a 50 mL centrifuge tube.

    • Add the extraction solvent to the tube to achieve a solid-to-liquid ratio of 1:20 (g/mL).

    • Securely cap the tubes and place them on a shaker or in a sonicator.

    • Extract for 130 minutes at a constant temperature of 40°C.[1]

  • Sample Recovery:

    • After extraction, centrifuge the tubes to pellet the solid bran material.

    • Carefully decant the supernatant, which contains the extracted this compound.

    • For concentration, the solvent can be removed using a rotary evaporator under reduced pressure.

Quantification of this compound
  • pH Differential Method (for total 3-deoxyanthocyanidins): The total 3-deoxyanthocyanidin content can be estimated using a UV-Vis spectrophotometer by measuring the absorbance at different pH values (e.g., pH 1.0 and 4.5).[1]

  • High-Performance Liquid Chromatography (HPLC): For precise quantification of this compound, HPLC analysis is recommended.[1]

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acidified water and methanol is commonly employed.

    • Detection: A UV-Vis or Diode Array Detector (DAD) set to the appropriate wavelength for this compound is used.

    • Standard: A pure this compound standard is required for creating a calibration curve for accurate quantification.

Visualizations

Experimental Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Recovery & Analysis cluster_output Output SorghumBran Sorghum Bran Grinding Grind to Fine Powder SorghumBran->Grinding Mixing Mix Bran and Solvent (1:20 g/mL) Grinding->Mixing Solvent Prepare Solvent (1% HCl in Methanol) Solvent->Mixing Extraction Extract (130 min, 40°C) Mixing->Extraction Centrifugation Centrifuge Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Concentrate Extract Supernatant->Concentration Analysis HPLC/Spectrophotometry Concentration->Analysis This compound Purified this compound Analysis->this compound

Caption: Workflow for this compound Extraction from Sorghum Bran.

Potential Signaling Pathway Modulation

Luteolin (B72000), a flavonoid structurally similar to this compound, has been shown to modulate various signaling pathways involved in inflammation and cell proliferation.[5][6][7][8] It is plausible that this compound exerts its biological effects through similar mechanisms.

SignalingPathway cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation MAPK->Proliferation JAK_STAT->Proliferation PI3K_Akt->Proliferation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Inhibits Apoptosis

Caption: Potential Signaling Pathways Modulated by this compound.

References

Application Notes & Protocols: Chromatographic Purification of Luteolinidin from Sorghum bicolor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolinidin is a naturally occurring 3-deoxyanthocyanidin, a specific class of flavonoids responsible for the orange pigmentation in certain plants.[1] It is found most notably in the bran of pigmented sorghum (Sorghum bicolor) varieties.[2][3][4] Unlike common anthocyanins, 3-deoxyanthocyanidins such as this compound exhibit enhanced stability against pH shifts and temperature changes, making them promising candidates for applications as natural colorants and bioactive compounds in the food and pharmaceutical industries.[5][6] Preclinical studies have highlighted its potent antioxidant and anti-proliferative properties.[7][8]

This document provides detailed protocols for the extraction and multi-step chromatographic purification of this compound from Sorghum bicolor bran, along with methods for its quantification and a summary of its stability and biological activity.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Sorghum bicolor Bran

This protocol details an optimized solvent extraction method for obtaining a crude extract enriched with this compound and other 3-deoxyanthocyanidins.[3]

Materials and Reagents:

  • Dried bran from pigmented Sorghum bicolor (e.g., black, red, or brown varieties)

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether (for optional dewaxing)

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm membrane)

Procedure:

  • Preparation of Plant Material: Grind the dried sorghum bran to a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction. For high-lipid content bran, an optional pre-extraction (dewaxing) step with diethyl ether can be performed to remove lipids.[1]

  • Preparation of Extraction Solvent: Prepare the extraction solvent by mixing concentrated hydrochloric acid with methanol at a ratio of 1:100 (v/v).[3]

  • Extraction:

    • Combine the powdered sorghum bran with the acidified methanol solvent at a solid-to-liquid ratio of 1:20 (g/mL).[3]

    • Place the mixture in a temperature-controlled shaker or water bath set to 40°C.[3]

    • Agitate the mixture for 130 minutes to ensure efficient extraction.[3]

  • Separation and Filtration:

    • After extraction, centrifuge the mixture at approximately 4000 x g for 15 minutes to pellet the solid plant material.

    • Decant the supernatant and filter it through Whatman No. 1 paper or a 0.45 µm membrane to remove any remaining fine particles.[4]

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.

    • The resulting product is the crude this compound extract, which can be used for subsequent purification steps.

Protocol 2: Two-Stage Chromatographic Purification of this compound

This protocol employs a two-stage process: an initial enrichment using macroporous resin column chromatography followed by high-purity separation using High-Performance Liquid Chromatography (HPLC).

Stage 1: Enrichment using Macroporous Resin Chromatography

This stage effectively removes sugars, polar impurities, and other non-flavonoid compounds from the crude extract.[8]

Materials and Reagents:

  • Crude this compound extract (from Protocol 2.1)

  • Macroporous adsorption resin (MAR), type AB-8[8]

  • Ethanol (B145695) (HPLC grade)

  • Deionized water

  • Glass chromatography column

Procedure:

  • Resin Preparation and Packing:

    • Pre-treat the MAR AB-8 resin by soaking it in ethanol for 24 hours, followed by washing thoroughly with deionized water until the eluent is neutral.

    • Pack the prepared resin into a glass column to the desired bed volume.

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol in water) and load it onto the top of the packed column.

  • Washing (Impurity Removal): Wash the column with several bed volumes of deionized water followed by a low-concentration ethanol solution (e.g., 20% ethanol) to elute highly polar impurities. Monitor the eluent with a UV-Vis spectrophotometer until the absorbance at non-target wavelengths returns to baseline.

  • Elution of this compound: Elute the bound 3-deoxyanthocyanidins, including this compound, using a higher concentration of ethanol (e.g., 70-95% acidified ethanol). Collect the colored fractions. This step can achieve a significant increase in purity.[8]

  • Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator at <40°C. This enriched fraction is now ready for final purification by HPLC.

Stage 2: High-Purity Purification by Preparative HPLC

This stage separates this compound from other closely related 3-deoxyanthocyanidins (like Apigeninidin) to yield a high-purity final product.

Materials and Reagents:

  • Enriched this compound fraction

  • Acetonitrile (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Deionized water (18.2 MΩ·cm)

  • Preparative HPLC system with a Diode Array Detector (DAD)

  • Preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in deionized water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Use a gradient elution program. An example gradient could be: 5-25% B over 30 minutes, followed by a wash with 95% B and re-equilibration. The exact gradient should be optimized based on the specific column and system.

    • Set the flow rate according to the preparative column's specifications (e.g., 4-5 mL/min).

    • Monitor the separation at 480 nm, the characteristic absorbance wavelength for this compound.[9]

  • Injection and Fraction Collection:

    • Dissolve the enriched fraction in a small volume of the initial mobile phase and filter through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Collect the peak corresponding to the retention time of a this compound standard.

  • Final Processing:

    • Combine the collected fractions containing pure this compound.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain pure this compound as a solid powder.

Data Presentation

Quantitative data for this compound content and chromatographic parameters are summarized below.

Table 1: this compound Content in Various Sorghum bicolor Grains

Sorghum Variety Plant Part This compound Content (µg/g dry weight) Reference
Liaoza-48 Grain 97.18 [3]
Liaonuo-11 Grain ~82.05 - 97.18 [2]
Liaonian-3 Grain ~82.05 - 97.18 [2]

| Black Sorghum | Bran | Component of 10,100 µg/g total anthocyanins |[6] |

Table 2: Optimized Parameters for this compound Extraction from Sorghum Bran

Parameter Optimal Condition Reference
Extraction Solvent 1% HCl in Methanol (v/v) [3]
Solid-to-Liquid Ratio 1:20 (g/mL) [3]
Extraction Temperature 40°C [3]

| Extraction Time | 130 minutes |[3] |

Table 3: Recommended Chromatographic Conditions for this compound Analysis

Parameter Condition Reference
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [2][3]
Stationary Phase C18 silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm) [10]
Mobile Phase A Water with 0.1% - 0.5% Formic Acid [10]
Mobile Phase B Acetonitrile or Methanol [10]
Elution Mode Gradient [10]
Detection Diode Array Detector (DAD) at 480 nm [9]

| Column Temperature | 25-30°C | - |

Stability and Biological Activity

Stability Profile: this compound is notably more stable than common anthocyanins.[6] Its stability is highly dependent on pH and temperature.[7][11]

  • pH Stability: It is most stable in acidic conditions (pH 1-3).[7][11] Unlike other anthocyanins that lose color in neutral or alkaline conditions, sorghum 3-deoxyanthocyanidins retain their color and stability well, even up to pH 8.9.[5][12]

  • Thermal Stability: The degradation of this compound follows first-order kinetics and increases with temperature.[7][11] However, it is considered relatively heat-stable, with one report showing no significant degradation after 36 hours at 70°C.[5]

Biological Activity: The primary biological activity attributed to this compound is its potent antioxidant capacity. It effectively scavenges various reactive oxygen species (ROS), including DPPH, ABTS+, and hydroxyl radicals.[3] This antioxidant action is believed to be the basis for other observed effects, such as its ability to suppress the proliferation of certain cancer cells.[7] While specific signaling pathways for this compound are a subject of ongoing research, its ability to mitigate oxidative stress is a key mechanism of its bioactivity.

Visualizations

Experimental Workflow Diagram

G cluster_0 Extraction cluster_1 Purification A Sorghum Bran Powder B Optional: Dewaxing (Diethyl Ether) A->B C Solvent Extraction (1% HCl in Methanol, 40°C, 130 min) A->C B->C D Centrifugation & Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude this compound Extract E->F G Macroporous Resin Column (MAR AB-8) F->G Load for Purification H 1. Load Crude Extract 2. Wash Impurities 3. Elute with Ethanol G->H I Enriched this compound Fraction H->I J Preparative HPLC (C18 Column) I->J Dissolve & Filter K Fraction Collection (480 nm) J->K L Lyophilization K->L M Pure this compound (>95%) L->M

Caption: Workflow for the extraction and purification of this compound.

Proposed Mechanism of Bioactivity Diagram

G cluster_1 This compound Action ROS Reactive Oxygen Species (ROS) (e.g., •O₂⁻, •OH) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Signaling Pro-inflammatory Signaling Cascades ROS->Signaling Lut This compound Lut->ROS Antioxidant Effect: ROS Scavenging Lut_ox Oxidized This compound Lut->Lut_ox e⁻ donation Neutral Neutralized Species (H₂O)

Caption: Antioxidant mechanism of this compound bioactivity.

References

Application Note: Quantification of Luteolinidin using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Luteolinidin is a bioactive flavonoid with demonstrated antioxidant and potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[4] This application note presents a detailed protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation guidelines based on established HPLC methods for similar compounds.[1][2][3]

Experimental

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Trifluoroacetic acid (TFA) or Acetic acid (HPLC grade)

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[3]

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound and should be optimized as necessary.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient Elution A time-based gradient can be optimized. A starting point could be:0-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B (equilibration)
Flow Rate 1.0 mL/min[1][3]
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength This compound has absorbance maxima around 275 nm and 480-495 nm. The specific wavelength should be determined by analyzing a standard solution with a PDA detector. A wavelength of 275 nm is proposed for initial method development.
Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from plant material):

  • Accurately weigh a known amount of the powdered plant material.

  • Extract with a suitable solvent (e.g., methanol or acidified methanol) using sonication or reflux.

  • Centrifuge or filter the extract to remove particulate matter.

  • Evaporate the solvent and reconstitute the residue in a known volume of mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.[1]

Method Validation

The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3] The following validation parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks in the chromatogram.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A linear regression should be performed on the calibration curve, and the correlation coefficient (r²) should be > 0.999.[1]
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.To be determined based on the linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery studies should be performed by spiking a known amount of this compound standard into a sample matrix. The recovery should be within 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Assessed at three different levels (repeatability, intermediate precision). The relative standard deviation (%RSD) should be < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Small variations in flow rate, column temperature, and mobile phase composition should not significantly affect the results.

Data Presentation

Table 1: System Suitability Test Results (Example)
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20005500
Resolution (Rs) Rs > 23.5
%RSD of Peak Area ≤ 2%0.8%
Table 2: Linearity Data for this compound (Example)
Concentration (µg/mL)Peak Area (mAU*s)
115000
575000
10152000
25378000
50755000
1001510000
Correlation Coefficient (r²) > 0.999
Table 3: Accuracy and Precision Data (Example)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)%RSD
109.999.01.2
5050.5101.00.9
10099.599.50.7

Visualizations

G cluster_prep Sample Preparation Start Start: Plant Material Weigh Accurately Weigh Powder Start->Weigh Extract Extract with Solvent (e.g., Methanol) Weigh->Extract Filter1 Centrifuge/Filter Extract Extract->Filter1 Evaporate Evaporate Solvent Filter1->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter2 Filter (0.45 µm) Reconstitute->Filter2 Inject Inject into HPLC Filter2->Inject

Caption: Workflow for the preparation of plant-derived samples for HPLC analysis.

G cluster_hplc HPLC System cluster_output Output MobilePhase Mobile Phase (Solvent A + B) Pump HPLC Pump MobilePhase->Pump Column C18 Column Pump->Column Autosampler Autosampler (Sample Injection) Autosampler->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Quantification Quantitative Results Chromatogram->Quantification

Caption: Logical workflow of the HPLC-UV analysis for this compound quantification.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC-UV method for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and method validation serves as a robust starting point for researchers. Adherence to the outlined validation procedures will ensure the generation of accurate, reliable, and reproducible data, which is essential for advancing research and development involving this compound. It is important to note that while this method is based on established principles for similar compounds, it must be thoroughly validated in the user's laboratory for its specific application.

References

Application Note: Quantitative Analysis of Luteolinidin in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidelines for the extraction, separation, and quantification of Luteolinidin from biological matrices (plasma and urine) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is an anthocyanidin, a type of flavonoid, characterized by its distinct chemical structure. Like other flavonoids, it is presumed to possess various biological activities, making it a compound of interest in pharmaceutical and nutraceutical research. However, literature on the quantitative analysis of this compound in biological samples is scarce.[1] This application note provides a robust starting methodology for the sensitive and selective quantification of this compound by LC-MS/MS.

The protocol is adapted from established methods for the analysis of structurally similar flavonoids, such as Luteolin (B72000), and provides a comprehensive framework for method development and validation.[2][3] The methodology covers sample preparation from plasma and urine, chromatographic conditions, and mass spectrometric parameters for reliable quantification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interferences and ensure the accuracy and reproducibility of LC-MS/MS analysis.[4][5][6]

2.1.1 Plasma Sample Preparation: Protein Precipitation

This method is designed to efficiently remove high-abundance proteins from plasma samples.

  • Thaw frozen plasma samples on ice.

  • Vortex the sample to ensure homogeneity.

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, if available).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an LC autosampler vial.

2.1.2 Urine Sample Preparation: Dilute-and-Shoot

For many urine analyses, a simple dilution is sufficient to reduce matrix effects.[8] If higher sensitivity is needed, solid-phase extraction (SPE) may be required.[9][10]

  • Thaw frozen urine samples and vortex to mix.

  • Centrifuge the urine sample at 5,000 x g for 10 minutes to pellet any sediment.

  • Transfer 100 µL of the clear supernatant into a new tube.

  • Add 400 µL of LC-MS grade water containing 0.1% formic acid (and internal standard, if used).

  • Vortex thoroughly.

  • Transfer the diluted sample into an LC autosampler vial for analysis.

LC-MS/MS System and Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

2.2.1 Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min

2.2.2 Mass Spectrometry (MS) Parameters

Mass spectrometry parameters must be optimized by infusing a standard solution of this compound. Flavonoids are often analyzed effectively in negative electrospray ionization (ESI) mode.[2][3]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Gas Temperature 300°C[11]
Gas Flow 10 L/min[11]
Nebulizer Pressure 40 psi[11]
Analysis Mode Multiple Reaction Monitoring (MRM)

2.2.3 MRM Transition Optimization for this compound

The fragmentation of flavonoids often follows a retro-Diels-Alder (RDA) pathway.[12][13] For this compound (exact mass to be confirmed based on standard), the initial step is to identify the deprotonated precursor ion [M-H]⁻ in a full scan. Subsequently, product ion scans (MS/MS) should be performed on the precursor to identify characteristic fragment ions for MRM quantification. These transitions must be determined empirically.

Workflow and Data Presentation

Experimental Workflow Diagram

The overall process from sample collection to final data analysis is outlined below.

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Prep Sample Preparation (Protein Precipitation / Dilution) Sample->Prep Extract Final Extract in Autosampler Vial Prep->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Quant Quantification (Peak Integration) MS->Quant Report Final Report (Concentration Data) Quant->Report

Caption: General workflow for LC-MS/MS analysis of this compound.

Quantitative Data Summary (Reference)

As no direct quantitative data for this compound in biological samples was found, the following table summarizes typical LC-MS/MS parameters and performance for the structurally related compound, Luteolin , which can serve as a benchmark for method development.[2][3][14]

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Reference
LuteolinRat Plasma11 - 1000284.9132.9[3][14]
Luteolin-7-O-glucuronideRat Plasma6060 - 60000461.1284.9[3]
LuteolinHerbal Tea1.20.002 - 2285.1133.1[11]

LLOQ: Lower Limit of Quantification

Putative Biological Signaling Pathway

Flavonoids like Luteolin are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB.[15][16] Due to its structural similarity, this compound may interact with similar pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_inactive NF-κB (p50/p65) (Inactive) p1 NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (COX-2, iNOS, IL-6) Nucleus->Transcription Promotes Inflammation Inflammation Transcription->Inflammation This compound This compound (Putative) This compound->IKK Inhibits

Caption: Putative inhibition of the NF-κB pathway by this compound.

Conclusion

This application note provides a comprehensive and detailed starting point for the quantitative analysis of this compound in biological samples using LC-MS/MS. The protocols for sample preparation from plasma and urine, along with the specified chromatographic and mass spectrometric conditions, are based on well-established methods for similar flavonoid compounds. Due to the limited availability of specific data for this compound, researchers must perform in-house validation, including the optimization of MRM transitions with a certified reference standard, to ensure the method meets the required criteria for accuracy, precision, and sensitivity for their specific application.

References

Application Notes: Cell-Based Assays for Luteolinidin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin is an anthocyanidin, a type of flavonoid, with potential pharmacological value due to its antioxidant and anti-inflammatory properties, which are characteristic of this class of compounds. Comprehensive cell-based assay protocols specifically detailing the activity of this compound are not widely documented in current scientific literature. However, due to its structural similarity to other well-researched flavonoids like Luteolin, established methodologies can be adapted to investigate its biological effects.

These application notes provide a comprehensive framework of detailed protocols to assess the cytotoxic, anti-inflammatory, and antioxidant activities of this compound, as well as its effects on key cellular signaling pathways. The quantitative data presented is based on published results for the related compound Luteolin and serves as a benchmark for experimental design and data interpretation.

Data Presentation: Summary of Related Flavonoid Activity

The following tables summarize the reported biological activities of Luteolin, a structurally related flavonoid. This data can serve as a reference point for interpreting results obtained from this compound assays.

Table 1: Anti-proliferative and Cytotoxic Activity of Luteolin in Various Cancer Cell Lines

Cell Line Cancer Type Assay IC50 (µM) Exposure Time (h) Reference
MES-SA-Dx5 Sarcoma MTT ~20 48 [1]
A549 Lung Cancer CCK8 41.59 24 [2]
A549 Lung Cancer CCK8 27.12 48 [2]
H460 Lung Cancer CCK8 18.93 48 [2]
HCT-116 Colorectal Cancer CCK-8 ~20-40 48 [3]
HT-29 Colorectal Cancer CCK-8 ~20-40 48 [3]
THP-1 Myeloid Leukemia MTT ~50-100 24 [4]

| U87 ΔEGFR | Glioblastoma | Proliferation | ~25-30 | - |[5] |

Table 2: Anti-inflammatory Activity of Luteolin

Cell Line Assay Type Parameter Measured IC50 (µM) Reference
RAW 264.7 Griess Assay Nitric Oxide (NO) Production 17.1 [6]
RAW 264.7 ELISA TNF-α Release < 1 [6]

| MH-S | Griess Assay | Nitric Oxide (NO) Production | ~10-50 |[7] |

Experimental Protocols

General Guidelines for Handling this compound
  • Stock Solution Preparation: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 20-50 mM). Aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Final Concentration: Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations for cell treatment. To avoid solvent-induced cytotoxicity, ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

  • Controls: Always include a "vehicle control" in all experiments, which consists of cells treated with the culture medium containing the same final concentration of DMSO as the highest dose of this compound used.

Protocol 1: Cell Viability / Cytotoxicity Assay (MTT-Based)

This protocol measures the metabolic activity of viable cells to determine the cytotoxic effects of this compound.

Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate 24h (allow attachment) seed->incubate1 treat Treat cells with this compound and Vehicle Control incubate1->treat prep_luteo Prepare serial dilutions of this compound incubate2 Incubate for desired period (24, 48, or 72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h (formazan formation) add_mtt->incubate3 add_sol Add Solubilization Buffer (dissolve crystals) incubate3->add_sol read_plate Read absorbance at ~570 nm add_sol->read_plate analyze Calculate % Viability and determine IC50 read_plate->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the appropriate wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[1]

  • Incubation: Incubate for 3-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-only treated cells.

Protocol 3: Antioxidant Assay (Intracellular ROS Measurement)

This assay quantifies the ability of this compound to scavenge intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Methodology

  • Cell Seeding: Seed cells (e.g., V79-4, HaCaT) in a black, clear-bottom 96-well plate and incubate for 24 hours.[8]

  • Probe Loading: Wash cells with PBS. Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C.[6]

  • Washing: Wash the cells gently with PBS to remove any excess probe.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Oxidative Stress Induction: Induce ROS production by adding an oxidant like H₂O₂ (e.g., 100-500 µM).

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8]

  • Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to cells treated with the oxidant alone.

Protocol 4: Mechanistic Assay (Western Blot for Signaling Proteins)

This protocol determines the effect of this compound on the activation of key inflammatory and survival signaling pathways, such as NF-κB and MAPK.

Methodology

  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7, A549) in 6-well plates to achieve 70-80% confluency. Pre-treat with this compound for 1-2 hours, then stimulate with an appropriate agonist (e.g., LPS for 15-30 minutes for NF-κB/MAPK activation).[7]

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:

    • NF-κB Pathway: Phospho-IKKα/β, Phospho-IκBα, Phospho-NF-κB p65.[7][9]

    • MAPK Pathway: Phospho-p38, Phospho-ERK1/2, Phospho-JNK.[10][11]

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts or the loading control.

Signaling Pathway Diagrams

Hypothesized Inhibition of the NF-κB Pathway by this compound

The NF-κB pathway is a critical regulator of inflammation. Flavonoids like Luteolin have been shown to inhibit this pathway at multiple points.[7][12] this compound may exert similar effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_p P-IκBα IkB->IkB_p NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation to Nucleus IkB_p->IkB Degradation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates This compound This compound This compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Modulation of MAPK Pathways by this compound

MAPK pathways (ERK, JNK, p38) are involved in cell proliferation, stress response, and inflammation. Luteolin is known to modulate these pathways, and this compound may have similar targets.[11][13][14]

G Stimuli Stress / Mitogens (e.g., LPS) Upstream Upstream Kinases (TAK1, MEKK) Stimuli->Upstream p38 p38 Upstream->p38 JNK JNK Upstream->JNK ERK ERK Upstream->ERK p_p38 P-p38 p38->p_p38 p_JNK P-JNK JNK->p_JNK p_ERK P-ERK ERK->p_ERK Response Cellular Responses (Inflammation, Apoptosis, Proliferation) p_p38->Response p_JNK->Response p_ERK->Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK This compound->ERK

Caption: Potential modulation of the MAPK signaling pathways.

References

Application Notes and Protocols for In Vivo Luteolinidin Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin is a 3-deoxyanthocyanidin, an orange pigment found in plants like Sorghum bicolor.[1] While in vivo research specifically on this compound is limited, its structural similarity to the well-studied flavonoid luteolin (B72000) suggests it may possess comparable biological activities. Luteolin has demonstrated potent anti-inflammatory, anticancer, and neuroprotective properties in numerous preclinical studies.[2][3][4][5] These application notes provide a detailed framework for the in vivo experimental design of this compound studies in mice, leveraging established protocols for luteolin as a foundational model. The provided protocols are intended to serve as a comprehensive starting point for investigating the therapeutic potential of this compound.

Preclinical Assessment of this compound

Before initiating extensive in vivo efficacy studies, a preliminary assessment of this compound's safety and pharmacokinetic profile is crucial.

Toxicity and Pharmacokinetics

A preliminary dose-escalation study is recommended to determine the maximum tolerated dose (MTD) of this compound. Luteolin has been shown to be non-toxic in mice, with an oral LD50 of over 2500 mg/kg.[6] A similar safety profile may be anticipated for this compound, but requires experimental confirmation.

Table 1: Preliminary Dose-Ranging and Toxicity Study Design

Group Treatment Dosage (mg/kg) Route of Administration Number of Mice Observation Period Key Parameters Monitored
1Vehicle Control (e.g., 0.5% CMC-Na)-Oral Gavage514 daysBody weight, food/water intake, clinical signs of toxicity, gross pathology
2This compound100Oral Gavage514 daysBody weight, food/water intake, clinical signs of toxicity, gross pathology
3This compound500Oral Gavage514 daysBody weight, food/water intake, clinical signs of toxicity, gross pathology
4This compound1000Oral Gavage514 daysBody weight, food/water intake, clinical signs of toxicity, gross pathology
5This compound2500Oral Gavage514 daysBody weight, food/water intake, clinical signs of toxicity, gross pathology

Pharmacokinetic studies should be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data is vital for designing effective dosing schedules in subsequent efficacy studies.

I. Anti-Inflammatory Effects of this compound

Luteolin is a well-documented anti-inflammatory agent that modulates key signaling pathways such as NF-κB, MAPK, and STAT3.[6][7][8] The following protocols are designed to investigate if this compound exhibits similar properties.

A. Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This model is widely used to assess the efficacy of anti-inflammatory compounds in an acute setting.[9][10]

Protocol:

  • Animals: Male ICR mice (6-8 weeks old).

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control + Saline injection

    • Group 2: Vehicle control + Carrageenan injection

    • Group 3: this compound (e.g., 10, 50 mg/kg) + Carrageenan injection

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg) + Carrageenan injection

  • Drug Administration: Administer this compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% λ-carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle-carrageenan group.

Table 2: Data Presentation for Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Volume (mL) at 1h Paw Volume (mL) at 2h Paw Volume (mL) at 3h Paw Volume (mL) at 4h % Inhibition at 4h
Vehicle + Saline-
Vehicle + Carrageenan-
This compound10
This compound50
Indomethacin10
B. Chronic Inflammatory Model: Adjuvant-Induced Arthritis (AIA)

The AIA model in rats or a similar collagen-induced arthritis (CIA) model in mice can be used to evaluate the potential of this compound in chronic inflammatory conditions like rheumatoid arthritis.

Protocol:

  • Animals: DBA/1J mice (8-10 weeks old) for CIA model.

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Grouping and Treatment:

    • Group 1: Normal control

    • Group 2: CIA + Vehicle

    • Group 3: CIA + this compound (e.g., 20, 50 mg/kg/day, p.o.)

    • Group 4: CIA + Positive control (e.g., Methotrexate)

  • Treatment Schedule: Begin treatment on day 21 and continue for a specified period (e.g., 2-3 weeks).

  • Assessment:

    • Monitor clinical scores of arthritis (paw swelling, erythema, and joint rigidity).

    • Measure paw thickness.

    • At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) and joints for histopathological examination.

Table 3: Data Presentation for Chronic Arthritis Model

Treatment Group Dose (mg/kg/day) Mean Arthritis Score (Day X) Paw Thickness (mm) (Day X) Serum TNF-α (pg/mL) Serum IL-6 (pg/mL) Histopathology Score
Normal Control-
CIA + Vehicle-
CIA + this compound20
CIA + this compound50
CIA + MethotrexateX

Signaling Pathway Visualization

anti_inflammatory_pathway LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK This compound This compound This compound->IKK inhibits This compound->MAPK inhibits NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to

Caption: this compound's potential anti-inflammatory mechanism.

II. Anti-Cancer Effects of this compound

Luteolin has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis in various cancer types.[5][11][12][13] Xenograft models are suitable for evaluating the anti-cancer potential of this compound in vivo.[14]

A. Subcutaneous Xenograft Model

This is a common model to assess the effect of a compound on tumor growth.[15][16]

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., HCT-116 for colorectal cancer, PC-3 for prostate cancer).

  • Animals: Immunodeficient mice (e.g., BALB/c nude or SCID mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into groups.

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 10, 50 mg/kg/day, p.o. or i.p.)

    • Group 3: Positive control (e.g., a standard chemotherapy agent for the specific cancer type)

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint:

    • Euthanize mice when tumors in the control group reach a predetermined size.

    • Excise tumors, weigh them, and process for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and Western blot analysis.

Table 4: Data Presentation for Subcutaneous Xenograft Model

Treatment Group Dose (mg/kg/day) Mean Tumor Volume (mm³) at Day X Mean Tumor Weight (g) at Endpoint % Tumor Growth Inhibition Body Weight Change (%)
Vehicle Control-
This compound10
This compound50
Positive ControlX

Experimental Workflow Visualization

xenograft_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Grouping & Treatment Grouping & Treatment Tumor Implantation->Grouping & Treatment Monitoring Monitoring Grouping & Treatment->Monitoring Endpoint & Sample Collection Endpoint & Sample Collection Monitoring->Endpoint & Sample Collection Data Analysis Data Analysis Endpoint & Sample Collection->Data Analysis neuroprotective_pathway Insult Neurotoxic Insult (e.g., LPS, Aβ) Microglia Microglia Activation Insult->Microglia OxidativeStress Oxidative Stress Insult->OxidativeStress This compound This compound This compound->Microglia inhibits This compound->OxidativeStress reduces PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates Nrf2 Nrf2 Pathway This compound->Nrf2 activates Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Apoptosis Neuronal Apoptosis Cytokines->Apoptosis OxidativeStress->Apoptosis Survival Neuronal Survival PI3K_Akt->Survival Antioxidants Antioxidant Enzymes Nrf2->Antioxidants Survival->Apoptosis inhibits Antioxidants->OxidativeStress neutralizes

References

Application Notes and Protocols for Luteolinidin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin is a natural flavonoid belonging to the 3-deoxyanthocyanidin class of pigments, found in sources such as Sorghum bicolor.[1] Like other flavonoids, it is investigated for its potential therapeutic properties, including antioxidant effects.[1] These application notes provide a comprehensive guide for the formulation and use of this compound in in-vitro cell culture experiments. Due to the limited availability of specific data for this compound, the following protocols have been adapted from established methods for the structurally similar and extensively researched flavonoid, Luteolin (B72000).[2][3][4][5][6][7] Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific cell lines and experimental setups.

Data Presentation: Formulation and Efficacy

Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. This compound, like many flavonoids, has low aqueous solubility, necessitating the use of an organic solvent for stock solutions.[8][9]

Table 1: Solubility and Stock Solution Preparation

ParameterRecommendationDetails
Solvent for Stock Solution Dimethyl sulfoxide (B87167) (DMSO)This compound is expected to have the highest solubility in DMSO, similar to Luteolin.[10][11][12]
Stock Solution Concentration 10-50 mMPreparing a high-concentration stock minimizes the volume of DMSO added to cell cultures.[2]
Storage of Stock Solution -20°C or -80°C in small aliquotsAvoid repeated freeze-thaw cycles to maintain compound stability.[2][13]
Final DMSO Concentration ≤ 0.1%High concentrations of DMSO can be toxic to cells. A vehicle control with the same final DMSO concentration is essential.[2][14]

Table 2: Effective Concentrations of the Related Flavonoid, Luteolin, in Cancer Cell Lines

The following table summarizes reported IC50 values and effective concentrations for Luteolin, which can serve as a starting point for determining the optimal concentration range for this compound.

Cell LineCancer TypeAssayEffective Concentration / IC50Reference
LoVoHuman Colon CancerCytotoxicityIC50: 66.70 µmol/L (24h), 30.47 µmol/L (72h)[3]
NCI-ADR/RES, MCF-7/MitoRMultidrug Resistant CancerGrowth InhibitionIC50: ~45 µM (24h), ~35 µM (48h)[15]
U87, U251GlioblastomaCell ProliferationIC50: ~25-30 µM[16]
A549, A375Lung Cancer, MelanomaApoptosis5-40 µM[2]
Prostate Cancer CellsProstate CancerApoptosis30 µM[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (10 mM): a. Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required. d. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[2][13]

  • Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the desired volume of complete cell culture medium to 37°C. c. Dilute the stock solution directly into the pre-warmed medium to the final desired concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium. d. Mix immediately by gentle inversion or pipetting. e. Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.[2]

G Workflow for this compound Solution Preparation cluster_stock Stock Solution (10 mM in DMSO) cluster_working Working Solution weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For each experiment dilute Dilute in Pre-warmed Medium thaw->dilute use Use Immediately in Cell Culture dilute->use

Caption: Workflow for preparing this compound solutions.

Protocol 2: Cell Viability / Cytotoxicity Assay (Resazurin-Based)

This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of this compound.

Materials:

  • Cancer cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound working solutions

  • Resazurin reagent

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • Assay: Add 10 µL of Resazurin reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[2]

  • Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a microplate reader.[2]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound working solutions

  • PBS (Phosphate-Buffered Saline)

  • Trypsin or a non-enzymatic cell dissociation solution

  • Annexin V-FITC/PI Staining Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for the desired time (e.g., 48-72 hours).[2]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[2]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer.[2]

G Experimental Workflow for Cell-Based Assays cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed Cells attach Allow Attachment (24h) seed->attach treat Add this compound/ Vehicle Control attach->treat incubate Incubate (24-72h) treat->incubate viability Viability Assay (Resazurin) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis western Western Blot incubate->western

Caption: General experimental workflow.

Signaling Pathways Modulated by Related Flavonoids

Luteolin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][4][5][6] It is plausible that this compound may affect similar pathways.

G Potential Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_stat3 STAT3 Pathway cluster_mapk MAPK Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibition stat3 STAT3 This compound->stat3 Inhibition erk ERK This compound->erk Modulation p38 p38 This compound->p38 Modulation akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation mtor->cell_proliferation Promotes cell_survival Cell Survival mtor->cell_survival Promotes p_stat3 p-STAT3 stat3->p_stat3 p_stat3->cell_proliferation Promotes p_stat3->cell_survival Promotes metastasis Metastasis p_stat3->metastasis Promotes erk->cell_proliferation Promotes apoptosis Apoptosis p38->apoptosis Promotes

Caption: Potential signaling pathways affected by this compound.

Stability Considerations

Flavonoids can be unstable in aqueous solutions like cell culture media, which can be influenced by pH, temperature, and the presence of serum.[13] It is recommended to:

  • Prepare fresh working solutions for each experiment.[13]

  • Minimize the exposure of stock and working solutions to light.[13]

  • Consider performing stability tests of this compound in your specific cell culture medium over the time course of your experiment.

Conclusion

These application notes provide a framework for the formulation and use of this compound in cell culture experiments, primarily based on data from the related compound, Luteolin. Researchers are encouraged to use these protocols as a guide and to perform necessary optimizations for their specific experimental conditions. Careful consideration of solubility, stability, and appropriate controls will be critical for obtaining reliable and meaningful results.

References

Spectrophotometric Assays for Determining the Antioxidant Capacity of Luteolinidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin is a 3-deoxyanthocyanidin, a type of flavonoid that contributes to the color of various plants, notably sorghum.[1] Flavonoids are recognized for their potent antioxidant properties, which are crucial in mitigating oxidative stress implicated in numerous chronic diseases.[2] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the research and development of new therapeutic agents and functional foods. This document provides detailed protocols for common spectrophotometric assays used to determine the antioxidant capacity of this compound, including DPPH, ABTS, FRAP, and ORAC assays. While specific quantitative data for pure this compound is limited in current literature, this guide offers comprehensive methodologies and presents available data for relevant extracts and structurally related compounds to facilitate research in this area.

Principles of Antioxidant Capacity Assays

Spectrophotometric assays are widely used to measure antioxidant capacity due to their simplicity, speed, and reliability. These assays are typically based on the ability of an antioxidant to reduce an oxidant, leading to a color change that can be quantified using a spectrophotometer.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, resulting in a loss of color.[4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay gauges the capacity of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Quantitative Data on Antioxidant Capacity

Quantitative data on the antioxidant capacity of pure this compound is not widely available in the reviewed scientific literature. However, studies on sorghum extracts, which are rich in this compound, demonstrate significant antioxidant activity. For comparative purposes, data for the structurally related and well-studied flavonoid, luteolin (B72000), is also presented.

Table 1: Antioxidant Capacity of this compound-Containing Sorghum Extracts and Luteolin

SampleAssayResultReference
Sorghum Extracts (containing this compound)
Dye Sorghum Leaf Sheath ExtractABTS3.8-5.6 mmol Trolox equivalent/g DM[6][7]
Black Sorghum BranAnthocyanin Content (inc. This compound)~10.1 mg/g[8]
Red Sorghum BranAnthocyanin Content (inc. This compound)2.8-4.3 mg/g[8]
Luteolin
LuteolinDPPHIC50: 14 µM[9]
LuteolinDPPHIC50: 26.304 µg/mL[10]
Luteolin-phospholipid complexDPPHIC50: 28.33 µg/mL[3]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. Trolox equivalents (TE) express the antioxidant capacity of a sample in relation to Trolox, a water-soluble vitamin E analog.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • Spectrophotometer

  • 96-well microplate or cuvettes

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol) to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH working solution. For the blank, use 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    - ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100 Where ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the sample concentrations to determine the IC50 value.

ABTS Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[4]

Materials:

  • This compound sample

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate (B84403) buffer (e.g., PBS, pH 7.4)

  • Spectrophotometer

  • 96-well microplate or cuvettes

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample Preparation: Prepare a series of dilutions of the this compound sample as described for the DPPH assay.

  • Reaction: In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50/TEAC Determination: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value. Alternatively, a standard curve can be generated using Trolox, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants at low pH. The ferrous form has an intense blue color with an absorption maximum at 593 nm.[5]

Materials:

  • This compound sample

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Spectrophotometer

  • 96-well microplate or cuvettes

  • Positive control (e.g., Trolox, Ferrous sulfate)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

  • Sample Preparation: Prepare a series of dilutions of the this compound sample.

  • Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizations

flavonoid_antioxidant_pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Cellular_Protection Cellular Protection & Reduced Oxidative Stress Flavonoids Flavonoids (e.g., this compound) Flavonoids->ROS Direct Scavenging Flavonoids->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cellular_Protection

Caption: Flavonoid Antioxidant Signaling Pathway.

spectrophotometric_assay_workflow start Start reagent_prep Reagent Preparation (e.g., DPPH, ABTS, FRAP) start->reagent_prep sample_prep Sample Preparation (this compound dilutions) start->sample_prep reaction Reaction Incubation reagent_prep->reaction sample_prep->reaction measurement Spectrophotometric Measurement reaction->measurement data_analysis Data Analysis (IC50 / TEAC Calculation) measurement->data_analysis end End data_analysis->end

Caption: Spectrophotometric Assay Workflow.

Conclusion

The spectrophotometric assays detailed in this application note provide robust and reproducible methods for evaluating the antioxidant capacity of this compound. While quantitative data for the pure compound remains an area for further investigation, the provided protocols for DPPH, ABTS, and FRAP assays offer a solid foundation for researchers. The included data on this compound-rich extracts and the related flavonoid luteolin serve as valuable reference points. These methodologies are essential tools for scientists and professionals in drug development seeking to characterize and harness the therapeutic potential of natural antioxidants like this compound.

References

Application Notes and Protocols for Assessing Luteolinidin's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin, a member of the flavonoid family of polyphenolic compounds, is an anthocyanidin found in various plants. Like other flavonoids, this compound is being investigated for its potential health benefits, including antioxidant and anti-inflammatory properties. Preliminary research suggests that these effects may be mediated through the modulation of specific gene expression pathways. These application notes provide a detailed protocol for assessing the impact of this compound on gene expression in vitro, focusing on key inflammatory and apoptosis-related signaling pathways. Given the limited specific research on this compound, this protocol is largely based on established methodologies for the structurally similar and well-studied flavonoid, luteolin. Researchers are encouraged to optimize these protocols for their specific experimental systems. A study on rat Leydig cells has indicated that this compound, alongside luteolin, can modulate genes related to steroidogenesis, apoptosis, and stress response[1][2].

Data Presentation

The following tables are templates for summarizing quantitative data from gene expression experiments.

Table 1: Quantitative Real-Time PCR (qPCR) Analysis of Inflammatory Gene Expression

GeneFunctionThis compound Concentration (µM)Fold Change (vs. Control)P-value
TNF-αPro-inflammatory cytokine10
25
50
IL-6Pro-inflammatory cytokine10
25
50
COX-2Enzyme in prostaglandin (B15479496) synthesis10
25
50
iNOSProduces nitric oxide, inflammatory10
25
50
β-actinHousekeeping gene-1.0 (Reference)-

Table 2: Quantitative Real-Time PCR (qPCR) Analysis of Apoptosis-Related Gene Expression

GeneFunctionThis compound Concentration (µM)Fold Change (vs. Control)P-value
BaxPro-apoptotic protein10
25
50
Bcl-2Anti-apoptotic protein10
25
50
Caspase-3Executioner caspase in apoptosis10
25
50
β-actinHousekeeping gene-1.0 (Reference)-

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the culture of a relevant cell line and subsequent treatment with this compound. Macrophage cell lines (e.g., RAW 264.7) are suitable for studying inflammation, while various cancer cell lines (e.g., HeLa, A549) can be used to investigate effects on apoptosis and cell proliferation.

Materials:

  • Selected cell line (e.g., RAW 264.7 murine macrophages)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) for inflammatory stimulation (optional)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Protocol:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize adherent cells, count using a hemocytometer, and seed into 6-well plates at a density of 5 x 10⁵ cells/well.

  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Prepare working solutions of this compound in complete growth medium from a concentrated stock solution. It is advisable to test a range of concentrations (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced effects.

  • For inflammatory studies, pre-treat cells with this compound for 1-2 hours before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours).

  • For apoptosis studies, treat cells with this compound for 24 to 48 hours.

  • Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control group (medium only).

  • After the incubation period, harvest the cells for RNA isolation.

G cluster_0 Cell Seeding and Growth cluster_1 This compound Treatment cluster_2 Inflammatory Stimulation (Optional) cluster_3 Incubation and Harvesting start Seed cells in 6-well plates growth Incubate for 24h start->growth treatment Treat with this compound (e.g., 10, 25, 50 µM) growth->treatment control Vehicle Control (DMSO) growth->control lps Add LPS (e.g., 1 µg/mL) treatment->lps For inflammation studies incubation Incubate for desired time (e.g., 6-48h) control->lps For inflammation studies lps->incubation harvest Harvest cells for RNA isolation incubation->harvest

Caption: Workflow for cell culture and this compound treatment.

RNA Isolation

This protocol outlines the isolation of total RNA from cultured cells using a TRIzol-based method.

Materials:

Protocol:

  • Aspirate the culture medium from the 6-well plates and wash the cells once with PBS.

  • Add 1 mL of TRIzol reagent to each well and pipette up and down several times to lyse the cells.

  • Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase (containing RNA) to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from the isolated RNA.

Materials:

  • Total RNA (1 µg)

  • cDNA synthesis kit (containing reverse transcriptase, dNTPs, random primers/oligo(dT), and reaction buffer)

  • RNase-free water

Protocol:

  • In a PCR tube, combine 1 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's instructions.

  • Gently mix the components and briefly centrifuge.

  • Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the kit manufacturer (a typical program might be 25°C for 10 min, 42°C for 50 min, and 70°C for 15 min to inactivate the enzyme).

  • The resulting cDNA can be stored at -20°C until use.

Quantitative Real-Time PCR (qPCR)

This protocol is for the quantification of gene expression using a SYBR Green-based qPCR assay.

Materials:

  • cDNA template

  • SYBR Green qPCR master mix

  • Gene-specific forward and reverse primers (see Table 3 for examples)

  • Nuclease-free water

  • qPCR instrument and compatible plates/tubes

Table 3: Example Primer Sequences for qPCR

GeneSpeciesForward Primer (5' - 3')Reverse Primer (5' - 3')
TNF-αHumanCCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG
IL-6HumanACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTG
COX-2HumanGAATCATTCACCAGGCAAATTGTCTGTACTGCGGGTGGAACA
iNOSHumanTTCAGTATCACAACCTCAGCAAGTGGACCTGCAAGTTAAAATCCC
BaxHumanGCCCTTTTGCTTCAGGGTTTCTCCAATGTCCAGCCTTTG
Bcl-2HumanCGGAGGCTGGGATGCCTTTGTTTGGGGCAGGCATGTTGAC
β-actinHumanCATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGAT
Tnf-αMurineCAGGAGGGAGAACAGAAACTCCACCTGGAGGCCCCAGTTGA
Il-6MurineCTGCAAGAGACTTCCATCCAGAGTGGTATAGACAGGTCTGTTGG
Cox-2MurineTCCTCCTGGAACATGGACTCGCTCGGCTTCCAGTATTGAG
Nos2 (iNOS)MurineGTTCTCAGCCCAACAATACAAGAGTGGACGGGTCGATGTCAC
BaxMurineAGACAGGGGCCTTTTTGCTACAATTCGCCGGAGACACTCG
Bcl-2MurineATGCCTTTGTGGAACTATATGGCGGTATGCACCCAGAGTGATGC
Actb (β-actin)MurineGGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT

Protocol:

  • Thaw all reagents on ice.

  • Prepare a qPCR master mix for each gene of interest and the housekeeping gene. For each reaction, combine the SYBR Green master mix, forward and reverse primers, and nuclease-free water.

  • Aliquot the master mix into qPCR plate wells.

  • Add diluted cDNA (e.g., 10-50 ng) to each well. Run each sample in triplicate.

  • Include a no-template control (NTC) for each primer set to check for contamination.

  • Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

  • Set up the thermal cycling program, typically:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis to verify product specificity.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

G cluster_0 RNA Isolation cluster_1 Reverse Transcription cluster_2 qPCR rna_start Harvested Cells rna_end Total RNA rna_start->rna_end TRIzol Method rt_start Total RNA rna_end->rt_start rt_end cDNA rt_start->rt_end cDNA Synthesis Kit qpcr_start cDNA rt_end->qpcr_start qpcr_end Gene Expression Data qpcr_start->qpcr_end SYBR Green Assay G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes activates transcription This compound This compound This compound->ikk inhibits G stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) mapkkk MAPKKK stimuli->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, JNK, p38) mapkk->mapk transcription_factors Transcription Factors mapk->transcription_factors gene_expression Altered Gene Expression (Proliferation, Apoptosis, Inflammation) transcription_factors->gene_expression This compound This compound This compound->mapk modulates

References

Application Notes and Protocols for the Isolation of Luteolinidin using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin is a member of the 3-deoxyanthocyanidin class of flavonoids, predominantly found in sorghum, and is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties. The effective isolation and purification of this compound are crucial for its further investigation in nutraceutical and pharmaceutical applications. This document provides detailed application notes and protocols for the isolation of this compound from sorghum extract using solid-phase extraction (SPE), a robust and efficient technique for purifying compounds from complex mixtures. Additionally, it outlines a known signaling pathway modulated by this compound.

Data Presentation

Table 1: Quantitative Data for this compound Extraction from Sorghum
ParameterValueSource
Extraction Solvent 1% HCl in Methanol (B129727) (v/v)[1]
Solid-to-Liquid Ratio 1:20 (g/mL)[1]
Extraction Temperature 40°C[1]
Extraction Time 130 minutes[1]
This compound Content in Sorghum (Sumac bran) 60.63 µg/g (non-acidified extract) to 132.30 µg/g (4% HCl acidified extract)[2]
This compound Content in Sorghum (PI570366 bran) 613 µg/g (non-acidified extract) to 1197.85 µg/g (acidified extract)[2]
This compound Content in Sorghum (Liaoza-48) 97.18 µg/g[1]

Experimental Protocols

Crude Extraction of this compound from Sorghum

This protocol is optimized for the efficient extraction of 3-deoxyanthocyanidins, including this compound, from sorghum grain.[1]

Materials:

  • Sorghum grain (e.g., Sumac, PI570366, Liaoza-48 varieties)

  • Grinder or mill

  • Extraction solvent: 1% Hydrochloric acid (HCl) in methanol (v/v)

  • Shaker or magnetic stirrer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Grind the sorghum grains into a fine powder.

  • Weigh the ground sorghum powder and place it in an appropriate extraction vessel.

  • Add the extraction solvent (1% HCl in methanol) at a solid-to-liquid ratio of 1:20 (g/mL).

  • Agitate the mixture at 40°C for 130 minutes using a shaker or magnetic stirrer.

  • After extraction, centrifuge the mixture to pellet the solid material.

  • Decant and collect the supernatant, which contains the crude this compound extract.

  • Concentrate the crude extract using a rotary evaporator to reduce the volume before proceeding to solid-phase extraction.

Solid-Phase Extraction (SPE) for this compound Purification

This protocol outlines the purification of this compound from the crude sorghum extract using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge

  • SPE manifold

  • Crude this compound extract (from Protocol 1)

  • Conditioning Solution: 90% Methanol in water (v/v) with 0.1% Trifluoroacetic acid (TFA)[3]

  • Equilibration/Loading Solution: 0.1% TFA in water (v/v)[3]

  • Washing Solution: 5% Methanol in water (v/v) with 0.1% TFA[3]

  • Elution Solution: 50% Acetonitrile in water (v/v) with 0.1% TFA[3]

  • Nitrogen evaporator or Speed-Vac

Procedure:

  • Conditioning: Pass 3 mL of the Conditioning Solution through the C18 SPE cartridge. Do not allow the cartridge to dry.[3]

  • Equilibration: Pass 2 mL of the Equilibration/Loading Solution through the cartridge. Do not allow the cartridge to dry.[3]

  • Loading: Dilute the concentrated crude extract with the Equilibration/Loading Solution. Load the diluted sample onto the cartridge at a slow flow rate (approximately 1 drop per second).

  • Washing: Pass 3 mL of the Washing Solution through the cartridge to remove polar impurities.

  • Elution: Elute the bound this compound from the cartridge by passing 2 mL of the Elution Solution. Collect the eluate.

  • Drying: Dry the collected eluate using a nitrogen evaporator or Speed-Vac to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Isolation

G Experimental Workflow for this compound Isolation cluster_extraction Crude Extraction cluster_spe Solid-Phase Extraction (SPE) sorghum Sorghum Grains grinding Grinding sorghum->grinding extraction Solvent Extraction (1% HCl in Methanol, 40°C, 130 min) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude this compound Extract centrifugation->supernatant conditioning 1. Conditioning (90% MeOH/0.1% TFA) supernatant->conditioning Load Crude Extract equilibration 2. Equilibration (0.1% TFA in Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (5% MeOH/0.1% TFA) loading->washing elution 5. Elution (50% ACN/0.1% TFA) washing->elution purified Purified this compound elution->purified

Caption: Workflow for the extraction and purification of this compound.

This compound Signaling Pathway: Tyrosinase Inhibition

This compound has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[4]

G This compound as a Competitive Inhibitor of Tyrosinase cluster_pathway Melanin Biosynthesis Pathway tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin This compound This compound tyrosinase_node Tyrosinase This compound->tyrosinase_node Inhibits

Caption: this compound competitively inhibits the enzyme tyrosinase.

Disclaimer: While this compound is structurally similar to luteolin, which is known to modulate various signaling pathways such as MAPK and PI3K/Akt, specific research on this compound's effects on these pathways is less extensive. The provided pathway is based on direct evidence of this compound's activity. Researchers are encouraged to investigate its effects on other relevant pathways.

References

Application Notes and Protocols: Derivatization of Luteolinidin for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Luteolinidin is a 3-deoxyanthocyanidin, a class of flavonoids responsible for the orange to red pigmentation in various plants, notably in sorghum (Sorghum bicolor)[1]. Unlike the more common anthocyanidins, 3-deoxyanthocyanidins lack a hydroxyl group at the C-3 position, which contributes to their increased stability under certain pH and thermal conditions[2]. This compound and other 3-deoxyanthocyanidins have garnered significant interest for their potential health benefits, including antioxidant and anticancer activities[1][3]. The anticancer effects of related flavonoids are often attributed to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis[4][5].

Accurate and sensitive quantification of this compound in biological matrices and plant extracts is crucial for pharmacokinetic studies, quality control of herbal products, and elucidation of its biological functions. While direct HPLC-UV analysis is feasible, challenges such as low concentrations in complex matrices and insufficient sensitivity for trace-level detection can arise. Chemical derivatization offers a powerful strategy to enhance the analytical detection of this compound by introducing a chromophore or fluorophore, thereby improving sensitivity and selectivity.

This document provides detailed application notes and protocols for the analytical detection of this compound, comparing direct HPLC-UV analysis with a proposed pre-column derivatization method using dansyl chloride for enhanced fluorescence detection.

Analytical Methods and Protocols

Underivatized this compound Analysis by HPLC-UV

This method is suitable for the quantification of this compound in samples where its concentration is relatively high, such as in certain sorghum extracts.

2.1.1 Experimental Protocol

  • Sample Preparation (from Sorghum Bran):

    • Weigh 1 gram of finely ground sorghum bran into a 50 mL conical tube.

    • Add 20 mL of an extraction solvent consisting of methanol (B129727) with 1% (v/v) hydrochloric acid.

    • Sonicate the mixture for 30 minutes in a water bath at 40°C.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure at 40°C.

    • Reconstitute the dried extract in 5 mL of the mobile phase.

    • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (water with 0.5% acetic acid) and Solvent B (methanol).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-15 min: 10% to 30% B

      • 15-25 min: 30% to 50% B

      • 25-30 min: 50% to 10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 480 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound chloride of known concentrations in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Proposed Pre-Column Derivatization of this compound with Dansyl Chloride for HPLC-Fluorescence Detection

This proposed method aims to significantly improve the sensitivity of this compound detection, making it suitable for samples with trace amounts of the analyte. The protocol is based on the known reactivity of dansyl chloride with phenolic hydroxyl groups[6].

2.2.1 Experimental Protocol

  • Sample Preparation and Extraction:

    • Follow the same extraction procedure as described in section 2.1.1.

  • Derivatization Procedure:

    • To 100 µL of the filtered extract (or standard solution) in a microcentrifuge tube, add 100 µL of 100 mM sodium carbonate buffer (pH 10).

    • Add 200 µL of a 2 mg/mL solution of dansyl chloride in acetone.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.

    • After incubation, cool the mixture to room temperature.

    • Add 100 µL of a 2% (v/v) acetic acid solution to stop the reaction and neutralize the excess reagent.

    • Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC-Fluorescence Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 40% B

      • 26-30 min: 40% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C.

    • Fluorescence Detection: Excitation at 335 nm, Emission at 520 nm.

  • Quantification:

    • Prepare a series of this compound chloride standard solutions and derivatize them following the same procedure as the samples.

    • Construct a calibration curve by plotting the peak area of the derivatized standards against their initial concentrations.

    • Quantify the derivatized this compound in the samples using the calibration curve.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound and related flavonoids using different analytical methods.

Table 1: Quantitative Data for Underivatized this compound and Related Flavonoids by HPLC-UV/MS.

CompoundMethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
This compoundHPLC-UV0.5 - 500.150.592 - 105[7]
ApigeninidinHPLC-UV0.5 - 500.180.690 - 103[7]
LuteolinHPLC-PDA0.2 - 200.0730.22295 - 103[8]
QuercetinHPLC-PDA0.1 - 100.0940.28596 - 104[8]
RutinHPLC-PDA0.2 - 250.0800.24394 - 102[8]
GenisteinLC-MS/MS0.005 - 10.00150.00597 - 106[9]

Table 2: Expected Performance of Proposed Dansyl Chloride Derivatization for this compound Analysis by HPLC-Fluorescence.

CompoundMethodExpected Linearity Range (ng/mL)Expected LOD (ng/mL)Expected LOQ (ng/mL)Expected Precision (RSD%)Reference (for similar compounds)
Dansyl-LuteolinidinHPLC-FLD1 - 500~0.3~1.0< 5[6][10]
Dansyl-PhenolsHPLC-FLD0.5 - 1000.1 - 0.50.3 - 1.5< 4[6]
Dansyl-Amino AcidsHPLC-FLD10 - 1000~2~7< 3[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_underivatized Underivatized Analysis cluster_derivatized Derivatization & Analysis sorghum Sorghum Bran extraction Solvent Extraction (MeOH/HCl) sorghum->extraction filtration Filtration extraction->filtration hplc_uv HPLC-UV (480 nm) filtration->hplc_uv derivatization Dansyl Chloride Derivatization filtration->derivatization quantification Quantification hplc_uv->quantification hplc_fld HPLC-FLD (Ex: 335 nm, Em: 520 nm) derivatization->hplc_fld hplc_fld->quantification

Caption: Workflow for this compound Analysis.

Proposed Signaling Pathway for this compound's Anticancer Activity

Based on the known mechanisms of related flavonoids, this compound is proposed to exert its anticancer effects through the modulation of the PI3K/Akt signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription mTOR->Transcription Cell_Effects Inhibition of Proliferation Induction of Apoptosis Transcription->Cell_Effects

Caption: PI3K/Akt Signaling Pathway Inhibition.

Discussion

The choice between direct analysis and derivatization for this compound quantification depends on the sample matrix, the expected concentration of the analyte, and the available instrumentation.

Underivatized HPLC-UV analysis is a straightforward and robust method suitable for samples with relatively high concentrations of this compound. The main advantages are the simplicity of sample preparation and the widespread availability of HPLC-UV systems. However, its sensitivity may be insufficient for trace-level analysis in complex biological fluids.

The proposed pre-column derivatization with dansyl chloride offers a significant enhancement in sensitivity by introducing a highly fluorescent tag to the this compound molecule. Dansyl chloride reacts with the phenolic hydroxyl groups of this compound under alkaline conditions to form a stable, fluorescent derivative[6]. This allows for detection at much lower concentrations using a fluorescence detector. The stability of dansyl derivatives is generally good, allowing for reproducible analysis[10]. While this method requires an additional sample preparation step, the potential for a 100- to 1000-fold increase in sensitivity makes it ideal for pharmacokinetic studies, metabolomics research, and the analysis of samples with low this compound content.

It is important to note that the derivatization conditions proposed here (pH, temperature, reaction time) are based on protocols for other phenolic compounds and may require optimization for this compound to ensure complete and reproducible derivatization.

Conclusion

The analytical methods described provide a framework for the accurate and sensitive quantification of this compound. For routine analysis of this compound-rich materials, direct HPLC-UV is a reliable method. For applications requiring higher sensitivity, the proposed pre-column derivatization with dansyl chloride followed by HPLC-fluorescence detection is a promising approach. The validation of this proposed method for this compound is a recommended next step for researchers in this field. The provided protocols and data serve as a valuable resource for scientists and professionals in drug development and natural product research.

References

Application of Luteolinidin in Food Colorant Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to Luteolinidin

This compound is a naturally occurring, water-soluble plant pigment belonging to the 3-deoxyanthocyanidin class of flavonoids.[1] Primarily found in the bran and leaves of Sorghum bicolor (red sorghum), it imparts a characteristic orange to reddish-orange hue.[2][3] Unlike common anthocyanins, 3-deoxyanthocyanidins such as this compound lack a hydroxyl group at the C-3 position of the flavonoid skeleton.[4] This structural difference confers significantly enhanced stability against degradation from pH shifts, heat, and light, making this compound a highly promising candidate for use as a natural food colorant.[2][4][5][6] Beyond its coloring properties, this compound exhibits valuable bioactive functions, including antioxidant and antimicrobial activities, which can contribute to food preservation and offer health benefits.[2][6]

Physicochemical and Bioactive Properties

2.1 Color and Stability this compound provides a stable orange-red color, which is a desirable shade in the food industry. Its unique 3-deoxyanthocyanidin structure makes it more resistant to the chemical transformations that typically cause color loss in other anthocyanins.[4][7] Studies have demonstrated its superior stability in acidic solutions compared to common anthocyanidins found in fruits and vegetables.[2] It retains its color intensity well across a range of pH values and under thermal processing conditions.[4][5] For instance, crude 3-deoxyanthocyanin extracts from sorghum showed no significant degradation when heated to 80°C for 25 minutes.[4] Furthermore, their stability under fluorescent light is high, with minimal degradation observed over a 21-day storage period.[4]

Table 1: Stability of Sorghum 3-Deoxyanthocyanins (including this compound) in a Model Beverage (pH 3.5)

Condition Duration Degradation (%) Reference
Fluorescent Light Exposure 21 days ~24.2% [4]
Absence of Light (Dark) 21 days ~20.7% [4]

| Heat Treatment | 25 minutes at 80°C | No significant difference from control |[4] |

2.2 Antioxidant Activity this compound is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative damage.[2][3] This activity is attributed to its phenolic structure, which can donate hydrogen atoms to terminate radical chain reactions.[2] The antioxidant capacity of this compound-containing extracts has been confirmed through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8][9] This property not only adds a health-promoting aspect to its profile but can also help protect food products from oxidative deterioration.[10]

Table 2: Antioxidant Activity of 3-Deoxyanthocyanidin Extracts from Sorghum bicolor

Sorghum Cultivar This compound Content (µg/g) DPPH Scavenging ABTS Scavenging Hydroxyl Radical Scavenging Reference
Liaoza-48 97.18 High High High [8][9]
Liaonuo-11 Not specified Moderate Moderate Moderate [8][9]

| Liaonian-3 | Not specified | Lower | Lower | Lower |[8][9] |

2.3 Antimicrobial Properties Research has indicated that luteolin (B72000), a closely related flavonoid, possesses effective antimicrobial activity against a range of foodborne pathogens, including Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Salmonella.[11][12][13] Luteolin exerts its effect by damaging the bacterial cell membrane, leading to the leakage of cellular contents and inhibiting biofilm formation.[11][12] While specific studies on this compound are less common, the shared flavonoid structure suggests it may possess similar antimicrobial potential, making it a multifunctional additive that could enhance food safety.

Table 3: Antimicrobial Activity of Luteolin against Foodborne Pathogens

Pathogen MIC (µg/mL) MBC (µg/mL) Reference
Escherichia coli 312.5 625 [11][14]
Staphylococcus aureus 312.5 625 [11][14]

| Listeria monocytogenes | 32 - 64 | 64 - 128 |[12] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Biosynthesis of this compound

This compound is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce flavanones like naringenin. In the specific pathway for 3-deoxyanthocyanidins, a flavanone (B1672756) 4-reductase (FNR) and a deoxyanthocyanidin synthase (DANS) are proposed to be key enzymes, distinguishing it from the synthesis of common anthocyanidins which involves flavanone 3-hydroxylase (F3H) and dihydroflavonol 4-reductase (DFR).

G Simplified this compound Biosynthesis Pathway Phe L-Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA PAL PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3H F3'H FlavanoneIntermediate Flavanone Intermediate Eriodictyol->FlavanoneIntermediate This compound This compound FlavanoneIntermediate->this compound FNR_DANS FNR / DANS

Figure 1: Simplified biosynthesis pathway of this compound.[15][16]

Safety and Regulation

As with any food additive, this compound must undergo rigorous safety and toxicological evaluation before it can be approved for widespread use.[17][18] Core studies typically required include assessments of metabolism, subchronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity.[17][19] While specific comprehensive toxicological data for this compound as a food additive is emerging, related flavonoids are generally recognized for their low toxicity.[1] The use of natural colorants is strictly regulated, and manufacturers must demonstrate their safety and stability under typical storage and usage conditions to meet guidelines set by bodies like the FDA and EFSA.[18][20]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Sorghum bicolor

This protocol describes an optimized method for extracting 3-deoxyanthocyanidins, including this compound, from sorghum grain.[8][9]

Materials:

  • Sorghum (Sorghum bicolor) grain or bran

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Grinder or mill

  • Shaker or orbital incubator

  • Centrifuge and tubes

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Grind dry sorghum grains or bran into a fine powder.

  • Solvent Preparation: Prepare the extraction solvent: 1% HCl in Methanol (v/v). For example, add 1 mL of concentrated HCl to 99 mL of methanol.

  • Extraction:

    • Mix the sorghum powder with the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the mixture in a shaker or incubator at 40°C for 130 minutes.[8][9]

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Carefully decant and collect the supernatant (the crude extract).

  • Concentration:

    • Concentrate the crude extract using a rotary evaporator at 40°C under reduced pressure to remove the methanol.

    • The resulting concentrate is rich in 3-deoxyanthocyanidins.

  • Analysis (Optional): Analyze the extract using HPLC to identify and quantify this compound and other related compounds like apigeninidin.[2][8]

G Workflow for this compound Extraction Start Sorghum Grain/Bran Grind Grind to Fine Powder Start->Grind Mix Mix with 1% HCl in Methanol (1:20 g/mL) Grind->Mix Incubate Incubate at 40°C for 130 min with shaking Mix->Incubate Centrifuge Centrifuge (4000 rpm, 15 min) Incubate->Centrifuge Collect Collect Supernatant (Crude Extract) Centrifuge->Collect Concentrate Concentrate with Rotary Evaporator Collect->Concentrate End Purified this compound Extract Concentrate->End

Figure 2: Experimental workflow for the extraction of this compound.

Protocol 2: Evaluation of Color Stability

This protocol outlines methods to assess the stability of the this compound extract under various stress conditions relevant to food processing and storage.[4][20][21]

Materials:

  • This compound extract

  • Buffer solutions (pH 2-8)

  • Spectrophotometer or Colorimeter (for Lab* measurements)

  • Water bath or incubator for heat stability testing

  • Photostability cabinet with controlled light source (e.g., mimicking supermarket conditions) for light stability testing[21]

Procedure:

  • Sample Preparation: Prepare solutions of the this compound extract in buffer solutions of varying pH (e.g., 3, 5, 7). Use a concentration that gives a measurable absorbance in the visible range (approx. 480-498 nm for this compound).[2]

  • Initial Measurement: Measure the initial color of each sample using a spectrophotometer (absorbance scan) or a colorimeter (L, a, b* values). This is the T=0 reading.

  • pH Stability:

    • Store the buffered solutions at a constant temperature (e.g., 25°C) in the dark.

    • Measure color at regular intervals (e.g., daily for a week, then weekly) to monitor changes over time.

  • Heat Stability:

    • Place samples in a temperature-controlled water bath or oven set to a target temperature (e.g., 80°C).

    • Measure the color after specific time intervals (e.g., 5, 15, 30, 60 minutes) after cooling the samples to room temperature.[4]

  • Light Stability:

    • Place samples in a photostability cabinet under controlled illumination and temperature (e.g., 25°C).[21]

    • Keep a control set of identical samples wrapped in aluminum foil to protect them from light.

    • Measure the color of both light-exposed and dark-control samples at regular intervals.

  • Data Analysis: Calculate the percentage of color degradation or the total color change (ΔE) over time for each condition.

G Workflow for Color Stability Testing Start Prepare this compound Solutions in Buffers (pH 2-8) Measure0 Initial Color Measurement (T=0) (Spectrophotometer / Colorimeter) Start->Measure0 Split Stress Condition Measure0->Split pH_Test pH Stability: Store at 25°C in Dark Split->pH_Test pH Heat_Test Heat Stability: Incubate at High Temp (e.g., 80°C) Split->Heat_Test Heat Light_Test Light Stability: Expose to Controlled Light Split->Light_Test Light Measure_pH Measure Color at Intervals pH_Test->Measure_pH Measure_Heat Measure Color at Intervals Heat_Test->Measure_Heat Measure_Light Measure Color at Intervals Light_Test->Measure_Light Analyze Calculate Color Degradation (%) or ΔE Measure_pH->Analyze Measure_Heat->Analyze Measure_Light->Analyze

Figure 3: Experimental workflow for stability testing of this compound.

Protocol 3: Assessment of Antioxidant Capacity (DPPH Assay)

This protocol describes a common method for evaluating the free radical scavenging activity of the this compound extract.[22][23][24]

Materials:

  • This compound extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.

    • Prepare a series of dilutions of the this compound extract and the positive control (e.g., ascorbic acid) in methanol.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 100 µL).

    • Add an equal volume of the different concentrations of the extract, positive control, or methanol (as a blank) to the wells (e.g., 100 µL).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the extract concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[25] A lower IC50 value indicates higher antioxidant activity.

G Workflow for DPPH Antioxidant Assay Prep1 Prepare Serial Dilutions of This compound Extract & Control Mix Mix DPPH with Sample, Control, or Blank in 96-well plate Prep1->Mix Prep2 Prepare 0.1 mM DPPH Solution in Methanol Prep2->Mix Incubate Incubate in Dark (30 min, Room Temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Figure 4: Experimental workflow for DPPH antioxidant capacity assay.

References

Luteolinidin as a Substrate for Enzymatic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of luteolinidin and the closely related flavonoid, luteolin (B72000), as substrates in various enzymatic studies. Due to the limited direct research on this compound as a substrate, this document leverages the extensive data available for luteolin, a structurally analogous compound, to provide detailed protocols and insights relevant to researchers studying flavonoid metabolism and enzyme kinetics. Luteolin serves as an excellent model substrate for investigating several classes of enzymes crucial in drug development and cellular biology.

Introduction to this compound and Luteolin as Enzyme Substrates

This compound is a member of the 3-deoxyanthocyanidin class of flavonoids. While much of the existing research focuses on its properties as an enzyme inhibitor, particularly of tyrosinase, its structural similarity to other flavonoids like luteolin suggests its potential role as a substrate for various modifying enzymes.[1][2] Luteolin, a common flavone, is extensively documented as a substrate for several enzyme families, including UDP-glucuronosyltransferases (UGTs), O-methyltransferases (OMTs), sulfotransferases (SULTs), and cytochrome P450 (CYP) enzymes.[2][3][4][5][6] These enzymes play critical roles in the metabolism, detoxification, and biological activity of flavonoids and other xenobiotics. Studying the enzymatic modification of luteolin provides a valuable framework for understanding the potential biotransformation of this compound.

Luteolin as a Substrate for Glycosyltransferases (GTs)

Glycosylation is a key enzymatic modification that enhances the water solubility and bioavailability of flavonoids.[1][7] Luteolin is a well-established substrate for various glycosyltransferases, which catalyze the transfer of a glycosyl group from an activated sugar donor to the flavonoid.

Quantitative Data for Luteolin Glycosylation
Enzyme/SystemSubstrate (Acceptor)Sugar DonorMain Product(s)Conversion Rate/YieldReference
Amylosucrase from Deinococcus geothermalis (DGAS)LuteolinSucrose (B13894)Luteolin-4'-O-α-D-glucopyranoside86% yield[8]
Bacillus cereus A46 cellsLuteolinSucroseLuteolin 7-O-β-glucoside, Luteolin 4'-O-β-glucoside, Luteolin 3'-O-β-glucoside, Luteolin 7,3'-di-O-β-glucoside, Luteolin 7,4'-di-O-β-glucoside90-98% conversion[1][7][9]
UGT84A28 and UGT84B3 from Carthamus tinctoriusLuteolinUDP-glucoseLuteolin 7-O-glycoside, Luteolin 3'-O-glycosideNot specified[10]
UGT95A1 from Pilosella officinarumLuteolinUDP-glucoseLuteolin 3'-O-glucosideStrong preference[11]
Experimental Protocol: Enzymatic Synthesis of Luteolin Glucoside using Amylosucrase

This protocol is adapted from the enzymatic synthesis of luteolin-4'-O-α-D-glucopyranoside.[8]

Materials:

  • Amylosucrase from Deinococcus geothermalis (DGAS)

  • Luteolin

  • Sucrose

  • 50 mM Tris-HCl buffer (pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving luteolin

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of luteolin in DMSO.

  • Reaction Mixture Preparation:

    • In a reaction vessel, combine 50 mM Tris-HCl buffer (pH 7.0).

    • Add sucrose as the glucosyl donor. A 7:1 molar ratio of donor to acceptor is recommended.[8]

    • Add the luteolin stock solution to the desired final concentration.

  • Enzyme Addition: Add 2 units of DGAS to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 24 hours with gentle shaking.

  • Reaction Termination and Analysis:

    • Terminate the reaction by heat inactivation or by adding a quenching solvent like methanol.

    • Analyze the reaction products by HPLC to determine the conversion rate and identify the synthesized luteolin glucoside.

Experimental Workflow: Luteolin Glycosylation

Luteolin_Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Luteolin Luteolin Stock (in DMSO) Mix Reaction Mixture Luteolin->Mix Sucrose Sucrose Solution Sucrose->Mix Buffer Tris-HCl Buffer (pH 7.0) Buffer->Mix Enzyme Amylosucrase (DGAS) Enzyme->Mix Incubate Incubate (37°C, 24h) Mix->Incubate Terminate Terminate Reaction Incubate->Terminate HPLC HPLC Analysis Terminate->HPLC Product Luteolin Glucoside HPLC->Product

Caption: Workflow for the enzymatic glycosylation of luteolin.

Luteolin as a Substrate for O-Methyltransferases (OMTs)

Methylation of flavonoids by OMTs can significantly alter their biological activity and metabolic stability.[12][13] Luteolin serves as a substrate for various plant and microbial OMTs.

Quantitative Data for Luteolin Methylation
EnzymeSubstrateProduct(s)Key FindingsReference
Clarkia breweri isoeugenol (B1672232) OMT (mutant T133M)LuteolinMethylated luteolin derivativesIncreased enzymatic activity against luteolin[12]
Catechol-O-methyltransferases (COMTs)LuteolinChrysoeriol, DiosmetinKey enzymes in luteolin metabolism in rats[6]
Streptomyces albidoflavus J1074 OMT (XNR_0417)LuteolinMono- and di-methylated luteolinBroad substrate flexibility[14]
Experimental Protocol: In Vitro Methylation of Luteolin

This protocol provides a general framework for an in vitro OMT assay.

Materials:

  • Purified O-methyltransferase

  • Luteolin

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • Reaction buffer (e.g., phosphate (B84403) or Tris-HCl buffer, pH 7.5)

  • MgCl₂ (often required for OMT activity)

  • Stopping solution (e.g., HCl or an organic solvent)

  • LC-MS for product analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl₂, and luteolin (from a stock solution in DMSO).

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiation: Start the reaction by adding SAM.

  • Enzyme Addition: Add the purified OMT to the reaction mixture.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Termination: Stop the reaction by adding the stopping solution.

  • Analysis: Centrifuge to pellet any precipitate. Analyze the supernatant by LC-MS to identify and quantify the methylated luteolin products.

Signaling Pathway: Luteolin Metabolism

Luteolin_Metabolism cluster_phaseI Phase I Metabolism cluster_phaseII Phase II Metabolism Luteolin Luteolin CYP Cytochrome P450 Enzymes Luteolin->CYP Substrate UGT UDP-Glucuronosyl- transferases (UGTs) Luteolin->UGT Substrate OMT O-Methyltransferases (OMTs) Luteolin->OMT Substrate SULT Sulfotransferases (SULTs) Luteolin->SULT Substrate Hydroxylated Hydroxylated Luteolin CYP->Hydroxylated Product Hydroxylated->UGT Hydroxylated->OMT Hydroxylated->SULT Glucuronide Luteolin Glucuronide UGT->Glucuronide Product Methylated Methylated Luteolin OMT->Methylated Product Sulfate (B86663) Luteolin Sulfate SULT->Sulfate Product Excretion Excretion Glucuronide->Excretion Methylated->Excretion Sulfate->Excretion

Caption: Metabolic pathways involving luteolin as a substrate.

Conclusion

While direct studies on this compound as an enzymatic substrate are sparse, the extensive research on the structurally similar flavonoid, luteolin, provides a robust foundation for designing and interpreting enzymatic assays. Luteolin is a versatile substrate for a range of Phase I and Phase II metabolizing enzymes, making it an ideal model compound for studies in drug metabolism, toxicology, and natural product biochemistry. The protocols and data presented here offer a starting point for researchers interested in exploring the enzymatic modification of this compound and other related flavonoids. Further research is warranted to elucidate the specific enzymes that metabolize this compound and to characterize the resulting products and their biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Improving Luteolinidin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using luteolinidin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural flavonoid compound belonging to the 3-deoxyanthocyanidins class, found in plants like Sorghum bicolor. Like many flavonoids, it possesses a range of biological activities, including antioxidant effects, making it a compound of interest for research. However, its poor aqueous solubility can pose a significant challenge for in vitro studies, leading to issues with compound precipitation, inaccurate dosing, and unreliable experimental results. The predicted water solubility of this compound is very low, estimated at 0.043 g/L.

Q2: Which solvent is recommended for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for dissolving this compound and related flavonoids like luteolin. This compound chloride has a reported solubility of 30 mg/mL in DMSO, which is suitable for creating high-concentration stock solutions.

Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.1%. However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cells. Some studies suggest that concentrations up to 0.5% may be tolerated, but this should be experimentally verified.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous solutions is a common problem with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly into the full volume of medium, first create an intermediate dilution in a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of the culture medium.

  • Add the stock solution dropwise while mixing: Gently vortex or swirl the medium while adding the this compound stock solution to facilitate rapid and even dispersion.

  • Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final medium. Consider lowering the working concentration of the compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound in in vitro assays.

Problem Potential Cause Suggested Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Use a vortex mixer or sonication to aid dissolution.
Inappropriate solvent selection.While DMSO is recommended, for specific applications, other organic solvents like ethanol (B145695) or dimethyl formamide (B127407) (DMF) could be tested. However, their compatibility with the assay and cell line must be verified.
A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. The concentration of this compound exceeds its solubility in the aqueous medium.Decrease the final working concentration of this compound. Prepare a more dilute stock solution.
The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to "crash out".Ensure the final DMSO concentration is within the recommended non-toxic limits (ideally ≤ 0.1%).
The temperature of the medium is too low.Always use cell culture medium that has been pre-warmed to 37°C.
A precipitate forms in the culture wells over time during the experiment. The compound is unstable in the culture medium at 37°C.Assess the stability of this compound under your specific experimental conditions. Consider refreshing the medium with freshly prepared this compound for long-term experiments.
The compound is interacting with components in the serum or medium.If your cell line allows, try reducing the serum concentration or using a serum-free medium to see if this mitigates precipitation.
Inconsistent or weaker-than-expected biological effects. Degradation of this compound in the culture medium.Prepare fresh working solutions for each experiment and minimize the time between adding the compound to the media and performing the assay.
Inaccurate concentration due to precipitation.Visually inspect your culture wells for any signs of precipitation. If observed, optimize the solubilization protocol as described above.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound and the closely related compound luteolin.

Compound Solvent Solubility Temperature
This compound Water (Predicted)0.043 g/LN/A
This compound chloride DMSO30 mg/mL (97.82 mM)N/A
Luteolin DMSO> 8 mg/mLN/A
Luteolin Ethanol> 8 mg/mLN/A
Luteolin Propanol> 8 mg/mLN/A
Luteolin Butanol> 8 mg/mLN/A
Luteolin Methanol> 1 mg/mLN/A
Luteolin Water< 1 mg/mLN/A

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound chloride in DMSO.

Materials:

  • This compound chloride powder (Molar Mass: 306.7 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.067 mg of this compound chloride.

  • Weigh the powder: In a sterile environment, carefully weigh the calculated amount of this compound chloride powder and transfer it to a sterile microcentrifuge tube.

  • Dissolve the powder: Add 1 mL of cell culture grade DMSO to the tube containing the this compound chloride powder.

  • Mix thoroughly: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat. Sonication can also be used if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol outlines the steps for diluting the stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (recommended): To minimize the final DMSO concentration, it is advisable to first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 dilution of the 10 mM stock into pre-warmed medium to get a 100 µM intermediate solution. Then, you can perform a final 1:10 dilution of this intermediate solution into your culture wells.

  • Prepare the final working solution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the stock solution to 1 mL of medium.

  • Mix immediately: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to your cell culture plates.

  • Include a vehicle control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the this compound treatment.

Signaling Pathways and Experimental Workflows

Given the structural similarity, the signaling pathways affected by this compound are expected to be similar to those of luteolin. Luteolin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

This compound's Potential Effect on Inflammatory Signaling Pathways

Luteolin is known to inhibit pro-inflammatory pathways such as the NF-κB and MAPK signaling cascades.

inflammatory_pathway cluster_nucleus LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR IKK IKK TLR4_TNFR->IKK MAPKKK MAPKKK TLR4_TNFR->MAPKKK p65_p50 p65/p50 IKK->p65_p50 NFkB NF-κB p65_p50->NFkB inflammatory_genes Inflammatory Genes (COX-2, iNOS) NFkB->inflammatory_genes Transcription nucleus Nucleus This compound This compound This compound->IKK MAPK p38/JNK/ERK This compound->MAPK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->inflammatory_genes Transcription cell_survival_pathway GF Growth Factors GFR Growth Factor Receptors GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt experimental_workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution in Pre-warmed Medium prep_stock->prep_working cell_culture Seed and Culture Cells treatment Treat Cells with This compound & Controls cell_culture->treatment prep_working->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Biological Assay (e.g., Viability, Western Blot) incubation->assay analysis Data Analysis assay->analysis end End analysis->end

Technical Support Center: Luteolinidin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the stability challenges of luteolinidin in cell culture media. The information is intended for researchers, scientists, and drug development professionals working with this compound.

Disclaimer: Direct experimental data on the stability of this compound in cell culture media is limited in publicly available literature. Therefore, this guide leverages data from structurally related compounds, such as other anthocyanins and the flavonoid luteolin, to provide practical advice and protocols. It is strongly recommended to perform stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a 3-deoxyanthocyanidin, a type of flavonoid found in plants like sorghum.[1] Like many polyphenolic compounds, especially anthocyanins, this compound is susceptible to degradation in aqueous solutions like cell culture media.[2][3] This instability can lead to a decrease in its effective concentration, the formation of degradation products with potentially different biological activities, and consequently, inconsistent or unreliable experimental results.[2][3]

Q2: What are the primary factors in cell culture media that affect this compound's stability?

Several factors can influence the stability of anthocyanins and other flavonoids in cell culture media:

  • pH: The pH of the medium is a critical factor. Anthocyanins are generally more stable in acidic conditions (pH < 3) and tend to degrade rapidly in neutral to alkaline conditions (pH > 6).[4] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, which can promote the degradation of these compounds.[5]

  • Temperature: Incubation at 37°C, the standard temperature for most cell cultures, accelerates the degradation of thermally sensitive compounds like flavonoids.[2][6]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of flavonoids.[2]

  • Light Exposure: Many flavonoids are sensitive to light, and exposure can cause photodegradation.[2][5]

  • Serum Components: Components within fetal bovine serum (FBS), such as proteins, can interact with flavonoids, potentially affecting their stability.[2]

  • Media Composition: Other components in the culture medium, such as vitamins and metal ions, can also influence flavonoid stability.[4][7]

Q3: How should I prepare and store this compound stock solutions?

To minimize degradation, follow these recommendations:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[2][8]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][5][8]

  • Working Solution Preparation: When preparing working solutions for your experiments, dilute the stock solution in pre-warmed cell culture medium immediately before use.[2] Ensure the final DMSO concentration is kept low (typically below 0.1%) to prevent solvent-induced cytotoxicity.[2][8]

Q4: Can I visually detect this compound degradation in my cell culture medium?

A color change, such as the fading of its characteristic color or a shift towards yellow or brown, can be an indicator of this compound degradation and oxidation.[2][5] However, visual inspection is not a reliable method for quantification. For an accurate assessment of stability, quantitative analysis using techniques like HPLC is necessary.[2]

Troubleshooting Guide

This section provides guidance for common problems encountered when working with this compound in cell culture.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or weaker-than-expected biological effects. Degradation of this compound in the culture medium, leading to a lower effective concentration.[2]- Prepare fresh working solutions for each experiment.- Minimize the time between adding the compound to the media and performing the assay.- Assess the stability of this compound under your specific experimental conditions (see Protocol 1).- Consider more frequent media changes for long-term experiments.[2]
Precipitate forms when adding this compound to the culture medium. The concentration of this compound exceeds its solubility in the aqueous medium, or the DMSO concentration is too high.[2]- Ensure the final DMSO concentration is low (e.g., <0.1%).- Add the stock solution to the medium dropwise while gently mixing.- Pre-warm the medium to 37°C before adding the compound.- If precipitation persists, consider lowering the working concentration of this compound.[2]
High variability between replicate wells or experiments. - Inconsistent degradation rates due to slight variations in handling, light exposure, or incubation times.- Adhesion of the compound to plasticware.[2]- Standardize all experimental procedures, including incubation times and light exposure.- Use the same batch of media and serum for a set of experiments.- If adsorption to plastic is suspected, consider using low-adhesion plates.[2]
Unexpected or off-target effects observed. Formation of degradation products with their own biological activities.[2][3]- Characterize potential degradation products using analytical techniques like HPLC-MS.- If major degradation products are identified, test their biological activity if possible.[2]

Quantitative Data Summary

Anthocyanin (Aglycone) Half-life (t1/2) in DMEM at 37°C Reference
Delphinidin0.43 ± 0.01 hours[3]
Petunidin2.34 ± 0.04 hours[3]
Malvidin4.04 hours[3]
Peonidin4.31 hours[3]
Cyanidin4.45 ± 0.60 hours[3]

Note: The stability of anthocyanins is highly structure-dependent. Glycosylated forms are generally more stable than their corresponding aglycones.[9] These values should be used as a general guide, and it is crucial to determine the stability of this compound under your specific experimental setup.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol describes a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., 10% FBS, antibiotics)

  • HPLC system with a UV-Vis or DAD detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Sterile microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare Test Solution: Spike your complete cell culture medium with the this compound stock solution to achieve the final desired working concentration. Ensure the final DMSO concentration is below 0.1%.

  • Time Point 0: Immediately after preparation, take an aliquot of the test solution, and store it at -80°C until HPLC analysis. This will serve as your baseline concentration.

  • Incubation: Place the remaining test solution in a sterile flask or plate within a cell culture incubator set at 37°C and 5% CO₂.

  • Sample Collection: At various time points (e.g., 1, 2, 4, 8, 24, and 48 hours), collect aliquots of the incubated solution and immediately freeze them at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all collected samples.

    • To precipitate proteins, add two volumes of ice-cold acetonitrile to one volume of the sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate the solvent (e.g., under a stream of nitrogen or using a vacuum concentrator).

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted samples into the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from potential degradation products.

    • Monitor the elution profile at the maximum absorbance wavelength for this compound.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your specific cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working t0 Time 0 Sample (Freeze at -80°C) prep_working->t0 incubate Incubate at 37°C, 5% CO2 prep_working->incubate sample_prep Sample Preparation (Protein Precipitation) t0->sample_prep sampling Collect Samples at Various Time Points (Freeze at -80°C) incubate->sampling sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Calculate % Remaining) hplc->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

signaling_pathways cluster_this compound This compound cluster_pathways Potential Downstream Signaling Pathways cluster_effects Cellular Effects This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibition stat3 STAT3 Pathway This compound->stat3 Inhibition nfkb NF-κB Pathway This compound->nfkb Inhibition mapk MAPK Pathway This compound->mapk Modulation proliferation Inhibition of Proliferation pi3k_akt->proliferation stat3->proliferation inflammation Anti-inflammatory Effects nfkb->inflammation apoptosis Apoptosis mapk->apoptosis mapk->proliferation

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Luteolinidin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of luteolinidin by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this unique 3-deoxyanthocyanidin.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to quantify with HPLC?

A1: this compound, as a 3-deoxyanthocyanidin, possesses unique properties that can present challenges in HPLC analysis. While it is generally more stable than many other anthocyanins due to the absence of a hydroxyl group at the C3 position, potential issues include:

  • Standard Availability and Purity: High-purity this compound standards can be difficult to source, impacting the accuracy of quantification.

  • Stability in Solution: Like other anthocyanins, this compound's stability is pH-dependent. It is most stable in acidic conditions and can degrade at neutral or alkaline pH.[1]

  • Interactions with the Stationary Phase: As a flavonoid, this compound can exhibit secondary interactions with residual silanol (B1196071) groups on silica-based C18 columns, potentially leading to peak tailing.[2][3]

  • Matrix Effects: When extracting this compound from complex matrices like sorghum, co-eluting compounds can interfere with peak purity and quantification.[4]

Q2: What is the recommended solvent for preparing this compound standards and samples?

A2: Methanol (B129727) is a commonly used solvent for preparing stock solutions of flavonoids, including the related compound luteolin.[5][6] To ensure stability and prevent degradation, it is crucial to acidify the solvent. A common practice is to use methanol containing a small percentage of acid, such as 0.1% hydrochloric acid or formic acid. For sample injections, it is ideal to dissolve the sample in the initial mobile phase to ensure good peak shape.[7]

Q3: At what wavelength should I detect this compound?

A3: this compound is a colored compound, and its maximum absorbance is in the visible range. For 3-deoxyanthocyanidins like this compound and apigenidin, detection is typically performed around 480 nm.[4] A photodiode array (PDA) detector is highly recommended to assess peak purity and to determine the optimal detection wavelength.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is a common problem when analyzing flavonoids and can compromise resolution and accurate integration.[8]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue: - Check for extra-column volume - Column void - Leaks check_all_peaks->system_issue Yes flavonoid_specific Flavonoid-Specific Issue check_all_peaks->flavonoid_specific No optimize_mp Optimize Mobile Phase: - Adjust pH to 2.0-4.0 - Use 0.1% Formic or Trifluoroacetic Acid system_issue->optimize_mp flavonoid_specific->optimize_mp check_column Evaluate Column: - Use a high-purity, end-capped C18 column - Flush or replace if old optimize_mp->check_column check_sample Check Sample & Injection: - Dilute sample to check for overload - Ensure injection solvent is weaker than mobile phase check_column->check_sample check_metal Investigate Metal Chelation: - Add 0.1 mM EDTA to mobile phase check_sample->check_metal resolved Issue Resolved check_metal->resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing of this compound.

Detailed Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica (B1680970) stationary phase can interact with the polar groups of this compound, causing tailing.[3]

    • Solution: Operate at a lower pH (e.g., 2-3) using an acidic modifier like 0.1% formic acid or trifluoroacetic acid in the mobile phase.[2][4] This protonates the silanol groups, minimizing unwanted interactions. Using a highly deactivated, end-capped column is also recommended.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.

    • Solution: Dilute your sample and re-inject. If peak shape improves, you were likely overloading the column.

  • Metal Chelation: Flavonoids can chelate with metal ions in the sample or from the HPLC system (e.g., stainless steel frits and tubing), causing tailing.[2]

    • Solution: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to your mobile phase to see if the peak shape improves.[2]

  • Extra-Column Effects: Dead volume from excessive tubing length or poorly fitted connections can cause band broadening and tailing.[9]

    • Solution: Use tubing with a small internal diameter and ensure all fittings are secure.

Issue 2: Poor Resolution and Broad Peaks

Q: I am seeing broad peaks and my this compound peak is co-eluting with other matrix components. How can I improve the resolution?

A: Achieving good resolution is critical for accurate quantification.

Solutions:

  • Optimize the Mobile Phase Gradient:

    • If using a gradient, try making it shallower (i.e., decrease the rate of change in the organic solvent percentage). This will increase the run time but often significantly improves the separation of closely eluting compounds.

    • Experiment with different organic solvents. Acetonitrile generally provides better resolution for polar compounds compared to methanol.[8]

  • Adjust the Mobile Phase pH:

    • The retention of flavonoids can be sensitive to pH. Small adjustments to the pH of the aqueous mobile phase can alter the selectivity and improve resolution. Ensure the pH remains in the acidic range for this compound stability.

  • Lower the Flow Rate:

    • Decreasing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

  • Select a Different Column:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size (e.g., moving from a 5 µm to a sub-2 µm particle column for UHPLC), which will provide higher efficiency.[1]

Issue 3: Inconsistent Retention Times

Q: The retention time for my this compound standard is shifting between injections. What could be the cause?

A: Retention time stability is crucial for reliable peak identification.

Solutions:

  • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush with 10-20 column volumes.

  • Mobile Phase Preparation: If preparing the mobile phase by mixing solvents manually, ensure it is done accurately and consistently. If using an online mixer, check that the pump is functioning correctly and the solvent proportions are accurate.[9] Premixing and degassing the mobile phase can improve stability.

  • Column Temperature Fluctuation: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention times.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If you observe a consistent drift in retention time along with deteriorating peak shape, it may be time to replace the column.[8]

Experimental Protocols

Example Protocol: Extraction of this compound from Sorghum

This protocol is a generalized procedure based on methods for extracting flavonoids from plant materials.[4]

  • Sample Preparation: Grind the sorghum grain into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

    • Add 10 mL of acidified methanol (1% HCl in methanol, v/v).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet two more times.

    • Pool the supernatants.

  • Filtration: Filter the pooled extract through a 0.45 µm syringe filter prior to HPLC injection.

Workflow for this compound Extraction

G start Sorghum Grain Sample grind Grind to Fine Powder start->grind extract Extract with Acidified Methanol (e.g., 1% HCl in MeOH) grind->extract sonicate Sonicate for 30 minutes extract->sonicate centrifuge Centrifuge and Collect Supernatant sonicate->centrifuge repeat Repeat Extraction 2x centrifuge->repeat repeat->extract Yes pool Pool Supernatants repeat->pool No filter Filter through 0.45 µm Syringe Filter pool->filter hplc Ready for HPLC Injection filter->hplc

Caption: A typical workflow for the extraction of this compound from a plant matrix for HPLC analysis.

Example Protocol: HPLC Method for this compound Quantification

This is a starting point for method development, based on typical conditions for flavonoid and anthocyanin analysis.[1][4]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 30% B

    • 25-30 min: 30% to 50% B

    • 30-35 min: Hold at 50% B

    • 35-40 min: Return to 10% B

    • 40-50 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector at 480 nm.

Quantitative Data Summary

The following table summarizes validation parameters for the HPLC analysis of related flavonoids, providing a reference for expected performance.

ParameterLuteolinApigeninIsoorientinIsovitexin
Linearity Range 10 - 110 ng/mL[5]10 - 110 ng/mL[5]16 - 500 µg/mL[10]16 - 500 µg/mL[10]
Correlation Coefficient (r²) > 0.99[5]> 0.99[5]> 0.999[10]> 0.999[10]
LOD 7.0 ng/mL[5]5.0 ng/mL[5]17.99 µg/mL[10]17.69 µg/mL[10]
LOQ 10 ng/mL[5]10 ng/mL[5]54.52 µg/mL[10]54.61 µg/mL[10]
Recovery Not SpecifiedNot Specified98.32–102.34%[10]100.68–102.79%[10]

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is compiled from studies on related flavonoids and serves as an illustrative example.

References

Technical Support Center: Optimization of Luteolinidin Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of Luteolinidin antioxidant activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common in-vitro antioxidant assays for evaluating this compound?

The most frequently employed assays to determine the antioxidant capacity of flavonoids like this compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[1] These methods are popular due to their reliability, simplicity, and well-established protocols.[2] Each assay is based on different reaction mechanisms, primarily Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), which provides a comprehensive profile of the antioxidant's activity.[2]

Q2: How does the structure of this compound contribute to its antioxidant activity?

This compound, as a flavonoid, possesses key structural features that determine its antioxidant potential. The number and position of hydroxyl (-OH) groups on its aromatic rings are crucial. Specifically, the catechol group (3',4'-dihydroxy) on the B-ring significantly enhances radical scavenging activity.[3] This structure facilitates the donation of a hydrogen atom or an electron to neutralize free radicals, with the resulting this compound radical being stabilized by resonance.[4]

Q3: Which solvents are recommended for dissolving this compound for antioxidant assays?

This compound, like its analogue Luteolin, has poor solubility in water and nonpolar solvents.[5][6] For antioxidant assays, polar organic solvents are preferred. The highest solubility is typically observed in polar protic solvents, with methanol (B129727) or ethanol (B145695) being common and effective choices.[7][8] Using a co-solvent system, such as a mixture of water and methanol or ethanol, can also improve solubility.[7] It is critical to use the same high-purity solvent for all samples, standards, and controls to ensure consistency.[8]

Q4: What is the Nrf2 signaling pathway and how is it modulated by this compound's antioxidant action?

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.[3] Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. In the presence of oxidative stress or antioxidants like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of various protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[9] By activating this pathway, this compound not only acts as a direct radical scavenger but also enhances the cell's intrinsic antioxidant defenses.[3][9]

G ROS Oxidative Stress (ROS) This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces This compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1) ARE->Enzymes activates transcription

Caption: Nrf2 signaling pathway activation by this compound.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, providing potential causes and actionable solutions.

G start Start: Inconsistent or Irreproducible Results solubility Is the sample fully dissolved? start->solubility stability Is the compound stable? solubility->stability Yes sol_sol Action: - Use appropriate solvent (Methanol/Ethanol) - Use sonication - Prepare fresh solutions solubility->sol_sol No assay_cond Are assay conditions optimized? stability->assay_cond Yes stab_sol Action: - Prepare fresh solutions daily - Protect from light (amber vials) - Avoid high temperatures stability->stab_sol No purity Is the sample pure? assay_cond->purity Yes assay_sol Action: - Optimize incubation time - Check reagent concentrations - Run positive control (Trolox) assay_cond->assay_sol No purity_sol Action: - Verify purity via HPLC - Consider potential interference from impurities purity->purity_sol No

Caption: Troubleshooting workflow for inconsistent antioxidant assay results.

Problem 1: Inconsistent antioxidant activity in DPPH or ABTS assays.

  • Possible Causes:

    • Compound Instability: this compound, like many flavonoids, can be sensitive to light, pH, and temperature, leading to degradation over time.[8]

    • Solvent Effects: The choice of solvent can significantly influence the measured antioxidant capacity.[8]

    • Reaction Kinetics: The reaction between this compound and the radical may not have reached its endpoint, leading to variable readings. Different flavonoids have different reaction times.[8]

    • Compound Purity: Impurities in the this compound sample could interfere with the assay.[8]

  • Troubleshooting Steps:

    • Protect from Light and Heat: Always prepare solutions fresh before use and store them in amber vials or tubes wrapped in foil. Avoid prolonged exposure to high temperatures.[8]

    • Standardize Solvent: Use the same high-purity solvent (e.g., methanol, ethanol) for dissolving this compound, the standard (e.g., Trolox), and for the blank.

    • Optimize Incubation Time: Conduct a time-course experiment (e.g., measuring absorbance at 5, 15, 30, and 60 minutes) to determine the optimal incubation time where the reaction reaches a stable plateau.[8][10]

    • Include a Positive Control: Always run a well-characterized antioxidant standard like Trolox or Ascorbic Acid in parallel. This helps verify that the assay is performing correctly and provides a benchmark for comparison.[8]

    • Verify Purity: If possible, confirm the purity of your this compound sample using a technique like HPLC.[8]

Problem 2: this compound precipitates in the assay solution or cell culture media.

  • Possible Causes:

    • Poor Aqueous Solubility: this compound has very low solubility in aqueous buffers and cell culture media.[11]

    • High Final Concentration of Organic Solvent: While an organic solvent is needed to dissolve this compound initially, a high final concentration in the aqueous assay buffer can cause other components to precipitate.

    • Solvent Miscibility: The stock solvent may not be fully miscible with the aqueous assay medium.

  • Troubleshooting Steps:

    • Use a Co-Solvent or Complex: Prepare a high-concentration stock solution in a suitable solvent like DMSO or ethanol. When diluting into the aqueous medium, ensure the final solvent concentration is low (typically ≤ 0.1% for DMSO in cell culture) and consistent across all treatments.[8] Consider creating a this compound-phospholipid complex to improve lipophilic properties.[5]

    • Prepare Fresh Dilutions: Prepare working solutions immediately before adding them to the assay plate or cell cultures. Do not store diluted aqueous solutions.[8]

    • Pre-warm Media: Gently pre-warm the assay buffer or cell culture media before adding the this compound stock solution to aid in dissolution.[8]

    • Check for Vehicle Effects: Always include a "vehicle control" (media or buffer containing the same final concentration of the solvent used for the stock solution) to ensure the solvent itself is not causing any effects.[8]

Problem 3: High background absorbance or color interference in the assay.

  • Possible Causes:

    • Intrinsic Color of this compound: this compound solutions can have a yellow color, which may interfere with spectrophotometric readings, especially in the DPPH assay (measured around 517 nm).

    • Sample Turbidity: Incomplete dissolution or precipitation can cause turbidity, scattering light and leading to artificially high absorbance readings.

  • Troubleshooting Steps:

    • Run a Sample Blank: For each concentration of this compound tested, prepare a corresponding sample blank. This blank should contain the this compound sample and the assay buffer but not the radical solution (e.g., add pure solvent instead of the DPPH or ABTS solution). Subtract the absorbance of this blank from your sample reading.[12]

    • Use the ABTS Assay: The ABTS radical is typically measured at a longer wavelength (around 734 nm), where interference from colored compounds is less likely.[13]

    • Ensure Complete Dissolution: Before taking readings, visually inspect wells for any signs of precipitation. If present, address the solubility issues as described in Problem 2.

Quantitative Data Summary

Due to limited specific data for this compound, the antioxidant capacity of its close structural analogue, Luteolin, is presented for reference. IC50 is the concentration of the compound required to scavenge 50% of the free radicals.

Antioxidant AssayCompoundIC50 / ValueReference CompoundReference IC50 / ValueSolventReference
DPPH Radical Scavenging Luteolin9.4 µMCatechin3.4 µMAcetone[3]
DPPH Radical Scavenging Luteolin18.3 µMCatechin18.3 µMMethanol[3]
DPPH Radical Scavenging Luteolin-Phospholipid Complex28.33 µg/mLBHT42.62 µg/mLNot Specified[5]
DPPH Radical Scavenging Luteolin26.30 µg/mL--Water[14][15]
ABTS Radical Scavenging LuteolinHigher than BHT & Vitamin CBHT, Vitamin C-Not Specified[3]
Ferric Reducing (FRAP) Luteolin573.1 µMCatechin689.4 µMNot Specified[3]

Experimental Protocols

G cluster_0 General Workflow S1 1. Prepare Stock Solutions (this compound & Standard) S3 3. Mix Sample/Standard with Radical Solution S1->S3 S2 2. Prepare Radical Solution (DPPH, ABTS, or ORAC reagents) S2->S3 S4 4. Incubate (Specific time/temp in dark) S3->S4 S5 5. Measure Signal (Absorbance or Fluorescence) S4->S5 S6 6. Calculate % Inhibition and IC50 / TEAC S5->S6

Caption: General experimental workflow for antioxidant capacity assays.

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to a pale yellow hydrazine (B178648) is measured by a decrease in absorbance at ~517 nm.[3][16]

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM or ~280 µM) in high-purity methanol or ethanol. The solution should be freshly prepared and stored in the dark.[3][10]

    • Sample Preparation: Prepare a series of dilutions of this compound and a positive control (e.g., Trolox, Ascorbic Acid) in the same solvent.

    • Assay Procedure (96-well plate):

      • To each well, add 100 µL of the this compound dilutions or standard.

      • Add 100 µL of the DPPH solution to initiate the reaction.

      • Include a control (100 µL solvent + 100 µL DPPH solution) and blanks for each sample concentration (100 µL sample + 100 µL solvent).[12]

    • Incubation: Incubate the plate in the dark at room temperature for a pre-optimized time (e.g., 15-30 minutes).[10]

    • Measurement: Measure the absorbance at 517 nm (or a nearby wavelength like 540 nm) using a microplate reader.[10][16]

    • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

ABTS Radical Cation Scavenging Assay
  • Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at ~734 nm.[13] This assay is suitable for both hydrophilic and lipophilic compounds.[13]

  • Methodology:

    • Reagent Preparation:

      • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[3][13]

      • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for complete radical generation.[3][13]

      • Before the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[3][13]

    • Sample Preparation: Prepare a series of dilutions of this compound and a positive control (e.g., Trolox) in the same solvent.

    • Assay Procedure (96-well plate):

      • Add a small volume (e.g., 10-20 µL) of the this compound dilutions or standard to the wells.

      • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ solution to each well.

    • Incubation: Incubate the plate in the dark at room temperature for a pre-optimized time (e.g., 6 minutes).[10]

    • Measurement: Measure the absorbance at 734 nm.[13]

    • Data Analysis: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals. The radicals are generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[17][18]

  • Methodology:

    • Reagent Preparation:

      • Prepare a fluorescein (B123965) working solution (e.g., 35 nM) in phosphate buffer (pH 7.4).[19]

      • Prepare an AAPH solution (e.g., 12 mM) in the same buffer. Prepare this solution fresh daily.[19]

      • Prepare a series of Trolox standards (e.g., 0-100 µM) to create a standard curve.

    • Sample Preparation: Prepare dilutions of this compound in the phosphate buffer.

    • Assay Procedure (96-well black plate):

      • Add 120 µL of the fluorescein working solution to each well.

      • Add 20 µL of the this compound dilutions, Trolox standards, or buffer (for the blank) to the appropriate wells.

      • Pre-incubate the plate at 37°C for 15 minutes.[19]

      • Initiate the reaction by adding 60 µL of the AAPH solution to all wells.

    • Measurement: Immediately place the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm). Record the fluorescence intensity every 1-2 minutes for up to 2 hours.[19]

    • Data Analysis:

      • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.[17]

      • Calculate the net AUC by subtracting the blank's AUC from the sample/standard AUC.

      • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

      • Calculate the ORAC value of this compound from the standard curve, expressed as micromoles of Trolox Equivalents (TE).[3]

References

Technical Support Center: Luteolinidin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields during Luteolinidin extraction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and purification process in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the potential causes and how can I fix them?

Low yield is a common issue stemming from several factors throughout the experimental workflow. Use the following diagnostic approach to identify the bottleneck in your process.

LowYieldTroubleshooting A Start: Low this compound Yield B Step 1: Evaluate Raw Material A->B Check First B1 Sorghum Genotype & Part? (Bran/Pericarp is richest) B->B1 C Step 2: Optimize Extraction Parameters C1 Solvent Choice? (Acidified Methanol (B129727)/Ethanol (B145695) is best) C->C1 D Step 3: Assess Post-Extraction Stability D1 Exposure to Light/High Temp? (Causes degradation) D->D1 E Step 4: Refine Purification Method E1 Using Macroporous Resin? (Effective for purification) E->E1 F End: Improved Yield B2 Proper Grinding? (Increases surface area) B1->B2 B2->C If raw material is optimal C2 Correct pH? (pH 1-3 for stability) C1->C2 C3 Optimal Temperature? (40-60°C range) C2->C3 C4 Sufficient Time & Ratio? (e.g., 130 min, 1:20 g/mL) C3->C4 C4->D If extraction is optimized D2 Correct Storage? (Acidic, cold, dark conditions) D1->D2 D2->E If degradation is minimized E2 Avoiding Emulsions in LLE? (Prevents product loss) E1->E2 E2->F If purification is efficient

Caption: Troubleshooting workflow for diagnosing low this compound yield.

  • Raw Material: this compound, a 3-deoxyanthocyanidin, is most abundant in the bran or pericarp of specific sorghum genotypes.[1] Using whole grain will result in a lower starting concentration. Ensure the material is finely ground to maximize surface area for extraction.

  • Extraction Parameters: This is the most critical stage. The choice of solvent, temperature, time, and pH must be optimized. Acidified organic solvents like methanol or ethanol are highly effective because the acidic conditions (pH 1-3) maintain the stability of the flavylium (B80283) cation structure of anthocyanins.[2][3][4]

  • Post-Extraction Degradation: this compound is sensitive to high temperatures, neutral or alkaline pH, light, and oxygen.[5][6] Any delays in processing or improper storage of the crude extract can lead to significant losses. Extracts should be stored in amber containers at low temperatures (e.g., 4°C).[7]

  • Purification Losses: Complex mixtures can make purification challenging. A pre-purification step, such as liquid-liquid extraction with a non-polar solvent, can remove lipids.[8] Macroporous resin chromatography has proven effective for enriching 3-deoxyanthocyanidins from crude extracts.[2][9]

Q2: My final extract appears brownish and not the expected vibrant red. What went wrong?

A brown color indicates the degradation of anthocyanins, including this compound, and the formation of polymeric pigments.[5] This is typically caused by:

  • High Temperatures: Excessive heat during extraction or solvent evaporation accelerates degradation.[5][6]

  • High pH: Exposure to neutral or alkaline conditions (pH > 4) leads to the formation of unstable chalcone (B49325) structures which readily degrade.

  • Extended Processing Time: Prolonged exposure to heat or light, even under optimal conditions, can eventually lead to degradation.[10]

Solution: Strictly control the temperature during all steps. Always work with acidified solvents and ensure the pH of any aqueous solutions remains low. Minimize the time from extraction to purification and storage.

Q3: I am having trouble separating this compound from other similar flavonoid compounds during purification. How can I improve resolution?

Co-elution with structurally similar flavonoids like Apigeninidin is a common challenge.

Solutions:

  • Optimize Chromatography: For High-Performance Liquid Chromatography (HPLC), adjust the mobile phase gradient. A shallow gradient using acidified water and an organic solvent (like acetonitrile (B52724) or methanol) can improve the separation of closely related compounds.[11][12]

  • Use a Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider a Phenyl-Hexyl or a more specialized column designed for flavonoid analysis.[11]

  • Employ Macroporous Resins: Before HPLC, use macroporous resin chromatography for enrichment. Different resins have varying selectivities. Testing resins like AB-8 can effectively purify 3-deoxyanthocyanidins from a crude extract, simplifying the final HPLC step.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for this compound extraction?

Acidified methanol or ethanol are the most commonly recommended solvents.[2][13] The addition of a small amount of acid (e.g., 1% HCl or formic acid) is crucial as it enhances the stability of the this compound structure, thereby increasing extraction efficiency.[2][4] An optimized system reported high yields using a hydrochloric acid-methanol solution (1:100, v/v).[14]

Q2: How do temperature and time affect extraction yield?

Temperature and time have a significant, interrelated effect.

  • Temperature: Increasing the temperature from ambient to around 40-60°C generally increases extraction efficiency by enhancing solvent diffusion.[15] However, temperatures above this range can cause thermal degradation, reducing the overall yield.[15][5] One study identified 40°C as the optimal temperature for extracting 3-deoxyanthocyanidins.[14]

  • Time: Yield increases with extraction time up to an optimal point. Beyond this, the risk of degradation increases, especially at elevated temperatures.[10] An extraction time of 130 minutes was found to be optimal in one study.[14]

Q3: How critical is pH during extraction and storage?

pH is extremely critical. This compound, like other anthocyanins, is most stable in a highly acidic environment (pH 1-3).[3] In this pH range, it exists predominantly in its stable, colored flavylium cation form. As the pH increases, it undergoes structural transformations to less stable forms that are prone to degradation.[5] Therefore, maintaining a low pH throughout extraction, purification, and storage is essential for maximizing yield.

Q4: What are the best practices for storing crude extracts and purified this compound?

To prevent degradation during storage, the following conditions are recommended:

  • Low Temperature: Store samples at or below 4°C. For long-term storage, -20°C is preferable.[6][7]

  • Acidic Conditions: Ensure the extract or purified compound is dissolved in an acidified solvent (pH < 4).

  • Darkness: Store in amber vials or protect from light, as light can cause photodegradation.[5]

  • Inert Atmosphere: If possible, purge the storage container with nitrogen or argon to remove oxygen, which can cause oxidative degradation.

Q5: How can I accurately quantify the this compound in my samples?

The standard method for quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode-Array Detector (DAD) or a mass spectrometer (MS).[2][11][16]

  • Method: A C18 column is typically used with a gradient mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

  • Detection: this compound can be detected and quantified by its absorbance at its λmax, which is around 480 nm.[7]

  • Calibration: For accurate quantification, a calibration curve must be generated using a pure this compound standard.

Data Presentation

Table 1: Comparison of Extraction Solvents and Conditions

Plant SourceSolvent SystemMethodTemperature (°C)Time (min)This compound YieldReference
Sorghum GrainsHCl-Methanol (1:100 v/v)Solvent Extraction4013097.18 µg/g[14]
Sorghum BranAcidified MethanolSolvent ExtractionN/AN/AHigh[2]
Patrinia villosaMethanol-HCl (13:1)Hot Reflux77.6430.265 mg/g (Luteolin)[17]
Peanut Shells70% EthanolUltrasonic AssistedN/A15-45N/A[18]
Schisandra chinensis70% EthanolHot Reflux90240Low[15]

Table 2: Influence of pH and Temperature on Anthocyanin/Flavone Stability

CompoundpHTemperature (°C)Storage TimeStability/RetentionReference
This compound/Apigeninidin24, 22, 32N/AMore stable at lower pH[3]
Sorghum Anthocyanins1.1 - 10.525 ± 120 daysMore stable at lower pH values[6]
Lutein (B1675518)2401 hour3.9-fold increase in loss vs pH 8[19]
Lutein740 -> 80N/ALoss increased from ~15% to 87%[19]
Sorghum 3-DXAsN/A4, 25, 40180 daysVery thermostable, no significant difference[7]

Experimental Protocols & Workflows

ExperimentalWorkflow raw_material 1. Raw Material Preparation (Sorghum Bran, Ground) extraction 2. Solvent Extraction (Acidified Methanol, 40°C, 130 min) raw_material->extraction filtration 3. Filtration & Concentration (Remove solids, Rotary Evaporation <40°C) extraction->filtration purification 4. Purification (Macroporous Resin Chromatography) filtration->purification analysis 5. Analysis & Quantification (HPLC-DAD) purification->analysis final_product Purified this compound analysis->final_product

Caption: General experimental workflow for this compound extraction.

Protocol 1: Optimized Solvent Extraction of this compound from Sorghum Bran

Adapted from Wu et al., 2023.[14]

  • Preparation: Weigh 10 g of finely ground sorghum bran.

  • Solvent Preparation: Prepare the extraction solvent by mixing methanol and hydrochloric acid in a 100:1 (v/v) ratio.

  • Extraction:

    • Add 200 mL of the acidified methanol solvent to the sorghum bran (achieving a solid-to-liquid ratio of 1:20 g/mL).

    • Place the mixture in a shaking water bath set to 40°C.

    • Extract for 130 minutes with continuous agitation.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained below 40°C to prevent thermal degradation.

    • Evaporate until the organic solvent is removed, yielding the crude extract.

  • Storage: Store the crude extract at 4°C in an amber container until purification.

Protocol 2: Purification of this compound using Macroporous Resin

Based on the principles described by Wu et al., 2024.[9]

  • Resin Activation: Pre-treat AB-8 macroporous resin by washing sequentially with ethanol and then acidified water until the effluent is neutral and clear.

  • Sample Loading: Dissolve the crude this compound extract in a small volume of acidified water (pH 2-3) and load it onto the packed resin column at a slow flow rate.

  • Washing: Wash the column with acidified water to remove sugars, salts, and other highly polar impurities. Monitor the effluent with a UV-Vis spectrophotometer until the absorbance at non-target wavelengths is negligible.

  • Elution: Elute the adsorbed this compound from the resin using an acidified ethanol solution (e.g., 70% ethanol containing 0.5% HCl).

  • Collection & Concentration: Collect the colored fractions containing this compound. Concentrate the solution using a rotary evaporator (temperature < 40°C) to remove the ethanol.

  • Final Step: The resulting aqueous concentrate can be freeze-dried (lyophilized) to obtain a purified powder. This product showed an 8.4-fold increase in purity compared to the crude extract in one study.[9]

Protocol 3: Quantification of this compound by HPLC-DAD
  • Instrumentation: A standard HPLC system with a DAD detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 5-10%).

    • Create a linear gradient to increase the concentration of Solvent B over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Include a column wash with a high percentage of Solvent B and a re-equilibration step at the end of each run.

  • Sample Preparation: Dissolve the purified extract or standard in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Detection: Monitor the chromatogram at 480 nm for this compound.

  • Quantification: Prepare a series of this compound standard solutions of known concentrations (e.g., 1 to 100 µg/mL). Inject these standards to create a linear calibration curve of peak area versus concentration. Calculate the concentration of this compound in the sample by interpolating its peak area on this curve.

References

Technical Support Center: Preventing Luteolinidin Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Luteolinidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in aqueous solutions?

A1: this compound is a natural, orange-pigmented flavonoid belonging to the 3-deoxyanthocyanidin class, commonly found in plants like Sorghum bicolor.[1] Like many flavonoids, this compound has low solubility in water. This is due to its chemical structure, which has a tendency for self-aggregation in aqueous environments, leading to precipitation. This insolubility can pose a significant challenge for in vitro and in vivo studies.

Q2: My this compound solution, which was initially clear after dissolving in an organic solvent, precipitated when I diluted it into my aqueous buffer. What is the most common reason for this?

A2: This phenomenon, often called "solvent shock," is the most common cause of this compound precipitation. When a concentrated stock solution of a hydrophobic compound, typically prepared in a solvent like DMSO, is rapidly diluted into an aqueous buffer where its solubility is much lower, the this compound molecules quickly aggregate and precipitate out of the solution.

Q3: How does pH affect the stability and solubility of this compound?

A3: The stability of this compound and other 3-deoxyanthocyanidins is highly dependent on pH.[2] They are generally more stable in acidic conditions (pH < 7). As the pH increases and becomes neutral or alkaline, the chemical structure of this compound can change, leading to decreased stability and a higher likelihood of degradation and precipitation.

Q4: Can the type of aqueous buffer I use influence this compound precipitation?

A4: Yes, the composition of your buffer can affect the solubility of this compound. For instance, some flavonoids have been observed to form insoluble salts with components of certain buffers, such as phosphate-buffered saline (PBS). If you are experiencing precipitation, consider using alternative buffer systems like MES, HEPES, or citrate (B86180), while ensuring the final pH is in the acidic range to promote stability.

Q5: Are there any reagents I can add to my aqueous solution to improve this compound solubility?

A5: Yes, several excipients can enhance the solubility of flavonoids like this compound. These include:

  • Co-solvents: Maintaining a small percentage of an organic co-solvent like DMSO or ethanol (B145695) in the final aqueous solution can help keep this compound dissolved.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[3][4][5][6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[3][4][6][7]

  • Hydrocolloids: Polysaccharides such as gum arabic and sodium alginate have been shown to stabilize 3-deoxyanthocyanidins in aqueous solutions, although their effectiveness can be pH-dependent and specific to the flavonoid's structure.[9]

Data Presentation: Solubility of Luteolin (A Structurally Similar Flavonoid)

Table 1: Solubility of Luteolin in Common Solvents

SolventSolubility (approx.)Reference
WaterVery sparingly soluble[10]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[10]
Dimethylformamide (DMF)~20 mg/mL[10]
Ethanol~5 mg/mL[10]

Table 2: Solubility of Luteolin in a Co-Solvent System

Solvent SystemSolubility (approx.)Reference
1:5 solution of DMF:PBS (pH 7.2)~1 mg/mL[10]

Disclaimer: The data above is for Luteolin, not this compound. Researchers should perform their own solubility tests to determine the optimal conditions for their specific this compound experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to diagnose and resolve common issues related to this compound precipitation.

ObservationPotential CauseRecommended Solution
Immediate precipitation upon dilution of organic stock into aqueous buffer. Solvent Shock: The rapid change in solvent polarity causes the compound to "crash out" of solution.1. Optimize Dilution: Warm the aqueous buffer to 37°C. Add the this compound stock solution dropwise while vigorously vortexing or stirring.[11] 2. Use an Intermediate Dilution Step: First, dilute the stock solution into a small volume of the aqueous buffer, then add this intermediate solution to the final volume.
Precipitation occurs over time after initial successful dissolution. Supersaturation and Instability: The initial solution was thermodynamically unstable, leading to delayed precipitation.1. Prepare Fresh Solutions: Use freshly prepared aqueous solutions of this compound for each experiment. Avoid storing diluted aqueous solutions.[10] 2. Lower Final Concentration: The final concentration may be too high for long-term stability in the aqueous medium. Reduce the working concentration.
Cloudiness or precipitate forms in a neutral or alkaline buffer (e.g., PBS pH 7.4). pH-Dependent Instability: this compound is less stable at neutral to alkaline pH.1. Adjust pH: If experimentally feasible, use a buffer with a slightly acidic pH (e.g., pH 5-6.5) to improve stability. 2. Consider Alternative Buffers: If using PBS, the phosphate (B84403) ions may be contributing to precipitation. Switch to a non-phosphate buffer like HEPES or MES.
Precipitation is observed even at low concentrations and with optimized dilution. Inherent Low Aqueous Solubility: The intrinsic properties of this compound limit its solubility in the chosen aqueous system.1. Incorporate a Co-solvent: Maintain a low, non-toxic concentration of the stock solvent (e.g., <0.5% DMSO) in the final aqueous solution. Always include a vehicle control in your experiments. 2. Use a Solubilizing Agent: Add a solubilizing excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the aqueous buffer before adding the this compound stock.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which is the first step for preparing aqueous working solutions.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved. A clear, orange-colored solution should be obtained.

  • Warming (Optional): If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes or place it in a bath sonicator for a brief period.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

This protocol details the critical step of diluting the concentrated organic stock into an aqueous medium to minimize precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Target aqueous buffer (e.g., citrate buffer pH 5.5, cell culture medium), pre-warmed to 37°C

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Aqueous Medium: Ensure your target aqueous buffer is pre-warmed to 37°C. This can improve the solubility of this compound.

  • Dilution: While vigorously vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution drop by drop. This rapid mixing helps to disperse the this compound molecules quickly, preventing localized high concentrations that can lead to precipitation.

  • Final Mixing: Continue to mix the solution for another minute to ensure it is homogenous.

  • Visual Inspection: Visually inspect the final solution for any signs of cloudiness or precipitation before use. A clear, colored solution indicates successful dissolution.

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the use of HP-β-CD to prepare an aqueous solution of this compound, which can be particularly useful for reducing the final concentration of organic co-solvents.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Target aqueous buffer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in the target aqueous buffer to create a stock solution (e.g., 10-20% w/v). Gentle warming may aid dissolution. Allow the solution to cool to room temperature.

  • Add this compound: Add this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD is crucial; a significant molar excess of cyclodextrin (B1172386) (e.g., 1:100 or higher) is recommended to start.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours), protected from light, to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound. The resulting clear, colored filtrate is your aqueous this compound-cyclodextrin complex solution.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve dilute Dropwise Dilution with Vortexing dissolve->dilute Add stock to buffer prewarm Pre-warm Aqueous Buffer (37°C) prewarm->dilute final_solution Final Aqueous Solution dilute->final_solution Homogenous Solution

Caption: Experimental workflow for preparing an aqueous solution of this compound.

troubleshooting_logic start Precipitation Observed? check_dilution Optimized Dilution? start->check_dilution check_pH Is pH Acidic? check_dilution->check_pH Yes no_precipitate Problem Solved check_dilution->no_precipitate No, Optimize check_conc Lower Final Concentration? check_pH->check_conc Yes check_pH->no_precipitate No, Adjust pH use_excipient Use Solubilizing Agent (e.g., HP-β-CD) check_conc->use_excipient Yes check_conc->no_precipitate No, Lower Conc. use_excipient->no_precipitate

Caption: A logical flowchart for troubleshooting this compound precipitation.

References

Technical Support Center: Enhancing Luteolin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the low in vivo bioavailability of Luteolin (B72000), a promising flavonoid with numerous therapeutic properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of Luteolin?

A1: The low oral bioavailability of Luteolin is a significant hurdle in its clinical application.[1] This is primarily attributed to two main factors:

  • Low Aqueous Solubility: Luteolin is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[2][3]

  • Extensive First-Pass Metabolism: After absorption, Luteolin undergoes extensive metabolism in the intestines and liver, where it is converted into metabolites like glucuronides and sulfates.[4][5] This rapid conversion reduces the amount of active Luteolin that reaches systemic circulation.

Q2: What are the most effective strategies to enhance the bioavailability of Luteolin?

A2: Several formulation and delivery strategies have been developed to overcome the challenges of Luteolin's low bioavailability. These can be broadly categorized as:

  • Nanoformulations: Reducing the particle size of Luteolin to the nanometer range significantly increases its surface area, leading to improved dissolution and absorption.[6][7] Common nanoformulations include nanocrystals, liposomes, micelles, and nanoemulsions.[6][8]

  • Lipid-Based Delivery Systems: Encapsulating Luteolin in lipid-based carriers like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can enhance its solubility and protect it from degradation in the gastrointestinal tract.[6][9]

  • Chemical Modification: Creating prodrugs, such as monophosphate derivatives of Luteolin, can improve its water solubility and stability in the gastrointestinal tract. These derivatives are then converted back to the active Luteolin form in the body.[2]

Q3: What are the common metabolites of Luteolin observed in in vivo studies?

A3: Following oral administration, Luteolin is metabolized into several forms. In rats, the primary metabolites found in plasma are luteolin glucuronides.[5][10] In humans, luteolin-3'-O-sulfate has been identified as a major plasma metabolite.[5] It's crucial to quantify both the parent Luteolin and its major metabolites in pharmacokinetic studies to get a complete picture of its absorption and metabolism.[11]

Q4: Are there any known signaling pathways affected by Luteolin?

A4: Yes, Luteolin has been shown to modulate several key signaling pathways implicated in various diseases. Notably, it can inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell growth and proliferation.[12][13][14] Understanding these pathways is essential when designing pharmacodynamic studies.

Troubleshooting Guides

Problem 1: Inconsistent or very low plasma concentrations of Luteolin in animal models.

  • Possible Cause: Poor formulation leading to inadequate dissolution, or rapid metabolism.

  • Troubleshooting Steps:

    • Optimize Formulation:

      • If using a simple suspension, consider micronization or the use of wetting agents.

      • Explore advanced formulations such as nanoemulsions, liposomes, or solid lipid nanoparticles to improve solubility and absorption.[6][8][9]

    • Inhibit Efflux Pumps: Co-administration with inhibitors of P-glycoprotein, an efflux transporter, may increase intracellular concentrations.

    • Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-MS/MS) is sensitive enough to detect the low concentrations of Luteolin and its metabolites.[11]

Problem 2: High variability in bioavailability results between individual animals.

  • Possible Cause: Differences in gut microbiota, food intake, or inconsistent administration technique.

  • Troubleshooting Steps:

    • Standardize Animal Conditions: Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions.

    • Fasting Protocol: Implement a consistent fasting period before oral administration to minimize the effect of food on absorption.

    • Administration Technique: Ensure the oral gavage technique is consistent and delivers the full dose to the stomach.

    • Gut Microbiome Considerations: Be aware that the gut microbiome can metabolize flavonoids. While difficult to control, noting any signs of gastrointestinal distress that might alter the microbiome can be useful.

Problem 3: The chosen formulation is unstable or difficult to administer.

  • Possible Cause: Physicochemical properties of the formulation components.

  • Troubleshooting Steps:

    • Stability Studies: Conduct short-term stability studies of your formulation at room temperature and 4°C to check for precipitation or degradation.

    • Viscosity and Syringeability: For injectable formulations, ensure the viscosity allows for easy and accurate administration. For oral gavage, the formulation should be easily suspendable and not clog the feeding needle.

    • Excipient Compatibility: Ensure all excipients used in the formulation are compatible with Luteolin and with each other.

Quantitative Data Summary

The following tables summarize the quantitative improvements in Luteolin bioavailability achieved through various formulation strategies.

Table 1: Enhancement of Luteolin Bioavailability using Nanoformulations

Formulation TypeFold Increase in Bioavailability (Compared to free Luteolin)Animal ModelReference
Nanocrystals1.90Rat[3]
SDS-Modified Nanocrystals3.48Rat[3]
Microemulsion2.2 (based on AUC of main metabolite)Rat[15]
Supersaturatable Self-Nanoemulsifying Drug Delivery System (Super-SNEDDS)5.3Not Specified[16]
Chitosan-coated NLCs4.5 (based on permeation flux)In vitro[6]

Experimental Protocols

Protocol 1: Preparation of Luteolin-Loaded Nanoemulsion

This protocol is based on the low-energy spontaneous emulsion method.[8]

  • Materials:

    • Luteolin

    • Oil phase (e.g., medium-chain triglycerides)

    • Surfactant (e.g., Tween 80)

    • Co-surfactant (e.g., Transcutol P)

    • Deionized water

  • Procedure:

    • Dissolve Luteolin in the oil phase.

    • Mix the surfactant and co-surfactant.

    • Add the oil phase containing Luteolin to the surfactant/co-surfactant mixture and stir until a clear and homogenous solution is formed.

    • Slowly add deionized water to the organic phase under constant stirring.

    • Continue stirring until a stable and translucent nanoemulsion is formed.

    • Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to evaluate the bioavailability of a Luteolin formulation.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Acclimatization: Acclimatize animals for at least one week before the experiment.

    • Fasting: Fast the rats overnight (12-16 hours) with free access to water before dosing.

    • Dosing:

      • Oral Group: Administer the Luteolin formulation (e.g., nanoemulsion) or a control suspension (e.g., Luteolin in 0.5% CMC-Na) via oral gavage.

      • Intravenous Group: Administer a sterile, solubilized form of Luteolin via tail vein injection to determine absolute bioavailability.

    • Blood Sampling: Collect blood samples (e.g., from the jugular vein or tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

    • Sample Analysis: Quantify the concentration of Luteolin and its major metabolites in the plasma samples using a validated HPLC-MS/MS method.[11]

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Analysis & Data Interpretation prep Preparation of Luteolin Formulation char Characterization (Size, PDI, Zeta) prep->char admin Animal Dosing (Oral Gavage) char->admin sampling Blood Sampling admin->sampling plasma Plasma Preparation sampling->plasma hplc HPLC-MS/MS Analysis plasma->hplc pk Pharmacokinetic Analysis hplc->pk bioavailability Determine Bioavailability pk->bioavailability signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Proliferation Luteolin Luteolin Luteolin->PI3K Luteolin->MAPKKK

References

Technical Support Center: Spectroscopic Analysis of Luteolinidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Luteolinidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences and ensure accurate quantification of this important 3-deoxyanthocyanidin.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that interfere with the spectroscopic analysis of this compound?

A1: Several factors can interfere with the accurate spectroscopic analysis of this compound. The most significant sources of interference include:

  • pH: this compound, like other anthocyanidins, is highly sensitive to pH changes, which alter its chemical structure and, consequently, its absorption spectrum.[1][2][3]

  • Solvent Composition: The polarity and hydrogen-bonding capability of the solvent can cause shifts in the maximum absorption wavelength (λmax).[4][5][6][7]

  • Matrix Effects: In complex samples such as plant extracts, co-existing compounds like other flavonoids, phenolic acids, and sugars can absorb at similar wavelengths or otherwise interfere with the measurement.[8][9][10][11][12]

  • Presence of Structurally Similar Compounds: Other flavonoids, particularly apigeninidin, can have overlapping spectra with this compound, making differentiation difficult without prior separation.[13][14]

  • Metal Ion Contamination: this compound can chelate metal ions, leading to the formation of complexes with different spectral properties, often causing a bathochromic shift (a shift to a longer wavelength).[8][15]

  • Temperature and Light Exposure: this compound can degrade when exposed to high temperatures or light, leading to lower and inaccurate readings.[16][17]

Q2: How does pH affect the this compound spectrum, and how can I control for it?

A2: The pH of the solution is a critical variable. This compound's structure changes with pH, which directly impacts its color and UV-Vis absorption spectrum. At a low pH (e.g., 1.0-2.0), it exists predominantly in its colored flavylium (B80283) cation form.[1] As the pH increases, it can be converted to other forms, such as the colorless hemiketal form, leading to a significant decrease in absorbance at the characteristic wavelength.[8] Studies on related flavones show that stability is often greater at a more acidic pH.[2][16] For instance, luteolin (B72000) and apigenin (B1666066) are more stable at pH 2 than at higher pH values.[2][16]

To control for pH effects:

  • Use Buffered Solutions: Always perform spectroscopic measurements in a well-defined and consistent buffer system. An acidic buffer (e.g., pH 1.0-3.0) is recommended to maintain the flavylium cation structure.

  • Verify Final pH: After adding the sample to the buffer, verify the final pH of the solution before measurement, as the sample itself may alter the buffer's pH.

  • Utilize the pH Differential Method: This is a standard method for anthocyanin quantification that leverages the pH-dependent structural transformation. The absorbance is measured at two different pH values (typically pH 1.0 and pH 4.5), and the difference in absorbance is used for quantification, which corrects for interfering compounds that do not change absorbance with pH.[8]

Q3: My sample is in a complex matrix (e.g., a plant extract). How do I handle matrix effects?

A3: Matrix effects occur when other components in the sample interfere with the analyte's signal.[8][11] Several strategies can be used to minimize or compensate for these effects:

  • Sample Purification: The most effective approach is to remove interfering compounds before analysis. Solid-Phase Extraction (SPE) is a common technique for cleaning up plant extracts and isolating flavonoids.[13]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where their effect is negligible.[10][18] However, this is only feasible if the this compound concentration is high enough to be detected accurately after dilution.

  • Standard Addition Method: This is a powerful technique for correcting matrix effects.[12] It involves adding known amounts of a this compound standard to aliquots of the sample. By observing the increase in signal, a calibration curve is generated within the sample matrix itself, which accounts for its specific interfering effects.[19][20]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) can be used to separate this compound from interfering compounds before it enters the detector, ensuring that the spectroscopic measurement is performed on the isolated compound.[21]

Q4: I am seeing unexpected shifts in my absorption spectrum. Could this be due to metal ion contamination?

A4: Yes, unexpected spectral shifts can be a sign of metal ion interference. Flavonoids, including this compound, have functional groups (specifically the catechol moiety on the B-ring and the hydroxyl/carbonyl groups on the A and C rings) that can chelate metal ions.[15] This complexation alters the electronic structure of the molecule, typically resulting in a bathochromic (red) shift in the UV-Vis spectrum.[8] To mitigate this, ensure all glassware is thoroughly cleaned and consider using high-purity solvents. If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA to a test sample can help confirm the issue; if the spectrum shifts back to the expected λmax, metal chelation was likely the cause.

Q5: How can I improve the stability of my this compound sample during experiments?

A5: this compound is susceptible to degradation from heat, light, and high pH.[2][16][17] To enhance stability:

  • Temperature Control: Store stock solutions and samples at low temperatures (4°C for short-term, -20°C or lower for long-term).[16] Perform extractions and analyses at controlled room temperature and avoid prolonged exposure to heat.

  • pH Management: Maintain samples in an acidic environment (pH < 4), as stability is generally higher under acidic conditions.[2][16]

  • Protection from Light: Store samples in amber vials or wrap containers with aluminum foil to protect them from light-induced degradation.[16]

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution
Inconsistent or Drifting Absorbance Readings pH fluctuation; Sample degradation.Use a stable buffer; Keep samples on ice and protected from light during analysis.[16][17]
Shift in Maximum Absorption Wavelength (λmax) Incorrect solvent polarity; pH is outside the optimal range; Metal ion contamination.Standardize the solvent system; Use an acidic buffer and verify the final pH; Use high-purity reagents or add a chelating agent like EDTA.[4][8][15]
Broad or Poorly Defined Spectral Peaks Presence of multiple interfering compounds; Sample degradation.Purify the sample using SPE or HPLC; Prepare fresh samples and analyze them promptly.[13][16]
Absorbance is Lower Than Expected Sample degradation; pH is too high, leading to a colorless form; Inaccurate dilution.Check storage conditions (temperature, light); Adjust pH to ~2.0; Recalibrate pipettes and verify dilution calculations.[8][16]
Quantification is Not Repeatable Strong matrix effects; Unstable instrumentation.Use the standard addition method or matrix-matched standards; Allow the instrument to warm up and run a system suitability test.[19]

Key Experimental Protocols

Protocol 1: Sample Purification using Solid-Phase Extraction (SPE)

This protocol provides a general method for purifying this compound from a crude plant extract to reduce matrix interference.

  • SPE Cartridge Selection: Choose a C18 reversed-phase SPE cartridge.

  • Cartridge Conditioning: Condition the C18 cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Acidify the crude plant extract to ~pH 2-3 with formic or hydrochloric acid. Load a known volume of the extract onto the conditioned cartridge.

  • Washing (Removing Interferences): Wash the cartridge with 5-10 mL of acidified water (pH 2-3) to elute polar impurities like sugars and organic acids. Then, wash with a low-percentage organic solvent (e.g., 10% methanol in water) to remove less polar interferences.[13]

  • Elution of this compound: Elute the this compound from the cartridge using an appropriate volume (e.g., 5 mL) of acidified methanol (e.g., methanol with 0.1% HCl).

  • Analysis: The resulting eluate is a purified fraction ready for spectroscopic analysis. Evaporate the solvent under nitrogen and reconstitute in the analysis buffer if necessary.

Protocol 2: Standard Addition Method for Quantification

This method is used to accurately quantify this compound in a complex matrix by overcoming matrix effects.[20]

  • Sample Preparation: Prepare at least four identical aliquots of your sample extract (e.g., 1.0 mL each).

  • Spiking: Prepare a this compound standard solution of known concentration. Add increasing volumes of the standard solution to the sample aliquots. For example:

    • Vial 1: 1.0 mL sample + 0 µL standard (the "unspiked" sample)

    • Vial 2: 1.0 mL sample + 10 µL standard

    • Vial 3: 1.0 mL sample + 20 µL standard

    • Vial 4: 1.0 mL sample + 30 µL standard

  • Volume Equalization: Add solvent to each vial to bring them all to the same final volume. This ensures the matrix concentration is constant across all measurements.

  • Spectroscopic Measurement: Measure the absorbance of each solution at the λmax of this compound.

  • Data Analysis: Plot the measured absorbance (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points.

  • Concentration Calculation: The absolute value of the x-intercept of the regression line represents the original concentration of this compound in the sample.

Visualized Workflows

TroubleshootingWorkflow start Inaccurate or Irreproducible Result check_ph Check pH Control start->check_ph check_matrix Suspect Matrix Effects? start->check_matrix check_purity Suspect Contamination or Degradation? start->check_purity sol_buffer Use Stable Acidic Buffer (e.g., pH 2.0) check_ph->sol_buffer Yes sol_ph_diff Use pH Differential Method check_ph->sol_ph_diff Yes sol_purify Purify Sample (SPE or HPLC) check_matrix->sol_purify Yes sol_std_add Use Standard Addition Method check_matrix->sol_std_add Yes sol_storage Check Sample Storage (Temp, Light, Age) check_purity->sol_storage Degradation? sol_metal Test for Metal Ions (Use EDTA) check_purity->sol_metal λmax Shift?

Caption: A workflow for troubleshooting common issues in this compound spectroscopic analysis.

Caption: Workflow illustrating the standard addition method to correct for matrix effects.

PurificationWorkflow start Crude Plant Extract acidify Acidify to pH 2-3 start->acidify spe_load Load onto C18 SPE Cartridge acidify->spe_load spe_wash1 Wash 1: Acidified Water (Removes Sugars) spe_load->spe_wash1 spe_wash2 Wash 2: 10% Methanol (Removes Polar Impurities) spe_wash1->spe_wash2 spe_elute Elute with Acidified Methanol spe_wash2->spe_elute analysis Purified this compound for Spectroscopic Analysis spe_elute->analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow for purifying this compound.

References

Technical Support Center: Optimizing Cell Viability Assays in the Presence of Luteolinidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when performing cell viability assays with the naturally occurring orange pigment, Luteolinidin.

Understanding the Challenge: this compound Interference

This compound, a 3-deoxyanthocyanidin flavonoid, possesses inherent properties that can interfere with common cell viability assays. Its orange color can lead to artificially high readings in colorimetric assays, and its antioxidant nature can chemically interact with assay reagents, leading to inaccurate results. This guide will help you navigate these challenges and obtain reliable data.

Frequently Asked Questions (FAQs)

Q1: Why are my MTT/XTT assay results inconsistent or showing unusually high viability in the presence of this compound?

A1: this compound can interfere with MTT and XTT assays in two primary ways:

  • Spectral Interference: this compound is an orange pigment and absorbs light in the visible spectrum.[1][2] The formazan (B1609692) product of MTT and XTT assays is also colored and measured spectrophotometrically (typically between 450-590 nm).[3] The absorbance of this compound can overlap with that of the formazan, leading to an overestimation of cell viability.

  • Chemical Interference: As a flavonoid with antioxidant properties, this compound can directly reduce the tetrazolium salts (MTT, XTT) to formazan, independent of cellular metabolic activity.[2] This non-enzymatic reduction results in a false-positive signal, making the cells appear more viable than they are.

Q2: How can I determine the extent of this compound's interference in my assay?

A2: It is crucial to run cell-free controls. These controls will help you quantify the intrinsic absorbance of this compound and its direct reactivity with your assay reagents.

Q3: What are the best alternative assays to use when working with this compound?

A3: Assays that do not rely on colorimetric measurements or redox reactions are generally more suitable. Recommended alternatives include:

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the ATP present in metabolically active cells, which is a direct indicator of cell viability.[4][5] The luminescent signal is less likely to be affected by colored compounds.

  • Fluorescence-Based Assays:

    • Resazurin (AlamarBlue®): This assay uses a blue, non-fluorescent dye that is reduced by viable cells to a pink, fluorescent product (resorufin).[6][7] While still a reduction-based assay, the shift to a fluorescent readout can mitigate some of the colorimetric interference. However, it's important to check for this compound's autofluorescence.

    • Live/Dead Staining (e.g., Calcein AM/Propidium Iodide): This method uses two fluorescent dyes to distinguish between live and dead cells based on membrane integrity and esterase activity.[8] It provides a direct count of viable and non-viable cells and is not dependent on metabolic activity that this compound might influence.

  • DNA Content-Based Assays (e.g., CyQUANT® NF): These assays measure the total DNA content as an indicator of cell number.[9][10][11] This method is independent of cellular metabolism and color.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and optimize your cell viability assays when this compound is present.

Issue 1: High Background Absorbance in MTT/XTT Assays
  • Cause: Spectral interference from this compound.

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: In a cell-free well, add the same concentration of this compound used in your experiment to the culture medium.

    • Add Assay Reagent: Add the MTT or XTT reagent to this well.

    • Measure Absorbance: Read the absorbance at the same wavelength used for your experimental samples.

    • Subtract Background: Subtract the absorbance value of the "compound only" control from your experimental readings.

Issue 2: Falsely Inflated Viability Readings in MTT/XTT Assays
  • Cause: Chemical interference due to the reducing potential of this compound.

  • Troubleshooting Steps:

    • Perform the "Compound Only" Control as described above. A significant color change in the absence of cells indicates direct reduction of the tetrazolium salt.

    • If significant interference is observed, consider switching to a non-tetrazolium-based assay. (See recommended alternatives above).

Issue 3: High Background in Fluorescence-Based Assays (e.g., Resazurin)
  • Cause: Autofluorescence of this compound at the excitation/emission wavelengths of the fluorescent dye.

  • Troubleshooting Steps:

    • Run a "Compound Only" Fluorescence Control: In a cell-free well, add this compound at the experimental concentration to the culture medium.

    • Measure Fluorescence: Read the fluorescence at the excitation and emission wavelengths used for your assay.

    • Subtract Background Fluorescence: If a significant signal is detected, subtract this value from your experimental wells.

    • Optimize Filter Sets: If possible, use narrow bandpass filters to minimize the detection of this compound's autofluorescence.

    • Consider an Alternative Assay: If autofluorescence is too high to be corrected, switch to an ATP-based or DNA content-based assay.

Data Presentation: Comparison of Assay Susceptibility to Interference

Assay TypePrinciplePotential for this compound InterferenceRecommended Controls
MTT/XTT Colorimetric (Tetrazolium Reduction)High (Spectral and Chemical)"Compound Only" Absorbance Control
Resazurin Fluorometric (Reduction)Moderate (Autofluorescence, potential for chemical reduction)"Compound Only" Fluorescence Control
CellTiter-Glo® Luminescence (ATP quantification)Low "Compound Only" Luminescence Control (to check for quenching/enhancement)
Calcein AM/PI Fluorescence (Membrane integrity & esterase activity)Low (Potential for autofluorescence)"Compound Only" Fluorescence Control
CyQUANT® NF Fluorescence (DNA content)Low (Potential for autofluorescence)"Compound Only" Fluorescence Control

Experimental Protocols

Protocol 1: Cell-Free Control for Quantifying Interference

This protocol is essential for assessing the level of interference from this compound in colorimetric and fluorometric assays.

  • Prepare a 96-well plate with cell culture medium.

  • Add this compound at the same concentrations used in your cell-based experiment to a set of wells. Include a vehicle control (the solvent used to dissolve this compound).

  • Add the respective assay reagent (e.g., MTT, XTT, Resazurin) to these wells.

  • Incubate the plate under the same conditions as your cell-based assay.

  • Measure the absorbance, fluorescence, or luminescence according to the specific assay protocol.

  • These values represent the background signal caused by this compound and should be subtracted from the readings of your experimental wells containing cells.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a highly recommended alternative due to its low susceptibility to interference from colored compounds.

  • Prepare opaque-walled 96-well plates with your cells in culture medium (100 µL per well).

  • Add this compound at the desired concentrations to the treatment wells. Include appropriate vehicle controls.

  • Incubate the plate for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[12]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13][14]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Measure the luminescence using a plate reader.

Protocol 3: Calcein AM and Propidium Iodide (PI) Live/Dead Staining

This method provides a direct visualization and quantification of live and dead cells.

  • Seed cells in a 96-well plate (preferably black-walled, clear-bottom for imaging) and treat with this compound.

  • Prepare a fresh staining solution containing Calcein AM (final concentration 1-2 µM) and Propidium Iodide (final concentration 1-5 µM) in phosphate-buffered saline (PBS) or culture medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[15]

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC for Calcein AM and TRITC for PI).[16]

  • Live cells will fluoresce green, and dead cells will fluoresce red. Quantify the number of live and dead cells using image analysis software.

Visualizations

Experimental_Workflow_for_Interference_Check cluster_Setup Setup cluster_Assay Assay cluster_Measurement Measurement cluster_Analysis Analysis A Prepare 96-well plate with culture medium B Add this compound at experimental concentrations A->B C Add assay reagent (e.g., MTT, XTT, Resazurin) B->C D Incubate under experimental conditions C->D E Measure absorbance or fluorescence D->E F Determine background signal from this compound E->F G Subtract background from cell-based assay results F->G Recommended_Assay_Decision_Tree Start Start: Cell Viability Assay with this compound Interference_Check Perform Cell-Free Interference Check Start->Interference_Check Interference_Observed Significant Interference Observed? Interference_Check->Interference_Observed MTT_XTT Use MTT/XTT with background subtraction Interference_Observed->MTT_XTT No Alternative_Assay Choose Alternative Assay Interference_Observed->Alternative_Assay Yes ATP_Assay CellTiter-Glo (ATP-based) Alternative_Assay->ATP_Assay Fluorescence_Assay Fluorescence-based (e.g., Calcein/PI, CyQUANT) Alternative_Assay->Fluorescence_Assay Luteolinidin_Interference_Pathway cluster_this compound This compound Properties cluster_Assay Cell Viability Assay cluster_Interference Interference Mechanisms This compound This compound Color Orange Pigment This compound->Color Antioxidant Antioxidant Activity This compound->Antioxidant Spectral Spectral Interference Color->Spectral Chemical Chemical Interference Antioxidant->Chemical Assay MTT/XTT Assay Absorbance Absorbance Reading Assay->Absorbance Reduction Tetrazolium Reduction Assay->Reduction Spectral->Absorbance False Positive Chemical->Reduction False Positive

References

Troubleshooting poor resolution in Luteolinidin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Luteolinidin Chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving chromatographic analysis of this compound.

Troubleshooting Guide: Poor Resolution

This guide addresses the common issue of poor peak resolution in this compound chromatography in a question-and-answer format.

Question 1: My this compound peak is co-eluting with other components, resulting in poor resolution. What are the initial steps to troubleshoot this?

Answer:

Poor resolution is a frequent challenge, especially with complex sample matrices. Start by addressing the most common culprits related to your High-Performance Liquid Chromatography (HPLC) system and methods.

Initial Checks:

  • System Suitability: Before troubleshooting your sample, confirm your HPLC system is performing optimally. Inject a standard compound mix with a known separation profile to ensure the system is functioning correctly.

  • Column Integrity: An aging or contaminated column is a primary cause of resolution loss.[1] Check the column's history and performance. If it's old or has been used with complex matrices, consider flushing it with a strong solvent or replacing it.[1]

  • Mobile Phase Preparation: Ensure your mobile phase is fresh, correctly prepared, and thoroughly degassed. Inconsistent mobile phase composition can lead to shifting retention times and poor resolution. Air bubbles in the system can cause sharp spikes in the baseline, interfering with peak detection.

Question 2: I've checked my system and column, but the resolution is still poor. How can I optimize my mobile phase to improve the separation of this compound?

Answer:

Mobile phase optimization is a powerful tool for improving the resolution of flavonoids like this compound.

Mobile Phase Optimization Strategies:

  • Adjust Solvent Strength: The ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase is critical.

    • Decrease Organic Content: Reducing the percentage of the organic solvent will generally increase retention times, which can lead to better separation of closely eluting peaks.

    • Change Organic Solvent: Acetonitrile often provides better resolution and different selectivity for polar compounds like flavonoids compared to methanol.[1]

  • Modify Mobile Phase pH: this compound, an anthocyanidin, is sensitive to pH. Its charge state can change with pH, significantly affecting its retention and selectivity.

    • Add an Acidic Modifier: Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase is highly recommended. This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase, leading to sharper peaks and improved resolution.

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve the resolution of complex samples. A shallow gradient, where the organic solvent concentration increases slowly over time, can effectively separate compounds with similar polarities.

Question 3: My peak shape is poor (e.g., tailing or fronting), which is affecting the resolution. What causes this and how can I fix it?

Answer:

Poor peak shape is often a contributor to poor resolution. Here are the common causes and their solutions:

  • Peak Tailing:

    • Cause: Secondary interactions between this compound and active sites (e.g., free silanol groups) on the C18 column.

    • Solution: Use an end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase to mask the silanol groups. Lowering the mobile phase pH with an acid modifier also helps.

    • Cause: Column overload due to injecting too high a concentration of the sample.

    • Solution: Dilute your sample or reduce the injection volume.

  • Peak Fronting:

    • Cause: This is less common but can also be a result of column overload.

    • Solution: As with peak tailing, reduce the sample concentration or injection volume.

  • Peak Broadening:

    • Cause: Extra-column effects, such as using tubing with a large internal diameter or having dead volume in the fittings.

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are secure and properly connected to minimize dead volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. For the mobile phase, you can begin with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A starting gradient could be 10-40% B over 30 minutes at a flow rate of 1.0 mL/min and a column temperature of 30-40°C. Detection is typically done using a UV-Vis detector at the maximum absorbance wavelength for this compound (around 480-530 nm).

Q2: Can column temperature be used to improve the resolution of this compound?

A2: Yes, adjusting the column temperature can be a useful tool. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, for some closely eluting compounds, a lower temperature might improve resolution by increasing retention and enhancing selectivity. It is recommended to test a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition for your specific separation.

Q3: My baseline is noisy. How can I get a stable baseline?

A3: A noisy or drifting baseline can be caused by several factors:

  • Air Bubbles: Ensure the mobile phase is thoroughly degassed.

  • Contaminated Solvents: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.

  • Leaks: Check for any leaks in the system, especially around fittings and seals.

Q4: How does the flow rate affect the resolution?

A4: The flow rate of the mobile phase influences the time the analyte spends interacting with the stationary phase. A lower flow rate increases the retention time and can lead to better resolution, but it will also increase the total run time. Conversely, a higher flow rate will shorten the analysis time but may decrease resolution. It is a trade-off that needs to be optimized for your specific needs.

Data Presentation

Disclaimer: The following tables provide representative data for flavonoids, primarily Luteolin, due to the limited availability of specific quantitative resolution data for this compound. These values can be used as a starting point for method optimization.

Table 1: Effect of Mobile Phase Composition on Luteolin Resolution

Mobile Phase AMobile Phase BGradientResolution (Luteolin vs. Apigenin)
0.1% Formic Acid in WaterAcetonitrile20-50% B in 30 min1.8
0.1% Formic Acid in WaterMethanol20-50% B in 30 min1.5
0.5% Acetic Acid in WaterAcetonitrile20-50% B in 30 min1.7

Table 2: Effect of Column Temperature on Luteolin Retention Time and Peak Asymmetry

Column Temperature (°C)Retention Time (min)Peak Asymmetry Factor
2515.21.4
3514.51.2
4513.81.1

Table 3: Effect of Flow Rate on Luteolin Resolution and Backpressure

Flow Rate (mL/min)Resolution (Luteolin vs. Kaempferol)Backpressure (bar)
0.82.1180
1.01.9220
1.21.7260

Experimental Protocols

Protocol 1: General HPLC Method for this compound Quantification

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 520 nm.

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., acidified methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

Visualizations

Troubleshooting_Workflow Start Poor Resolution Observed Check_System System Suitability Check (Standard Mix) Start->Check_System Check_Column Column Integrity Check (Age, Performance) Check_System->Check_Column Check_Mobile_Phase Mobile Phase Check (Fresh, Degassed) Check_Column->Check_Mobile_Phase System_OK System OK? Check_Mobile_Phase->System_OK Optimize_Mobile_Phase Optimize Mobile Phase - Adjust % Organic - Change Solvent (ACN/MeOH) - Adjust pH (add acid) System_OK->Optimize_Mobile_Phase Yes Fix_System Troubleshoot HPLC System (Leaks, Pump, Detector) System_OK->Fix_System No Optimize_Peak_Shape Optimize Peak Shape - Check for Overload - Use End-capped Column - Minimize Dead Volume Optimize_Mobile_Phase->Optimize_Peak_Shape Resolution_Improved Resolution Improved? Optimize_Peak_Shape->Resolution_Improved Resolution_Improved->Optimize_Mobile_Phase No, Re-optimize End Analysis Complete Resolution_Improved->End Yes Fix_System->Start

Caption: A troubleshooting workflow for addressing poor resolution in this compound chromatography.

Luteolinidin_Signaling_Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Ras Ras This compound->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth

Caption: this compound's inhibitory action on the PI3K/Akt and MAPK signaling pathways.

References

Technical Support Center: Optimizing Luteolinidin for Cell-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Luteolinidin is a specialized flavonoid (a 3-deoxyanthocyanidin), and publicly available data on its specific use in cell-based assays is limited. Much of the guidance provided here is based on best practices for structurally related flavonoids and 3-deoxyanthocyanidins. Researchers should always perform initial validation experiments for their specific cell lines and assay conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound has poor solubility in aqueous solutions.[1] Therefore, it is critical to first prepare a concentrated stock solution in an appropriate organic solvent.

  • Recommended Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of flavonoids for cell culture use.[2][3][4]

  • Protocol:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of powder and dissolve it in anhydrous, sterile DMSO to a high concentration (e.g., 10-20 mM). Vortexing or brief sonication can aid dissolution.[2]

    • Once completely dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into small, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[5]

  • Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for up to 3 months at -20°C.[6]

Q2: What is the recommended starting concentration range for this compound in a cell-based assay?

A2: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on available data for this compound and related compounds, a broad dose-response experiment is recommended.

  • For Cytotoxicity Screening: Start with a wide range, such as 0.1 µM to 200 µM. One study on human cancer cell lines (HL-60 and HepG2) showed significant cytotoxicity at 200 µM.[7]

  • For Other Bioassays: If you are studying non-cytotoxic effects (e.g., anti-inflammatory or antioxidant activity), a lower concentration range (e.g., 1 µM to 50 µM) is advisable. An IC50 of 3.7 µM was reported for tyrosinase inhibition.[8]

Q3: How stable is this compound in cell culture medium?

A3: As a 3-deoxyanthocyanidin, this compound is generally more stable than common anthocyanins, particularly at neutral or slightly alkaline pH.[9][10] However, stability can still be a concern in typical cell culture conditions (37°C, pH ~7.4).

  • pH: 3-deoxyanthocyanidins show good stability and color intensity in a pH range of 6-10.[10]

  • Temperature: Like most bioactive small molecules, prolonged incubation at 37°C can lead to degradation.[5]

  • Light: Flavonoids can be light-sensitive. It is good practice to protect media containing this compound from direct light.[5]

  • Recommendation: For long-term experiments (>24-48 hours), consider replacing the media with freshly prepared this compound to maintain a consistent concentration.

Q4: What are the potential signaling pathways affected by this compound?

A4: Direct research on this compound's impact on specific signaling pathways is not extensive. However, based on the well-studied, structurally related flavonoid Luteolin , researchers may investigate similar pathways. Luteolin is known to modulate key pathways involved in inflammation, cell proliferation, and apoptosis.[11][12]

  • Anti-inflammatory Pathways: Luteolin has been shown to inhibit the NF-κB and STAT3 signaling pathways.[13]

  • Cancer/Apoptosis Pathways: Luteolin can modulate survival pathways like PI3K/Akt/mTOR and the MAPK pathway, often leading to cell cycle arrest and apoptosis.[11][14]

It is crucial to experimentally validate the effect of this compound on these or any other pathways of interest in your specific model system.

Troubleshooting Guide

Problem 1: My this compound precipitates when I add it to the cell culture medium.

  • Potential Cause 1: Final concentration exceeds solubility.

    • Solution: Ensure you are not exceeding the aqueous solubility limit. If precipitation occurs at your desired concentration, it may be too high for your specific medium. Try lowering the final concentration.[5]

  • Potential Cause 2: High final DMSO concentration.

    • Solution: The final concentration of DMSO in the culture medium should be kept as low as possible, typically ≤ 0.1%, to prevent both direct cytotoxicity and compound precipitation.[5][15] Calculate your dilutions carefully to maintain a low solvent percentage.

  • Potential Cause 3: Improper mixing.

    • Solution: When preparing the working solution, add the DMSO stock dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This "solvent shock" prevention method helps keep the compound in solution.[5]

Problem 2: I'm seeing high variability between my experimental replicates.

  • Potential Cause 1: Compound instability.

    • Solution: this compound may be degrading over the course of your experiment. Prepare fresh working solutions for each experiment from a frozen stock aliquot. For long-term incubations, consider replenishing the media at set time points.

  • Potential Cause 2: Inconsistent dosing.

    • Solution: Ensure your stock solution is fully dissolved and homogenous before making dilutions. Always vortex the stock vial after thawing and before pipetting. Use calibrated pipettes for accuracy.

  • Potential Cause 3: Adsorption to plastics.

    • Solution: Hydrophobic compounds can sometimes adsorb to the plastic of labware. While less common, if variability persists, consider using low-retention plasticware or pre-coating plates, though this is an advanced troubleshooting step.

Problem 3: this compound is causing unexpected levels of cell death.

  • Potential Cause 1: DMSO toxicity.

    • Solution: Run a "vehicle control" group containing the highest concentration of DMSO used in your experiment but without this compound. This will allow you to distinguish between cell death caused by the compound versus the solvent. Ensure the final DMSO concentration is non-toxic for your specific cell line (generally <0.1% for sensitive cells).[15]

  • Potential Cause 2: High compound concentration.

    • Solution: The effective concentration of this compound may be lower than anticipated for your cell line. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the cytotoxic threshold accurately.[7]

Data Presentation

Table 1: In Vitro Cytotoxicity and Bioactivity of this compound and Related Flavonoids
CompoundAssay / Cell LineEndpointResult (IC50 / Effective Conc.)Citation
This compound Tyrosinase InhibitionIC503.7 ± 0.1 µM[8]
This compound Cytotoxicity / HL-60 (Leukemia)Cell Viability~90% reduction at 200 µM[7]
This compound Cytotoxicity / HepG2 (Hepatoma)Cell Viability~50% reduction at 200 µM[7]
Luteolin (for comparison)Cytotoxicity / MDA-MB-231 (Breast Cancer)IC5014.91 ± 5.77 µM[16]
Luteolin (for comparison)Cytotoxicity / MCF-7 (Breast Cancer)IC5029.28 ± 11.85 µM[16]
Luteolin (for comparison)Proliferation Inhibition / Various Cancer CellsIC503 to 50 µM[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a sterile, concentrated stock solution of this compound in DMSO and dilute it to final working concentrations for cell treatment.

Materials:

  • This compound powder (Molar Mass: 271.24 g/mol )[18]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile 1.5 mL microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM): a. Weigh 2.71 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult.[2] d. Visually inspect the solution against a light source to ensure no particulates remain. e. Dispense into 20-50 µL single-use aliquots in sterile cryovials. f. Label clearly and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation (Example: 10 µM): a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To make a 10 µM working solution, perform a 1:1000 dilution. For example, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed medium. d. Crucially , add the DMSO stock to the medium slowly, drop-by-drop, while gently swirling the medium to prevent precipitation. e. This example results in a final DMSO concentration of 0.1%. Always prepare a vehicle control using the same concentration of DMSO in medium.

Protocol 2: Determining Optimal Concentration via MTT Cytotoxicity Assay

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a chosen cell line, allowing for the selection of appropriate concentrations for further experiments.

Materials:

  • Chosen adherent cell line

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: a. Prepare a series of this compound dilutions in culture medium (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, 0 µM). b. Include a "cells only" (untreated) control and a "vehicle control" (medium with the highest DMSO concentration). c. Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different this compound concentrations (or controls).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals. b. Carefully remove the medium from all wells. c. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. b. Plot cell viability (%) versus this compound concentration (log scale) to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial Create Serial Dilutions in Culture Medium (e.g., 0.1-200 µM) stock->serial 1:1000, etc. treat Treat Cells with This compound Dilutions serial->treat seed Seed Cells in 96-Well Plate seed->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent & Incubate 2-4 hours incubate->mtt solubilize Solubilize Formazan Crystals with DMSO mtt->solubilize read Read Absorbance (570 nm) solubilize->read plot Plot Dose-Response Curve read->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for Determining Optimal this compound Concentration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Growth Factor Receptor (e.g., EGFR) This compound->Receptor Inhibition? PI3K PI3K This compound->PI3K Inhibition? IKK IKK This compound->IKK Inhibition? Receptor->PI3K MAPK MAPK (ERK) Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation MAPK->Proliferation NFkB NF-κB IKK->NFkB Inflammation Inflammatory Genes NFkB->Inflammation

Caption: Potential Signaling Pathways for Investigation.

References

Technical Support Center: Deconvolution of Luteolinidin Isolate NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the deconvolution of complex NMR spectra of Luteolinidin isolates.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H NMR spectra of my this compound isolates so complex and difficult to interpret?

A1: The complexity arises from significant signal overlap, particularly in the aromatic region. This is due to the similar chemical environments of the protons on the flavonoid scaffold. Factors contributing to this complexity include:

  • Structural Similarity: Protons on the A and B rings of the this compound structure have closely related chemical shifts.

  • Sample Purity: The presence of impurities or related flavonoid analogues in the isolate can introduce additional overlapping signals.

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts and lead to signal crowding.[1]

Q2: What are the initial steps to take when I observe severe signal overlap in my 1D 1H NMR spectrum?

A2: When 1D spectra are not sufficient, the most effective strategy is to utilize two-dimensional (2D) NMR experiments. These experiments disperse the signals into a second frequency dimension, significantly improving resolution.[2] Recommended initial 2D experiments include:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and trace connections between adjacent protons.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific structural fragment of this compound.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly bonded to carbons, spreading the proton signals out according to the larger chemical shift dispersion of 13C.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete molecular structure.[4]

Q3: My signals are still overlapping in the 2D spectra. What are my options?

A3: If standard 2D NMR experiments do not fully resolve the overlap, consider the following advanced techniques and strategies:

  • Change the NMR Solvent: Acquiring spectra in a different deuterated solvent (e.g., benzene-d6 (B120219) instead of chloroform-d6) can alter the chemical shifts of protons and potentially resolve overlapping signals.[1][5]

  • Use of Lanthanide Shift Reagents (LSRs): Adding a small amount of an LSR can induce significant changes in the chemical shifts of protons near a coordination site (typically a hydroxyl or carbonyl group), which can help to separate overlapping signals.

  • Advanced NMR Pulse Sequences: Techniques like "pure-shift" NMR are designed to produce spectra where every multiplet appears as a singlet, effectively removing coupling patterns and reducing overlap.[3]

  • Deconvolution Software: Employ computational methods to separate overlapping signals into their individual components. Software packages like decon1d (Python-based) or MetaboDecon1D (R-package) can be used for this purpose.[6][7][8]

Q4: How do I choose the right deconvolution software for my data?

A4: The choice of software depends on your specific needs and computational expertise.

  • decon1d: This Python-based tool is suitable for users comfortable with scripting. It uses Bayesian Information Criteria (BIC) to objectively determine the optimal number of peaks, which helps to prevent overfitting the data.[6][8]

  • MetaboDecon1D: This R-package is designed for automated deconvolution and is particularly useful for analyzing metabolomics data. It features a curvature-based peak selection approach.[7]

  • Commercial Software: Many NMR data processing software packages (e.g., MestReNova, TopSpin) have built-in deconvolution algorithms. These are often user-friendly and well-integrated into the data analysis workflow.

Q5: What are some common pitfalls to avoid during the deconvolution process?

A5: Common issues include:

  • Overfitting: Introducing more peaks than are actually present in the data. Using objective model selection criteria, like BIC, can help mitigate this.[6][8]

  • Incorrect Line Shape: Assuming a purely Lorentzian line shape when experimental factors may have introduced Gaussian characteristics. It is important to use a line shape model that accurately reflects the experimental data.

  • Phase Errors: Inaccurate phasing of the spectrum can lead to distorted line shapes and incorrect deconvolution results.

Data Presentation

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ) for this compound Derivatives

PositionThis compound-5-glucoside (1H δ ppm)This compound-5-glucoside (13C δ ppm)
2--
3Doublet-
4Doublet-
5--
6--
7--
8--
9--
10--
1'--
2'--
3'--
4'--
5'--
6'--

Note: Specific chemical shift values for this compound itself are highly dependent on the solvent and isolation conditions. The data for this compound-5-glucoside is provided as a reference.[9] It is recommended to acquire a full suite of 2D NMR data for unambiguous assignment.

Experimental Protocols

Protocol 1: General 2D NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the this compound isolate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). Ensure the sample is fully dissolved and filter if necessary to remove any particulate matter.

  • Instrument Setup:

    • Lock on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D 1H spectrum to determine the spectral width and appropriate pulse power.

  • 2D Experiment Acquisition (COSY, TOCSY, HSQC, HMBC):

    • Load the appropriate parameter set for the desired 2D experiment.

    • Set the spectral widths in both dimensions (F1 and F2) to encompass all signals of interest.

    • Adjust the number of scans and relaxation delay to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase the spectrum in both dimensions.

    • Calibrate the chemical shift axes.

Protocol 2: Deconvolution using decon1d (Conceptual Workflow)

  • Data Preparation: Export the processed 1D 1H NMR spectrum as a text file (ASCII) containing two columns (chemical shift and intensity).

  • Script Implementation:

    • Import the necessary Python libraries (decon1d, numpy, matplotlib).

    • Load the spectral data into a numpy array.

    • Define the spectral region of interest for deconvolution.

    • Run the decon1d function, specifying the data and region. The software will iteratively fit an increasing number of peaks and use BIC to determine the optimal model.[6][8]

  • Result Analysis:

    • Visualize the fitted peaks overlaid on the experimental spectrum.

    • Analyze the output file containing the parameters (position, height, width) for each deconvoluted peak.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve this compound Isolate filter Filter Sample dissolve->filter one_d Acquire 1D 1H Spectrum filter->one_d two_d Acquire 2D Spectra (COSY, HSQC, etc.) one_d->two_d ft Fourier Transform two_d->ft phasing Phasing and Baseline Correction ft->phasing deconvolution Deconvolution of Overlapping Signals phasing->deconvolution assignment Signal Assignment and Structure Elucidation deconvolution->assignment

Caption: Experimental workflow for NMR analysis and deconvolution of this compound isolates.

deconvolution_logic cluster_fitting_loop Iterative Peak Fitting input_data Input: Complex 1D NMR Spectrum define_region Define Spectral Region of Interest input_data->define_region fit_n_peaks Fit N Peaks to Data define_region->fit_n_peaks calculate_bic Calculate Bayesian Information Criterion (BIC) fit_n_peaks->calculate_bic increase_n Increment N (N=N+1) calculate_bic->increase_n increase_n->fit_n_peaks model_selection Select Model with Lowest BIC increase_n->model_selection output_params Output: Deconvoluted Peak Parameters (Position, Height, Width) model_selection->output_params

Caption: Logical workflow for the deconvolution of NMR signals using an iterative, model-based approach.

References

Validation & Comparative

Luteolin Outshines Alternatives in Suppressing Macrophage-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data reveals that Luteolin, a naturally occurring flavonoid, demonstrates superior anti-inflammatory activity in macrophages compared to other common flavonoids, Quercetin (B1663063) and Apigenin. This guide provides a detailed comparison of their efficacy, supported by experimental data, protocols, and pathway visualizations for researchers and drug development professionals.

In the quest for novel anti-inflammatory therapeutics, flavonoids have emerged as promising candidates due to their potent immunomodulatory properties. This comparative guide delves into the anti-inflammatory activity of Luteolin in macrophages, juxtaposed with two other well-studied flavonoids, Quercetin and Apigenin. Through a meticulous review of experimental data, this report establishes Luteolin as a particularly effective agent in mitigating the inflammatory response in these key immune cells.

Performance Comparison at a Glance

Luteolin consistently demonstrates robust inhibition of key inflammatory mediators in macrophages, often at lower concentrations than Quercetin and Apigenin. The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of their anti-inflammatory potential.

Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

CompoundCell LineStimulantIC50 (µM)Reference
Luteolin RAW 264.7LPS27[1]
BV-2 microgliaLPS6.9[2]
Quercetin RAW 264.7LPS>100[1]
Apigenin RAW 264.7LPS23[1]
RAW 264.7LPS<15 (for iNOS)[3]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in Macrophages

CompoundCytokineCell LineConcentration (µM)% InhibitionReference
Luteolin IL-6Primary microglia1040%[4]
IL-6Primary microglia2590%[4]
TNF-αRAW 264.725Significant attenuation[5]
Quercetin TNF-αPBMCs5039.3%
IL-6Neutrophils40Abrogated LPS-induced increase[4]
Apigenin TNF-αTHP-125Less potent inhibition[6]
IL-6THP-125Significant reduction[6]

Delving into the Mechanism: Signaling Pathway Modulation

The anti-inflammatory effects of these flavonoids are primarily attributed to their ability to interfere with key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response in macrophages.

Luteolin has been shown to effectively block the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This action effectively halts the transcription of a wide array of pro-inflammatory genes. Furthermore, Luteolin has been observed to inhibit the phosphorylation of key MAPK components, including ERK1/2 and p38.

Quercetin and Apigenin also exhibit inhibitory effects on these pathways. Quercetin has been reported to suppress the activation of NF-κB and the phosphorylation of MAPKs. Similarly, Apigenin has been shown to inhibit NF-κB activation and modulate MAPK signaling. However, the available data suggests that Luteolin's multifaceted inhibition of both pathways contributes to its pronounced anti-inflammatory efficacy.

Visualizing the Pathways and Processes

To provide a clearer understanding of the experimental workflow and the intricate signaling pathways involved, the following diagrams have been generated using Graphviz (DOT language).

G Experimental Workflow for Validating Anti-inflammatory Activity cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Markers cluster_2 Data Analysis and Comparison A Macrophage Seeding (e.g., RAW 264.7) B Pre-treatment with Flavonoid (Luteolin, Quercetin, Apigenin) A->B C Inflammatory Stimulus (e.g., LPS) B->C D Nitric Oxide (NO) (Griess Assay) C->D E Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (ELISA) C->E F Signaling Protein Expression (NF-κB, MAPK) (Western Blot) C->F G Quantification of Inhibition D->G E->G F->G H Comparative Analysis of Flavonoid Efficacy G->H

Caption: General experimental workflow for validating the anti-inflammatory activity of flavonoids in macrophages.

G Inhibition of NF-κB Signaling Pathway by Luteolin LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene activates Luteolin Luteolin Luteolin->IKK inhibits Luteolin->IkBa prevents degradation Luteolin->NFkB inhibits nuclear translocation

Caption: Luteolin's inhibitory action on the NF-κB signaling pathway in macrophages.

G Inhibition of MAPK Signaling Pathway by Luteolin LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK3_6 MKK3/6 TAK1->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 p38 p38 MKK3_6->p38 p38->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Luteolin Luteolin Luteolin->ERK1_2 inhibits phosphorylation Luteolin->p38 inhibits phosphorylation

Caption: Luteolin's inhibitory action on the MAPK signaling pathway in macrophages.

Detailed Experimental Protocols

For researchers looking to validate these findings, the following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Luteolin, Quercetin, or Apigenin for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Griess Assay for Nitric Oxide (NO) Measurement
  • After the treatment period, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Western Blot for Signaling Protein Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

This guide provides a robust framework for understanding and validating the superior anti-inflammatory potential of Luteolin in macrophages. The presented data and methodologies offer a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory drugs.

References

A Comparative Analysis of the Bioactivity of Luteolinidin and Cyanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bioactive properties of two flavonoids, Luteolinidin and Cyanidin. While both compounds exhibit promising health benefits, direct comparative studies are limited. This report synthesizes available experimental data to offer insights into their respective antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities.

Chemical Structures

This compound is a 3-deoxyanthocyanidin, characterized by the absence of a hydroxyl group at the C3 position of the C-ring. Cyanidin, a more common anthocyanidin, possesses a hydroxyl group at this position. This structural difference significantly influences their stability and bioactivity.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and Cyanidin. It is crucial to note that the data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions.

Antioxidant Activity

The antioxidant capacity is a key feature of both this compound and Cyanidin, attributed to their ability to scavenge free radicals.

Compound Assay IC50 Value (µM) Reference
This compound LDL oxidationProtective effect observed[1]
Cyanidin DPPH Radical Scavenging63[2]
Cyanidin-3-O-glucoside LDL oxidationIC50 = 6.5[3]
Anti-Cancer Activity

Both compounds have been investigated for their potential to inhibit the growth of cancer cells.

Compound Cell Line Assay IC50 Value Reference
Luteolin (related flavone) LoVo (colon cancer)Cytotoxicity66.70 µmol/L (24h), 30.47 µmol/L (72h)[4]
Luteolin A431 (squamous cell cancer)Proliferation19 µM[5]
Cyanidin MCF-7 (breast cancer)Proliferation (SRB)47.18 µM[2]
Cyanidin-3-glucoside MCF-7 (breast cancer)Viability (MTT)110 µg/ml (24h), 60 µg/ml (48h)[5]

Note: Direct comparative IC50 values for this compound on these specific cell lines are not available in the reviewed literature. Luteolin, a structurally similar flavone, is included for contextual comparison. 3-deoxyanthocyanidins have been reported to demonstrate greater cytotoxicity against cancer cells compared to anthocyanidins[1].

Anti-Inflammatory and Neuroprotective Activity

Quantitative, directly comparable data for the anti-inflammatory and neuroprotective activities of this compound and Cyanidin is limited. However, mechanistic studies indicate that both compounds modulate key signaling pathways involved in inflammation and neuronal protection.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design and interpretation of related research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare serial dilutions of the test compounds (this compound and Cyanidin) in methanol.

  • Reaction: Mix a small volume of the antioxidant sample with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the sample concentrations. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) is determined from this curve.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Seed cells (e.g., cancer cell lines like MCF-7 or HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (this compound and Cyanidin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

NF-κB (Nuclear Factor-kappa B) Inhibition Assay

This assay is used to determine the anti-inflammatory potential of compounds by measuring their ability to inhibit the NF-κB signaling pathway.

Principle: In response to inflammatory stimuli (e.g., LPS or TNF-α), the IκB protein is degraded, allowing the NF-κB p65 subunit to translocate from the cytoplasm to the nucleus, where it initiates the transcription of pro-inflammatory genes. The inhibition of this translocation is a key indicator of anti-inflammatory activity.

Protocol (Immunofluorescence for p65 Nuclear Translocation):

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate. Pre-treat the cells with the test compounds (this compound and Cyanidin) for 1-2 hours, followed by stimulation with an NF-κB agonist (e.g., 100 ng/mL LPS) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking solution (e.g., 5% BSA in PBS).

  • Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorophore-conjugated secondary antibody. Counterstain the nuclei with DAPI.

  • Visualization and Quantification: Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope. The nuclear fluorescence intensity of p65 is quantified to determine the extent of translocation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and Cyanidin, as well as a typical experimental workflow for assessing neuroprotective effects.

G cluster_this compound This compound Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_L Nucleus NFkB->Nucleus_L translocates to Inflammatory_Genes_L Pro-inflammatory Gene Expression Nucleus_L->Inflammatory_Genes_L This compound This compound This compound->IKK inhibits

This compound's inhibition of the NF-κB pathway.

G cluster_cyanidin Cyanidin's Dual Antioxidant and Anti-Inflammatory Pathways Oxidative_Stress Oxidative Stress ROS ROS Oxidative_Stress->ROS Nrf2 Nrf2 ROS->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription of Cyanidin_ROS Cyanidin Cyanidin_ROS->ROS scavenges Cyanidin_Nrf2 Cyanidin Cyanidin_Nrf2->Nrf2 activates Inflammatory_Stimuli Inflammatory Stimuli NFkB_C NF-κB Inflammatory_Stimuli->NFkB_C Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_C->Pro_inflammatory_Cytokines Cyanidin_NFkB Cyanidin Cyanidin_NFkB->NFkB_C inhibits

Cyanidin's modulation of Nrf2 and NF-κB pathways.

G Experimental Workflow for Neuroprotection Assay cluster_workflow Experimental Workflow for Neuroprotection Assay cluster_assays Assess Neuroprotection Start Seed Neuronal Cells (e.g., SH-SY5Y) Culture Culture for 24h Start->Culture Pretreat Pre-treat with This compound or Cyanidin Culture->Pretreat Induce Induce Neurotoxicity (e.g., with H2O2 or MPP+) Pretreat->Induce Incubate Incubate for 24-48h Induce->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis ROS ROS Measurement Incubate->ROS End Data Analysis and Comparison Viability->End Apoptosis->End ROS->End

Workflow for in vitro neuroprotection studies.

Conclusion

While both this compound and Cyanidin demonstrate significant bioactive potential, the current body of research indicates a more extensive evidence base for the antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects of Cyanidin. The structural characteristics of this compound as a 3-deoxyanthocyanidin suggest it may possess enhanced stability and cellular activity, a promising area for future research. Direct, head-to-head comparative studies under standardized experimental conditions are warranted to definitively elucidate the relative therapeutic potential of these two flavonoids. This guide serves as a foundational resource for researchers to design and interpret studies aimed at further exploring the bioactivities of this compound and Cyanidin.

References

Luteolinidin: A Comparative Analysis of its Mechanism of Action Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals.

This report provides a comprehensive comparison of the mechanism of action of Luteolinidin, a member of the 3-deoxyanthocyanidin class of flavonoids, with other well-researched flavonoids such as Luteolin (B72000) and Quercetin. This analysis is supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways.

Core Mechanisms of Action: An Overview

Flavonoids exert their biological effects through various mechanisms, primarily centered around their antioxidant, anti-inflammatory, and anticancer properties. They can directly scavenge reactive oxygen species (ROS), chelate metals to prevent oxidative reactions, and modulate the activity of key enzymes and signaling pathways involved in inflammation and cell proliferation.

This compound , while less studied than its counterpart Luteolin, has demonstrated significant biological activities. Its primary reported mechanisms include potent antioxidant effects and the inhibition of specific enzymes. As a 3-deoxyanthocyanidin, it belongs to a class of flavonoids known for their stability and cytotoxic effects against cancer cells.

Luteolin , a structurally similar flavone, is extensively documented to exert its effects through the modulation of several key signaling pathways. Its anti-inflammatory action is largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, its anticancer properties are linked to the induction of apoptosis and cell cycle arrest, often through the regulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

Quercetin , another widely studied flavonoid, shares many mechanistic similarities with Luteolin, including the inhibition of inflammatory pathways and induction of apoptosis in cancer cells.

Quantitative Comparison of Biological Activities

To provide a clear comparison of the potency of these flavonoids, the following tables summarize their inhibitory concentrations (IC50) in various assays. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity (Cytotoxicity) of Flavonoids
Flavonoid Cell Line Cancer Type IC50 (µM)
This compoundHL-60Leukemia~200 µM (reduced viability by 90%)[1]
HepG2Liver Cancer~200 µM (reduced viability by 50%)[1]
LuteolinA549Lung Cancer41.59 (24h), 27.12 (48h), 24.53 (72h)[2]
H460Lung Cancer48.47 (24h), 18.93 (48h), 20.76 (72h)[2]
A431Squamous Cell Carcinoma19[3]
MDA-MB-231Breast Cancer14.91[4]
MCF-7Breast Cancer29.28[4]
QuercetinA431Squamous Cell Carcinoma21[3]
Table 2: Enzyme Inhibition by this compound and Luteolin
Flavonoid Enzyme Inhibition Type IC50 / Kᵢ (µM)
This compoundTyrosinaseCompetitiveIC50: 3.7 ± 0.8 / Kᵢ: 2.8[5][6]
LuteolinXanthine OxidaseCompetitiveKᵢ: 2.38[7]
α-GlucosidaseNoncompetitiveIC50: 172 ± 50[8]

Signaling Pathways Modulation

The biological activities of flavonoids are intricately linked to their ability to modulate intracellular signaling cascades.

Anti-inflammatory Signaling Pathways

Inflammation is a complex process regulated by a network of signaling pathways. Both this compound (as a 3-deoxyanthocyanidin) and Luteolin have been shown to interfere with these pathways, primarily by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[5][9] Luteolin also demonstrates inhibitory effects on the MAPK and PI3K/Akt pathways, further contributing to its anti-inflammatory profile.[7][10]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Signaling Intermediates Signaling Intermediates Receptor->Signaling Intermediates IKK IKK Signaling Intermediates->IKK MAPK MAPK Signaling Intermediates->MAPK PI3K PI3K Signaling Intermediates->PI3K IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene Expression Gene Expression NF-κB->Gene Expression activates MAPK->Gene Expression activates Akt Akt PI3K->Akt Akt->Gene Expression activates This compound This compound This compound->NF-κB inhibits Luteolin Luteolin Luteolin->IKK inhibits Luteolin->MAPK inhibits Luteolin->Akt inhibits

Caption: Inhibition of Inflammatory Signaling Pathways by this compound and Luteolin.

Anticancer Signaling Pathways

The anticancer effects of these flavonoids are often mediated by their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. Luteolin has been shown to modulate the PI3K/Akt pathway, a critical regulator of cell survival, and to activate apoptotic pathways.[11][12] While less is known about the specific pathways targeted by this compound, its cytotoxic effects suggest an interference with essential cellular processes.[1]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Apoptotic Proteins (e.g., Caspases) Apoptotic Proteins (e.g., Caspases) Apoptotic Proteins (e.g., Caspases)->Apoptosis induces Luteolin Luteolin Luteolin->Akt inhibits Luteolin->Apoptotic Proteins (e.g., Caspases) activates This compound This compound Cell Cycle Progression Cell Cycle Progression This compound->Cell Cycle Progression inhibits

Caption: Modulation of Anticancer Signaling Pathways by Luteolin and this compound.

Experimental Protocols

The following are summaries of common experimental protocols used to assess the biological activities of flavonoids.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the flavonoid (e.g., this compound, Luteolin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the flavonoid that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[2][4][13]

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow for a Cell Viability (MTT) Assay.

Enzyme Inhibition Assay (Tyrosinase Inhibition)

This protocol is used to determine the inhibitory effect of a compound on a specific enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the enzyme (e.g., tyrosinase), and various concentrations of the inhibitor (e.g., this compound).

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding the enzyme's substrate (e.g., L-DOPA for tyrosinase).

  • Kinetic Measurement: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence of the product.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration.

  • IC50 and Ki Determination: The IC50 value is determined from the dose-response curve. For mechanistic studies, kinetic data is plotted using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[5][6]

Reaction Mixture Preparation Reaction Mixture Preparation Pre-incubation Pre-incubation Reaction Mixture Preparation->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Kinetic Measurement Kinetic Measurement Substrate Addition->Kinetic Measurement Data Analysis Data Analysis Kinetic Measurement->Data Analysis IC50/Ki Determination IC50/Ki Determination Data Analysis->IC50/Ki Determination

Caption: Workflow for an Enzyme Inhibition Assay.

Conclusion

This compound and Luteolin are potent flavonoids with significant potential in the fields of oncology and inflammatory diseases. While they share structural similarities, their mechanisms of action exhibit distinct features. Luteolin's effects are well-documented to be mediated through the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt. This compound, as a 3-deoxyanthocyanidin, shows strong cytotoxic and enzyme-inhibitory activities. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential in comparison to other well-characterized flavonoids. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Synergistic Antioxidant Effects of Luteolinidin and Related Flavonoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the synergistic antioxidant effects of Luteolinidin with other compounds is currently limited. Given its structural similarity to the widely researched flavonoid Luteolin, this guide presents a comparative analysis of Luteolin's synergistic antioxidant activities as a predictive framework for this compound's potential interactions. The data herein primarily focuses on Luteolin, providing a foundation for future research into this compound's specific synergistic profile.

Introduction to this compound and its Antioxidant Potential

This compound is a 3-deoxyanthocyanidin, a class of flavonoids known for their potent antioxidant properties.[1] Found in sources like sorghum, this compound's chemical structure, particularly the catechol group on the B-ring, is crucial for its high antioxidant activity.[1] While direct studies on its synergistic effects are scarce, research on the closely related flavone, Luteolin, has revealed significant synergistic antioxidant effects when combined with various compounds. This guide will explore these synergies as a basis for understanding the potential of this compound in combination therapies against oxidative stress.

Comparative Analysis of Synergistic Antioxidant Effects

The antioxidant capacity of Luteolin is significantly enhanced when combined with other antioxidant compounds. This synergy often results in a more potent effect than the sum of the individual components.

Table 1: Synergistic Effects of Luteolin with Various Compounds on Antioxidant Activity
CombinationAssayKey FindingsReference
Luteolin + Chlorogenic AcidDPPHA 1:1 ratio of Luteolin (IC50: 26.304 µg/ml) and Chlorogenic Acid (IC50: 85.529 µg/ml) resulted in a 77.617% inhibition of DPPH radicals, exceeding the expected additive effect.[2][3]
Luteolin + Vitamin C, Magnesium, & ZincSARS-CoV-2 3CLpro InhibitionThe IC50 of Luteolin decreased 10-fold from 78 µM to 7.6 µM in the presence of Vitamin C, magnesium, and zinc.[4][5]
Luteolin + Tocopherol & UbiquinoneRadical Scavenging & PhotoprotectionA synergistic radical scavenging effect was observed at a concentration of 0.25 µg/mL, with complete photoprotection at 2 µg/mL.[6]
Luteolin + QuercetinAntibacterial Activity against MRSAAn additive and, in some cases, synergistic effect was observed when Luteolin and Quercetin were combined with antibiotics.[7][8]

Key Signaling Pathways in Luteolin's Antioxidant Action

Luteolin exerts its antioxidant effects through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms behind its synergistic interactions.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a primary regulator of the cellular antioxidant response. Luteolin can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[4][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Luteolin-mediated activation of the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, which is closely linked to oxidative stress. Luteolin has been shown to inhibit the NF-κB pathway, thereby reducing inflammation.[6][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, ROS) IKK IKK Complex LPS->IKK activates Luteolin Luteolin Luteolin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation NFkB_IkB->IkB NFkB_IkB->NFkB_cyto DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes promotes transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Inhibition of the NF-κB inflammatory pathway by Luteolin.

Experimental Protocols for Antioxidant Activity Assessment

Standardized assays are essential for quantifying and comparing the antioxidant capacity of compounds and their mixtures.

General Experimental Workflow

The assessment of synergistic antioxidant activity typically follows a standardized workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Stock Solutions of this compound & Test Compounds A2 Prepare Serial Dilutions A1->A2 B1 Mix Samples with Assay Reagent A2->B1 A3 Prepare Reagents for Assay (e.g., DPPH, ABTS, FRAP) A3->B1 B2 Incubate for Specified Time B1->B2 B3 Measure Absorbance at Specific Wavelength B2->B3 C1 Calculate Percentage Inhibition or Antioxidant Capacity B3->C1 C2 Determine IC50 Values C1->C2 C3 Analyze for Synergy (e.g., Combination Index) C2->C3

General workflow for assessing synergistic antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH to the yellow DPPH-H is measured spectrophotometrically.[11]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep the solution in the dark.

  • Sample Preparation: Prepare various concentrations of the test compounds (this compound, synergistic partner, and combination) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the sample solution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds.

  • Assay Procedure:

    • Add a small volume of the sample to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13]

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the test compounds.

  • Assay Procedure:

    • Add a small volume of the sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents.

Conclusion and Future Directions

While direct evidence for the synergistic antioxidant effects of this compound is yet to be established, the extensive research on Luteolin provides a strong rationale for investigating such interactions. The data on Luteolin's synergy with compounds like Vitamin C, chlorogenic acid, and other flavonoids suggests that this compound may exhibit similar, if not more potent, synergistic potential due to its structural characteristics.

Future research should focus on:

  • Directly evaluating the synergistic antioxidant activity of this compound with a range of compounds using standardized assays.

  • Elucidating the specific molecular mechanisms underlying these potential synergies, including the modulation of key signaling pathways.

  • Investigating the impact of these combinations in cellular and in vivo models of oxidative stress-related diseases.

Such studies will be invaluable for the development of novel, more effective antioxidant therapies for a variety of clinical applications.

References

A Comparative Guide to Luteolinidin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Luteolinidin, a 3-deoxyanthocyanidin found predominantly in sorghum that has garnered interest for its potential health benefits. The methods discussed are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV-Vis detection, and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This document outlines the experimental protocols for each method, presents quantitative data from various studies in a comparative table, and includes diagrams to illustrate the experimental workflow and a relevant biological pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound from various studies, highlighting the different methods used and the concentrations detected in sorghum samples.

Analytical MethodSample MatrixThis compound ConcentrationReference
HPLC-DADSorghum Grains (16 food-grade varieties)Not specified individually, but used for quantification[1][2]
UPLCSorghum Grains (white sorghum)1.50 mg/g (highest average)[3]
UPLCSorghum Grains0.15–3.68 mg/g[3]
HPLCSorghum Grains82.05 µg/g to 97.18 µg/g[1]
HPLCSorghum Leaf Sheath0.34 ± 0.21 mg/g[4]
LC-MS/MSInoculated Sorghum Seedlings~270 µg/g (fresh weight)[5][6]
UPLCSorghum FeedstockLinear range: 3.2-320 ppm[7][8]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD)

This method is widely used for the quantification of flavonoids due to its robustness and accessibility.

Sample Preparation (General Protocol for Sorghum):

  • Grinding: Grind the sorghum grain or plant material into a fine powder.

  • Extraction: Extract the powder with an appropriate solvent. A common solvent system is acidified methanol (B129727) (e.g., 1% HCl in methanol) to ensure the stability of the anthocyanidins in their flavylium (B80283) cation form.[9]

  • Shaking/Sonication: Agitate the mixture (e.g., shaking for 2 hours) to ensure efficient extraction.[9]

  • Centrifugation: Centrifuge the mixture to separate the supernatant from the solid plant material.

  • Filtration: Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used for separation.[9]

  • Mobile Phase: A gradient elution is commonly employed to achieve good separation of various phenolic compounds.

    • Mobile Phase A: 1% aqueous formic acid.[1]

    • Mobile Phase B: Acetonitrile (B52724).[1]

    • An alternative mobile phase can be a mixture of water, acetic acid, and methanol (Solvent A) and methanol with acetic acid (Solvent B).[9]

  • Flow Rate: Typically around 1.0 mL/min.[9]

  • Detection:

    • UV-Vis Detector: Set at a wavelength between 470 nm and 480 nm, which is the maximum absorption for 3-deoxyanthocyanidins.[7][9]

    • DAD Detector: Allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, aiding in peak identification.

  • Quantification: this compound concentration is determined by comparing the peak area of the sample with that of a calibration curve prepared from a this compound chloride standard.[1][7]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and specificity compared to HPLC-UV/Vis, making it ideal for detecting low concentrations of this compound and for analysis in complex matrices.

Sample Preparation:

The sample preparation protocol is similar to that for HPLC analysis, involving grinding, extraction with an acidified solvent, centrifugation, and filtration.

UPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18) is used to achieve high-resolution separation in a shorter time.

  • Mobile Phase: Similar to HPLC, a gradient of acidified water and an organic solvent like acetonitrile or methanol is used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used, as the flavylium cation of this compound is readily detected.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.[5][6] The collision-induced dissociation spectra of a this compound standard are used to determine the optimal precursor and product ions for MRM analysis.[5][6]

  • Quantification: Quantification is achieved by comparing the peak area of the specific MRM transition in the sample to a calibration curve generated from a this compound standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sorghum Sample Grinding Grinding Sample->Grinding Extraction Solvent Extraction (e.g., Acidified Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-DAD/UV-Vis Filtration->HPLC UPLC_MSMS UPLC-MS/MS Filtration->UPLC_MSMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram UPLC_MSMS->Chromatogram Quantification Quantification (vs. Standard Curve) Chromatogram->Quantification Results This compound Concentration Quantification->Results

Caption: General workflow for this compound quantification.

Hypothetical this compound Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, as a flavonoid, it is hypothesized to interact with pathways related to antioxidant and anti-inflammatory responses. The following diagram illustrates a potential mechanism of action.

signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Induces dissociation from Keap1 ROS->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Binds ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Hypothetical Nrf2-mediated antioxidant pathway of this compound.

References

In Vivo Validation of Luteolinidin's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer effects of Luteolinidin against standard-of-care chemotherapeutic agents across various cancer models. The data presented is compiled from preclinical xenograft studies to offer a comprehensive overview of this compound's potential as a therapeutic agent.

Performance Comparison of this compound and Standard Chemotherapies

The following tables summarize the in vivo efficacy of this compound in comparison to established anticancer drugs in lung, colon, prostate, and breast cancer models. It is important to note that direct head-to-head studies are limited, and thus, this comparison is based on data from separate studies. Variations in experimental design, including cell lines, animal models, and treatment regimens, should be considered when interpreting the results.

Lung Cancer
TreatmentCancer ModelCell LineDosageAdministration RouteTreatment DurationTumor Growth InhibitionReference
This compound XenograftH358, Lewis Lung CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedPotent anticancer activities observed[1]
This compound XenograftH460Not SpecifiedNot SpecifiedNot SpecifiedSignificantly inhibited tumor growth[2]
This compound Patient-Derived XenograftNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSuppressed tumor growth[3]
Cisplatin XenograftH5261.5 mg/kgIntraperitonealPretreatmentInduced resistance to a higher dose[4][5]
Cisplatin XenograftA5491 mg Pt/kgNot Specified21 days54%[6]
Cisplatin XenograftSCLC-61, SCLC-6, SCLC-101, SCLC-416 mg/kgNot SpecifiedDay 1Delayed tumor growth by 1.3–2 times[7]
Colon Cancer
TreatmentCancer ModelCell LineDosageAdministration RouteTreatment DurationTumor Growth InhibitionReference
This compound XenograftHCT-11625, 50, 100 mg/kgOral Gavage3 weeksDose-dependent suppression of tumor growth[8]
This compound XenograftCL-188Not SpecifiedNot SpecifiedNot SpecifiedSynergistic inhibition with Curcumin[2]
This compound XenograftHT-29100 mg/kgIntragastric30 daysInhibited tumor metastasis[9]
Oxaliplatin (B1677828) XenograftHCT11610 mg/kg BWIntraperitoneal3 weeksSynergistic suppression with this compound[10]
Oxaliplatin XenograftHCT1162 mg/kgIntraperitoneal13 daysEffective inhibition of tumor growth[11]
Oxaliplatin XenograftHT296.7 mg/kgIntravenousOnce/week for 28 daysSignificant decrease in tumor growth[12]
Prostate Cancer
TreatmentCancer ModelCell LineDosageAdministration RouteTreatment DurationTumor Growth InhibitionReference
This compound XenograftPC-310 mg/kg/dNot SpecifiedNot SpecifiedSignificantly reduced tumor volume and weight[13][14][15][16]
Docetaxel XenograftPC346Enza33 mg/kgIntraperitonealSingle doseTumor volume of 258 mm³ after 46 days[17]
Docetaxel XenograftDU-14510 mg/kg/weekIntravenous3 weeks32.6% tumor regression[3]
Docetaxel XenograftLuCaP23.1 AI, PC3Not SpecifiedNot SpecifiedNot SpecifiedSensitive to treatment[18]
Breast Cancer
TreatmentCancer ModelCell LineDosageAdministration RouteTreatment DurationTumor Growth InhibitionReference
This compound XenograftMDA-MB-23120, 40 mg/kg/dNot SpecifiedNot Specified40.38% and 54.28% inhibition respectively[19]
This compound Orthotopic4T1Low and high doseNot SpecifiedNot SpecifiedSuppressed tumor volume and weight[20]
This compound XenograftMDA-MD-231Not SpecifiedNot SpecifiedNot SpecifiedInhibited lung metastases[21]
Paclitaxel (B517696) XenograftMCF-7, MX-120 mg/kgIntraperitoneal5 daysSignificant antitumor activity[22]
Paclitaxel Orthotopic XenograftMDA-MB-231Not SpecifiedNot SpecifiedNot SpecifiedMore effective in shrinking tumors in E1A expressing cells[1]
Paclitaxel XenograftMDA-MB-23115 mg/kgNot SpecifiedDays 1-5Strong antitumor activity[23]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

This compound Xenograft Studies

Prostate Cancer Xenograft Model [13][14][16]

  • Animal Model: Male nude mice.

  • Cell Line: PC-3 human prostate cancer cells.

  • Cell Inoculation: Subcutaneous injection of PC-3 cells.

  • Treatment: Once tumors were established, mice were treated with this compound at a dose of 10 mg/kg/day.

  • Tumor Measurement: Tumor volume and weight were measured to assess treatment efficacy.

  • Endpoint Analysis: Immunohistochemical staining for CD31 and CD34 was performed to evaluate microvessel density.

Colon Cancer Xenograft Model [8]

  • Animal Model: Mice.

  • Cell Line: HCT-116 human colon cancer cells.

  • Cell Inoculation: In situ transplantation of HCT-116 cells.

  • Treatment: Once tumors reached approximately 100 mm³, mice were randomly assigned to control or this compound treatment groups (25, 50, and 100 mg/kg) administered via oral gavage daily for 3 weeks.

  • Tumor Measurement: Tumor size and weight were monitored.

  • Endpoint Analysis: Pathological changes in tumor cells were examined.

Breast Cancer Xenograft Model [19]

  • Animal Model: Nude mice.

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Cell Inoculation: Subcutaneous injection of MDA-MB-231 cells.

  • Treatment: Mice were treated with this compound at doses of 20 mg/kg/d and 40 mg/kg/d. A paclitaxel group was included as a standard therapy control.

  • Tumor Measurement: Tumor weight and volume were measured to determine the relative tumor volume (RTV) inhibition rate and tumor growth inhibition rate.

Standard Chemotherapy Xenograft Studies

Cisplatin in Lung Cancer Xenograft Model [6]

  • Animal Model: Not specified.

  • Cell Line: A549 human lung carcinoma cells.

  • Cell Inoculation: Generation of xenograft model.

  • Treatment: Cisplatin was administered at a dose of 1 mg Pt/kg.

  • Tumor Measurement: Tumor growth was monitored for 21 days.

Oxaliplatin in Colon Cancer Xenograft Model [11]

  • Animal Model: Immunodeficient mice.

  • Cell Line: HCT116 human colon cancer cells.

  • Cell Inoculation: Subcutaneous injection of 5 × 10⁶ HCT116 cells.

  • Treatment: Mice were treated with intraperitoneal injections of oxaliplatin at 2 mg/kg once per day for 13 days.

  • Tumor Measurement: Tumor volume (V = 0.5 × length × width²) and weight were measured.

Docetaxel in Prostate Cancer Xenograft Model [3]

  • Animal Model: Male BALB/c nude mice.

  • Cell Line: DU-145 human prostate cancer cells.

  • Cell Inoculation: Subcutaneous injection of DU-145 cells.

  • Treatment: Docetaxel was administered intravenously at 10 mg/kg/week for 3 weeks.

  • Tumor Measurement: Tumor volume was measured to determine tumor regression.

Paclitaxel in Breast Cancer Xenograft Model [22]

  • Animal Model: Nude mice.

  • Cell Lines: MCF-7 and MX-1 human breast carcinoma cells.

  • Cell Inoculation: Serial transplantation of xenografts.

  • Treatment: Paclitaxel was administered intraperitoneally at 20 mg/kg daily for 5 days.

  • Tumor Measurement: Antitumor activity was evaluated.

Signaling Pathways and Experimental Workflows

This compound's Anticancer Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating various signaling pathways. In prostate cancer, it inhibits angiogenesis by suppressing the VEGF receptor 2-mediated pathway.[13][14][16] In non-small cell lung cancer, this compound's effects are linked to the downregulation of LIMK1 and its interaction with cofilin.[3]

Luteolinidin_Anticancer_Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 inhibits LIMK1 LIMK1 This compound->LIMK1 inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Cofilin p-cofilin LIMK1->Cofilin activates TumorGrowth Tumor Growth Angiogenesis->TumorGrowth supports Cofilin->TumorGrowth promotes

Caption: this compound's inhibition of key signaling pathways.

General Xenograft Experimental Workflow

The following diagram illustrates a typical workflow for in vivo xenograft studies to evaluate the efficacy of anticancer compounds.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture inoculation Cell Inoculation into Animal Model cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth treatment Treatment Initiation (this compound or Standard Drug) tumor_growth->treatment monitoring Continued Tumor Measurement & Animal Health Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Histology, etc.) monitoring->endpoint data_analysis Data Analysis & Comparison endpoint->data_analysis end End data_analysis->end

Caption: A typical in vivo xenograft experimental workflow.

References

A Comparative Guide to the Stability of Luteolinidin and Luteolin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is paramount for ensuring the efficacy and reliability of experimental results and therapeutic applications. This guide provides a detailed comparison of the stability of two prominent flavonoids: luteolinidin and luteolin (B72000). By examining their structural differences and presenting available experimental data, this document aims to inform the selection and handling of these compounds in a research setting.

Introduction to this compound and Luteolin

Luteolin and this compound are both naturally occurring flavonoids found in a variety of plants. Luteolin, a flavone, is widespread in foods such as celery, parsley, and chamomile tea. This compound, a 3-deoxyanthocyanidin, is a rarer pigment found in plants like sorghum.[1] While structurally similar, the absence of a hydroxyl group at the C3 position in this compound's C-ring fundamentally influences its chemical properties, most notably its stability.

Comparative Stability Analysis

The stability of flavonoids is a critical factor influencing their biological activity and potential as therapeutic agents. Environmental factors such as pH, temperature, and light can induce degradation, leading to a loss of efficacy.

Luteolin Stability

Luteolin's stability has been the subject of numerous studies, revealing its susceptibility to degradation under various conditions. It is known to be vulnerable to oxidation, light, and moisture, which can reduce its potency over time, especially with improper storage.[]

This compound Stability: A Qualitative Advantage

Direct quantitative comparative studies on the stability of this compound versus luteolin are limited in publicly available literature. However, extensive research on 3-deoxyanthocyanidins as a class provides strong evidence for their enhanced stability compared to other flavonoids like luteolin.[1][3] The lack of the C3 hydroxyl group in 3-deoxyanthocyanidins confers greater resistance to hydration and subsequent degradation, particularly in response to changes in pH and temperature.[1][3]

Key Stability Advantages of this compound (as a 3-Deoxyanthocyanidin):

  • pH Stability: 3-Deoxyanthocyanidins exhibit remarkable color stability over a wider pH range compared to other anthocyanins and flavonoids.[1]

  • Thermal Stability: Studies on sorghum-derived 3-deoxyanthocyanins indicate they possess greater thermal stability than their anthocyanin counterparts.[3]

Quantitative Stability Data for Luteolin

The following table summarizes the degradation kinetics of luteolin under different experimental conditions.

ConditionCompoundConcentrationTemperaturepHDegradation Rate Constant (k)Half-life (t½)Reference
Aqueous SolutionLuteolinNot Specified22°C & 32°C2 & 4Degradation followed first-order kinetics; more stable at pH 2 and 4°C.Longer half-lives at lower temperatures and acidic pH.[4]
Cell Culture MediaLuteolinNot SpecifiedNot SpecifiedNot SpecifiedNot specified, but pro-oxidative effects decreased with heat treatment, suggesting degradation.Not Specified[5]

Experimental Protocols for Stability Assessment

To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

Protocol 1: HPLC-Based Stability Assay for Flavonoids

This protocol outlines a general method for determining the stability of flavonoids like luteolin and this compound in solution over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of the target flavonoid under specific conditions (e.g., pH, temperature, light exposure).

Materials:

  • Luteolin or this compound standard

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)

  • Buffers for pH control (e.g., phosphate, citrate)

  • HPLC system with a UV-Vis or DAD detector

  • C18 reverse-phase HPLC column

  • Incubator or water bath for temperature control

  • Light chamber for photostability testing (optional)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the flavonoid standard in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Sample Preparation:

    • Prepare a series of buffered solutions at the desired pH values.

    • Spike the buffered solutions with the flavonoid stock solution to achieve the desired final concentration.

    • Protect the solutions from light if photostability is not the variable being tested.

  • Incubation:

    • Divide the sample solutions into aliquots for each time point.

    • Incubate the aliquots under the desired temperature and/or light conditions.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • HPLC Analysis:

    • Immediately analyze the withdrawn aliquot by HPLC.

    • Mobile Phase: A common mobile phase for flavonoid analysis is a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: Monitor the elution at the maximum absorbance wavelength for the specific flavonoid (e.g., around 350 nm for luteolin).

    • Quantification: Determine the peak area of the flavonoid at each time point.

  • Data Analysis:

    • Calculate the percentage of the flavonoid remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line (for first-order kinetics).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: UPLC-MS/MS Method for 3-Deoxyanthocyanidin Quantification

This protocol is adapted for the specific quantification of 3-deoxyanthocyanidins like this compound, which is particularly useful for complex matrices like plant extracts.

Objective: To accurately quantify this compound and other 3-deoxyanthocyanidins for stability and other analytical studies.

Materials:

  • This compound standard

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • Appropriate UHPLC column (e.g., C18)

  • UPLC-grade solvents and additives (e.g., formic acid)

Procedure:

  • Sample Extraction (if from plant material):

    • Extract the plant material with a suitable solvent, often acidified methanol or ethanol, to efficiently extract 3-deoxyanthocyanidins.

  • Sample Preparation for Analysis:

    • Filter the extract through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Mobile Phase: Utilize a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound should be used for selective and sensitive detection.

  • Quantification and Validation:

    • Develop a calibration curve using the this compound standard.

    • Validate the method for linearity, accuracy, and precision as per standard guidelines.

Signaling Pathways

Both this compound and luteolin have been shown to interact with various cellular signaling pathways, which is the basis for their potential therapeutic effects.

Luteolin Signaling Pathways

Luteolin is well-documented to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[6][7][8]

  • PI3K/Akt Pathway: Luteolin can inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.[6]

  • MAPK Pathway: Luteolin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[7]

  • NF-κB Pathway: Luteolin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[8]

  • STAT3 Pathway: Luteolin has been observed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is implicated in tumor cell survival and proliferation.[6]

Luteolin_Signaling_Pathways cluster_luteolin Luteolin cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Luteolin Luteolin PI3K_Akt PI3K/Akt Pathway Luteolin->PI3K_Akt MAPK MAPK Pathway Luteolin->MAPK NFkB NF-κB Pathway Luteolin->NFkB STAT3 STAT3 Pathway Luteolin->STAT3 Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis Inflammation Decreased Inflammation NFkB->Inflammation STAT3->Proliferation Stability_Workflow A Prepare Stock Solutions (this compound & Luteolin) B Prepare Samples at Varied pH and Temperature A->B C Incubate Samples Under Controlled Conditions B->C D Withdraw Aliquots at Time Intervals C->D E HPLC/UPLC Analysis D->E F Quantify Remaining Compound E->F G Calculate Degradation Kinetics (k and t½) F->G H Compare Stability Profiles G->H

References

Luteolinidin's Neuroprotective Potential: A Comparative Analysis in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of the flavonoid Luteolinidin's neuroprotective effects in established neuronal cell models reveals significant therapeutic potential. This guide provides a comparative analysis of this compound's performance against other flavonoids, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

The growing burden of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. This compound, a naturally occurring flavonoid, has emerged as a promising candidate due to its potent antioxidant and anti-inflammatory properties. This document summarizes key findings on its neuroprotective mechanisms, offering a comparative perspective with other well-studied flavonoids like Quercetin and Apigenin. The data presented is primarily based on studies of Luteolin, a structurally similar and more extensively researched analog of this compound.

Comparative Efficacy in Neuroprotection

Luteolin has demonstrated significant neuroprotective effects in various in vitro models of neuronal damage. Its efficacy in preserving cell viability and mitigating cytotoxicity is often compared to other flavonoids, providing valuable insights into its relative potency.

Table 1: Cell Viability (MTT Assay) in HT-22 Cells

Mouse hippocampal HT-22 cells are a widely used model to study glutamate-induced oxidative stress. The following table summarizes the comparative effects of Luteolin and Quercetin on the viability of HT-22 cells exposed to glutamate-induced toxicity.

Treatment GroupConcentration (µM)Cell Viability (%)Reference
Control-100[1]
Glutamate (B1630785) (5 mM)-~50[1]
Luteolin + Glutamate5~65[1]
Luteolin + Glutamate10~75[1]
Luteolin + Glutamate25~85[1]
Luteolin + Glutamate50~95[1]
Quercetin + Glutamate10~80[1]

Note: Data is estimated from graphical representations in the cited literature.

Table 2: Cytotoxicity (LDH Assay) in HT-22 Cells

Lactate dehydrogenase (LDH) release is a marker of cell membrane damage and cytotoxicity. This table compares the ability of Luteolin and Quercetin to reduce LDH release in glutamate-treated HT-22 cells.

Treatment GroupConcentration (µM)LDH Release (% of Glutamate Control)Reference
Glutamate (5 mM)-100[1]
Luteolin + Glutamate5~80[1]
Luteolin + Glutamate10~65[1]
Luteolin + Glutamate25~50[1]
Luteolin + Glutamate50~40[1]
Quercetin + Glutamate10~60[1]

Note: Data is estimated from graphical representations in the cited literature.

Table 3: Anti-Apoptotic Effects in PC12 Cells

PC12 cells, a line derived from a rat adrenal medulla pheochromocytoma, are a common model for studying neuronal differentiation and apoptosis. The following table compares the effects of Luteolin and Apigenin on key apoptotic markers in PC12 cells exposed to 4-hydroxy-2-nonenal (4-HNE), a marker of oxidative stress.

Treatment GroupConcentration (µM)Effect on Caspase-3 ActivationEffect on PARP-1 CleavageReference
4-HNE-IncreasedIncreased[2][3]
Luteolin + 4-HNE20Significantly InhibitedMarkedly Decreased[2][3]
Apigenin + 4-HNE20No Significant ChangeMarkedly Decreased[2][3]

Key Signaling Pathways in Neuroprotection

Luteolin exerts its neuroprotective effects through the modulation of several key signaling pathways involved in cellular stress response, inflammation, and survival.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Luteolin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of protective enzymes like Heme oxygenase-1 (HO-1).[4]

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Luteolin Luteolin Keap1 Keap1 Luteolin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2->Cul3 Degradation Pathway Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome ARE ARE Nrf2_n->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Proteins Antioxidant Proteins HO1->Antioxidant_Proteins Antioxidant_Proteins->Oxidative Stress Neutralizes

Caption: Luteolin promotes Nrf2 activation and antioxidant defense.

Apoptosis Signaling Pathway

Luteolin has been shown to inhibit apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. It can suppress the expression of pro-apoptotic proteins like Bax and inhibit the cleavage of caspase-3 and PARP-1, while promoting the expression of anti-apoptotic proteins like Bcl-2.[2][3][5]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution Phase Neuronal Damage Neuronal Damage Bax Bax (Pro-apoptotic) Neuronal Damage->Bax Luteolin Luteolin Bcl2 Bcl-2 (Anti-apoptotic) Luteolin->Bcl2 Promotes Luteolin->Bax Inhibits Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Luteolin's inhibitory effect on the apoptotic cascade.

Experimental Workflow and Protocols

The validation of this compound's neuroprotective effects relies on a series of well-established in vitro assays. The general workflow for these experiments is outlined below.

Experimental_Workflow cluster_prep 1. Cell Culture & Seeding cluster_treat 2. Treatment cluster_assay 3. Assays cluster_analysis 4. Data Analysis Culture Culture Neuronal Cells (e.g., HT-22, SH-SY5Y) Seed Seed cells in multi-well plates Culture->Seed Pretreat Pre-treat with this compound or other compounds Seed->Pretreat Induce Induce Neurotoxicity (e.g., Glutamate, 6-OHDA) Pretreat->Induce MTT Cell Viability (MTT) Induce->MTT LDH Cytotoxicity (LDH) Induce->LDH WB Protein Expression (Western Blot) Induce->WB qPCR Gene Expression (RT-qPCR) Induce->qPCR Analyze Quantify and Compare Results MTT->Analyze LDH->Analyze WB->Analyze qPCR->Analyze

Caption: General experimental workflow for in vitro neuroprotection assays.

Detailed Methodologies

1. Cell Culture:

  • HT-22 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][6]

  • SH-SY5Y Cells: Cultured in a 1:1 mixture of DMEM and Ham's F-12 medium with 10% FBS, and 1% penicillin-streptomycin.[7][8]

  • PC12 Cells: Grown in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.[2][3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]

  • Pre-treat cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).[9]

  • Induce neurotoxicity by adding the respective toxin (e.g., 5 mM glutamate for HT-22 cells) and incubate for 24 hours.[1]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

3. LDH (Lactate Dehydrogenase) Cytotoxicity Assay:

  • Following the treatment protocol as described for the MTT assay, collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm. Cytotoxicity is calculated based on the amount of LDH released into the medium.

4. Western Blot Analysis for Protein Expression:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to the loading control.[10]

Conclusion

The available evidence strongly suggests that this compound, as represented by its close analog Luteolin, is a potent neuroprotective agent in cellular models of neurodegeneration. Its ability to mitigate oxidative stress and apoptosis through the modulation of key signaling pathways, such as Nrf2/ARE and the intrinsic apoptosis pathway, highlights its therapeutic potential. The comparative data indicates that Luteolin's efficacy is comparable, and in some aspects superior, to other well-known neuroprotective flavonoids like Quercetin and Apigenin. Further in-depth studies, particularly those directly comparing this compound with other flavonoids under standardized conditions, are warranted to fully elucidate its clinical promise in the treatment of neurodegenerative diseases.

References

A Comparative Analysis of Luteolinidin Extraction from Diverse Sorghum Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Luteolinidin Yield

This compound, a 3-deoxyanthocyanidin, has garnered significant interest within the scientific community for its potential therapeutic properties. As a natural pigment found predominantly in Sorghum bicolor, efficient extraction is paramount for its application in research and drug development. This guide provides a comparative analysis of this compound extraction efficiencies from various sorghum sources and by different methodologies, supported by experimental data from recent studies.

Quantitative Comparison of this compound Extraction Efficiency

The yield of this compound is highly dependent on the sorghum variety, the part of the plant used, and the extraction method employed. The following table summarizes quantitative data from various studies to facilitate a comparison of extraction efficiencies.

Sorghum Variety/SourceExtraction MethodSolvent SystemThis compound Yield (µg/g of dry material)Reference
Sumac (bran) Pressurized Liquid Extraction (PLE) with post-extraction acidification (4% HCl)Ethanol (B145695):Water (70:30, v/v)132.30[1]
PI570366 (bran) Pressurized Liquid Extraction (PLE) with post-extraction acidificationEthanol:Water (70:30, v/v)1067.4 - 1197.85[1]
SC991 (leaf and leaf sheath) Pressurized Liquid Extraction (PLE) with post-extraction acidificationEthanol:Water (70:30, v/v)Not specified for this compound alone[1]
Armorik (red variety) Microscale Solvent ExtractionNot specified18.69 - 32.69[2]
Arsky (red variety) Microscale Solvent ExtractionNot specified18.69 - 32.69[2]
Huggo (red variety) Microscale Solvent ExtractionNot specified18.69 - 32.69[2]
Liaoza-48 (brewing cultivar) Optimized Solvent ExtractionHydrochloric acid-methanol (1:100, v/v)97.18[3][4]
Liaonuo-11 (brewing cultivar) Optimized Solvent ExtractionHydrochloric acid-methanol (1:100, v/v)Lower than Liaoza-48[3][4]
Liaonian-3 (brewing cultivar) Optimized Solvent ExtractionHydrochloric acid-methanol (1:100, v/v)Lower than Liaoza-48[3][4]
White Sorghum Genotypes Solvent ExtractionAcidified Methanol (B129727) (1% HCl, v/v)Present, but not quantified[5]
Red Sorghum Bran Solvent ExtractionAcidified MethanolHigher yield than with neutral methanol[6]

Note: Direct comparison between studies should be made with caution due to variations in analytical methods and reporting standards.

Detailed Experimental Protocols

For reproducible and reliable results, detailed methodologies are crucial. Below are protocols synthesized from the referenced literature for the key extraction techniques mentioned.

Optimized Solvent Extraction for 3-Deoxyanthocyanidins (including this compound) from Sorghum Grains

This protocol is based on the optimized method described for brewing sorghum cultivars.[3][4][7]

  • Sample Preparation: Grind the sorghum grains into a fine powder.

  • Extraction Solvent: Prepare a solution of hydrochloric acid in methanol (1:100, v/v).

  • Solid-to-Liquid Ratio: Mix the sorghum powder with the extraction solvent at a ratio of 1:20 (g/mL).

  • Extraction Conditions:

    • Time: 130 minutes.

    • Temperature: 40 °C.

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant.

    • Filter the supernatant to obtain the crude extract.

    • Analyze the this compound content using High-Performance Liquid Chromatography (HPLC).

Pressurized Liquid Extraction (PLE) of this compound from Sorghum Bran

This method is effective for extracting phenolics from sorghum bran and can be enhanced by post-extraction acidification.[1]

  • Sample Preparation: Use sorghum bran as the raw material.

  • Extraction Solvent: Use a mixture of ethanol and water (70:30, v/v).

  • PLE System Parameters:

    • Temperature: 100 °C.

    • Pressure: Maintain a pressure sufficient to keep the solvent in a liquid state.

    • Extraction Time: Approximately 20 minutes per cycle.

  • Post-Extraction Acidification:

    • Collect the extract from the PLE system.

    • Add hydrochloric acid (HCl) to the extract to a final concentration of 0.5-4% (v/v). This step is crucial for improving the quantification and identification of 3-deoxyanthocyanidins.[1]

    • Allow the acidified extract to react.

    • Quantify this compound content via HPLC.

Microscale Solvent Extraction for Flavonoids

This method is suitable for screening a large number of samples with reduced solvent consumption.[2][8]

  • Sample Preparation: Mill sorghum grains to a fine powder.

  • Extraction:

    • Place a small amount of the sample (e.g., in a 2-ml safe-lock tube).

    • Add the appropriate extraction solvent (e.g., 70% acetone (B3395972) or acidified methanol).

    • Vortex and incubate as required by the specific protocol.

  • Separation and Analysis:

    • Centrifuge the tubes to pellet the solid material.

    • Collect the supernatant for analysis.

    • Identify and quantify this compound using Reversed-Phase HPLC (RP-HPLC) with a Diode-Array Detector (DAD).

Visualizing the Extraction Workflow

To provide a clear overview of the general process, the following diagram illustrates a typical experimental workflow for this compound extraction and quantification.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis start Sorghum Source (Bran, Leaf, Grain) grinding Grinding/Milling start->grinding extraction Solid-Liquid Extraction (e.g., Sonication, Shaking, PLE) grinding->extraction solvent_prep Solvent Preparation (e.g., Acidified Methanol) solvent_prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC Analysis filtration->hplc quantification Quantification of this compound hplc->quantification

Caption: General workflow for this compound extraction and analysis.

References

A Comparative Guide to the Structure-Activity Relationship of Luteolinidin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Luteolinidin and its derivatives. Due to the limited availability of extensive research specifically on this compound, this guide incorporates data from its parent compound, Luteolin, and the structurally related 3-deoxyanthocyanidin, Apigeninidin, to provide a broader context for understanding its potential biological activities. All quantitative data are summarized for easy comparison, and detailed experimental protocols for key assays are provided.

Introduction to this compound

This compound is a 3-deoxyanthocyanidin, a subclass of flavonoids characterized by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature contributes to its increased stability over a wider pH range compared to other anthocyanidins. This compound is found in sources such as sorghum, where it contributes to the plant's defense mechanisms. Preliminary studies suggest that this compound possesses antioxidant and cytotoxic properties, making it a compound of interest for further investigation in drug discovery.

Structure-Activity Relationship

The biological activities of flavonoids are intrinsically linked to their structural features. Key determinants of activity include the number and position of hydroxyl groups, the presence of a catechol moiety in the B-ring, and the saturation of the C-ring.

  • Antioxidant Activity : The antioxidant capacity of flavonoids is largely attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals. The presence of a catechol group (3',4'-dihydroxy) in the B-ring, as seen in both Luteolin and this compound, is a significant contributor to potent antioxidant activity. The absence of the 3-hydroxyl group in this compound may influence its antioxidant capacity in different assay systems compared to Luteolin.

  • Cytotoxic and Anticancer Activity : The planar structure of the flavonoid backbone allows for intercalation with DNA, and interactions with various cellular proteins can induce apoptosis and inhibit cancer cell proliferation. The specific hydroxylation pattern influences the binding affinity to target enzymes and receptors involved in cancer signaling pathways.

  • Anti-inflammatory Activity : Flavonoids can modulate inflammatory responses by inhibiting the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound, Luteolin, and Apigeninidin. This comparative data highlights the differences in potency and provides insights into the structure-activity relationships.

CompoundAssayCell Line/RadicalActivity (IC50/EC50 in µM)Reference(s)
This compound CytotoxicityHL-60~40
CytotoxicityHepG2~100
Luteolin DPPH ScavengingDPPH Radical13.2 ± 0.18[1]
ABTS ScavengingABTS Radical17.3 ± 0.82[1]
CytotoxicityHepG2> 80 (negligible at 40)[1]
Apigeninidin CytotoxicityA549Potent (Specific IC50 not provided)[2]
Apigenin DPPH ScavengingDPPH Radical5.18 ± 0.014 ppm (~19.2 µM)[3]
CytotoxicityVariousVaries with cell line

Mandatory Visualizations

Signaling Pathway Diagram

Flavonoids, including this compound and its relatives, are known to exert their anti-inflammatory effects by modulating key signaling pathways. One such critical pathway is the NF-κB signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor 1. Binding IKK Complex IKK Complex Receptor->IKK Complex 2. Activation IκBα IκBα IKK Complex->IκBα 3. Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation 4. NF-κB_active NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_active 5. Translocation Luteolinidin_Derivatives This compound & Derivatives Luteolinidin_Derivatives->IKK Complex Inhibition DNA DNA NF-κB_active->DNA 6. Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes 7. Transcription

NF-κB Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the antioxidant activity of a compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare DPPH Solution (0.1 mM in Methanol) Prepare DPPH Solution (0.1 mM in Methanol) Mix DPPH Solution with Test Compound Dilutions Mix DPPH Solution with Test Compound Dilutions Prepare DPPH Solution (0.1 mM in Methanol)->Mix DPPH Solution with Test Compound Dilutions Prepare Test Compound Stock Solution Prepare Test Compound Stock Solution Serial Dilutions of Test Compound Serial Dilutions of Test Compound Serial Dilutions of Test Compound->Mix DPPH Solution with Test Compound Dilutions Incubate in Dark (30 min) Incubate in Dark (30 min) Mix DPPH Solution with Test Compound Dilutions->Incubate in Dark (30 min) Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in Dark (30 min)->Measure Absorbance at 517 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 517 nm->Calculate % Inhibition Plot % Inhibition vs. Concentration Plot % Inhibition vs. Concentration Calculate % Inhibition->Plot % Inhibition vs. Concentration Determine IC50 Value Determine IC50 Value Plot % Inhibition vs. Concentration->Determine IC50 Value

Workflow for DPPH Radical Scavenging Assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Test compound (this compound or its derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Samples: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of each test sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - (A_sample - A_control)) / A_blank ] * 100 Where A_blank is the absorbance of the blank, A_sample is the absorbance of the test sample with DPPH, and A_control is the absorbance of the test sample without DPPH.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4][5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

  • Human cancer cell lines (e.g., HL-60, HepG2)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.[7][9]

References

The Binding Affinity of Luteolin: A Comparative Docking Analysis Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Investigation into the Molecular Interactions of a Promising Flavonoid

Luteolin (B72000), a common flavonoid found in a variety of plants, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. At the heart of these biological activities lies its ability to interact with and modulate the function of various protein targets. Molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have become an invaluable tool in elucidating these interactions at a molecular level.

This guide provides a comparative overview of in-silico docking studies of luteolin against a range of therapeutically relevant protein targets. Due to a scarcity of specific research on luteolinidin, this guide will focus on the closely related and extensively studied luteolin. The structural difference between luteolin and this compound is the presence of an additional hydroxyl group on the B-ring of luteolin, which can influence its binding interactions. The data presented here for luteolin offers valuable insights into the potential binding affinities of related flavonoids.

Comparative Docking Performance of Luteolin

The binding affinity of luteolin to various protein targets has been quantified in numerous studies, often in comparison to known inhibitors or other flavonoids. The following tables summarize these findings, presenting the binding energies, a lower value of which indicates a more favorable interaction.

Target Protein (PDB ID)Luteolin Binding Energy (kcal/mol)Reference CompoundReference Compound Binding Energy (kcal/mol)
Estrogen Receptor Alpha (ER-α) (7UJ8)-7.2 to -8.0[1]4-Hydroxytamoxifen-8.9 to -9.4[1]
Epidermal Growth Factor Receptor (EGFR) mutant (3W2S)-7.7[2]Co-crystallized ligand (2WR)-7.2[2]
SARS-CoV-2 3CL Protease-7.83N (standard inhibitor)-4.5[3]
Luteolin 3'-(4"-acetylglucuronide) vs. 3CL Protease-8.0[3]3N (standard inhibitor)-4.5[3]
TP53-6.6Conventional Ligands-3.5 to -5.5
pRb-6.4Conventional LigandsNot specified
APOBEC3H-6.6Conventional Ligands-4.4 to -6.0
Matrix Metalloproteinase-9 (MMP-9)-6.89 (in combination with Piroxicam)PiroxicamNot specified individually in combination study
α-glucosidase-9.35[4]Not specifiedNot specified
Dipeptidyl peptidase-4 (DPP-4)-7.72[4]Not specifiedNot specified
Glutamine-fructose-6-phosphate amido transferase (GFAT1)-6.89[4]Not specifiedNot specified
Pancreatic α-Amylase-6.80[4]Not specifiedNot specified
Forkhead box protein O1 (FOXO1)-6.36[4]Not specifiedNot specified
Bcl-xl-8.0 to -8.6Not specifiedNot specified

Experimental Protocols: A Synthesized Approach to Docking Flavonoids

The methodologies employed in the cited studies, while varying in minor details, generally follow a standardized workflow for molecular docking of flavonoids like luteolin. The most commonly used software is AutoDock Vina.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of luteolin is typically obtained from chemical databases such as PubChem. The structure is then optimized to find the most stable conformation, often using force fields like MMFF94. Charges are added, and the file is converted to a compatible format (e.g., PDBQT for AutoDock Vina).

  • Target Protein Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Non-essential water molecules, co-crystallized ligands, and other heteroatoms are removed. Polar hydrogen atoms are added, and charges (e.g., Kollman charges) are assigned. The protein structure is then also converted to a PDBQT file.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are crucial parameters and are typically determined based on the location of the co-crystallized ligand in the original PDB file.

  • Docking with AutoDock Vina: AutoDock Vina is a widely used program for molecular docking.[5] It employs a Lamarckian genetic algorithm to explore a wide range of possible conformations of the ligand within the protein's active site. The exhaustiveness parameter, which controls the thoroughness of the search, is often set to a high value to ensure a comprehensive exploration of the conformational space.[5]

  • Analysis of Results: The output of the docking simulation provides the binding energy of the most favorable binding poses in kcal/mol. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed using software like Discovery Studio or PyMOL.

Visualizing the Mechanism: Luteolin's Impact on Cellular Signaling

Luteolin exerts its biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The target proteins identified in docking studies are often critical components of these pathways.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand Ligand Acquisition (Luteolin) (e.g., PubChem) ligand_prep Ligand Preparation (Energy Minimization, PDBQT Conversion) ligand->ligand_prep protein Protein Structure Acquisition (e.g., PDB) protein_prep Protein Preparation (Remove Water, Add Hydrogens, PDBQT Conversion) protein->protein_prep grid Grid Box Generation (Define Active Site) ligand_prep->grid protein_prep->grid docking Molecular Docking (e.g., AutoDock Vina) grid->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis visualization Visualization (e.g., PyMOL, Discovery Studio) analysis->visualization

A generalized workflow for molecular docking studies of flavonoids.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[6] Luteolin has been shown to inhibit this pathway, contributing to its anticancer effects.

PI3K_Akt_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation luteolin Luteolin luteolin->receptor Inhibits luteolin->pi3k Inhibits luteolin->akt Inhibits

Luteolin's inhibitory action on the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another critical pathway that regulates cell growth and differentiation. Luteolin can suppress this pathway, leading to cell cycle arrest and apoptosis.

MAPK_ERK_pathway receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., AP-1) erk->transcription Activates proliferation Cell Proliferation & Differentiation transcription->proliferation luteolin Luteolin luteolin->receptor Inhibits luteolin->ras Inhibits

Inhibition of the MAPK/ERK pathway by Luteolin.

References

Validating the specificity of Luteolinidin in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the signaling pathway specificity of Luteolinidin compared to other common flavonoids, supported by experimental data and protocols.

In the quest for targeted therapeutics, understanding the specificity of small molecule inhibitors is paramount. This compound, a naturally occurring flavonoid, has garnered significant interest for its potential to modulate key cellular signaling pathways implicated in various diseases. This guide provides a comprehensive comparison of this compound's specificity against other well-known flavonoids—Quercetin, Apigenin, and Myricetin—with a focus on their effects on critical signaling cascades such as PI3K/Akt, MAPK, and NF-κB. Through a synthesis of experimental data, detailed protocols, and visual pathway representations, this document aims to equip researchers with the necessary information to effectively validate and utilize this compound in their studies.

A note on nomenclature: In much of the scientific literature, the term "Luteolin" is used to refer to the compound this compound. For the purpose of this guide, we will use the name as it appears in the cited sources, with the understanding that the data for Luteolin (B72000) is representative of this compound.

Comparative Analysis of Inhibitory Activity

The specificity of a signaling pathway inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the available IC50 data for this compound (as Luteolin) and its flavonoid counterparts against key kinases in major signaling pathways.

Kinase TargetLuteolin IC50 (µM)Quercetin IC50 (µM)Apigenin IC50 (µM)Myricetin IC50 (µM)Reference
PI-3-K 8>10>101.8[1]
GSK-3β 1.52.01.9Not Reported[2]
Cell ProliferationLuteolin IC50 (µM)Quercetin IC50 (µM)Apigenin IC50 (µM)Myricetin IC50 (µM)Cell LineReference
A431 1921Not ReportedNot ReportedA431[3]

These data suggest that while Myricetin is a more potent inhibitor of PI-3-K, Luteolin exhibits strong inhibitory activity against GSK-3β, comparable to Apigenin and slightly more potent than Quercetin.[1][2] In terms of anti-proliferative effects, Luteolin and Quercetin show similar potency in A431 cells.[3]

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical intracellular signaling pathways that regulate cell growth, inflammation, and survival. The following diagrams illustrate the primary pathways affected and the points of intervention for this compound and other flavonoids.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound (Luteolin) This compound->PI3K inhibits Myricetin Myricetin Myricetin->PI3K inhibits

PI3K/Akt Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound (Luteolin) This compound->MEK inhibits

MAPK/ERK Signaling Pathway

NFkB_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor IKK IKK Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB GeneExpression Inflammatory Gene Expression IkB->GeneExpression degradation Nucleus Nucleus NFkB->Nucleus translocates Nucleus->GeneExpression This compound This compound (Luteolin) This compound->IKK inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection CompoundPrep Prepare serial dilutions of this compound & controls Incubate Incubate kinase with compound CompoundPrep->Incubate EnzymePrep Prepare kinase solution EnzymePrep->Incubate SubstratePrep Prepare substrate & ATP solution Initiate Initiate reaction with substrate/ATP SubstratePrep->Initiate Incubate->Initiate Stop Stop reaction Initiate->Stop Detect Measure kinase activity (e.g., luminescence) Stop->Detect Analyze Calculate IC50 values Detect->Analyze Specificity_Validation_Logic cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Assays cluster_comparison Comparative Analysis cluster_conclusion Conclusion KinasePanel Broad Kinase Panel Screening (IC50) CompareFlavonoids Compare IC50 values with Quercetin, Apigenin, etc. KinasePanel->CompareFlavonoids DirectBinding Direct Binding Assays (e.g., SPR) SpecificityProfile Determine Specificity Profile of this compound DirectBinding->SpecificityProfile PathwayAnalysis Western Blot for Phospho-proteins PathwayAnalysis->CompareFlavonoids ReporterAssay Reporter Gene Assays (e.g., NF-κB-luc) ReporterAssay->CompareFlavonoids PhenotypicAssay Phenotypic Assays (e.g., Proliferation) PhenotypicAssay->CompareFlavonoids CompareFlavonoids->SpecificityProfile

References

Safety Operating Guide

Essential Guide to Luteolinidin Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance and should not replace the official Safety Data Sheet (SDS) provided by the manufacturer or the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult these primary sources for definitive disposal procedures.

Immediate Safety and Handling

Before handling Luteolinidin, it is crucial to consult the substance-specific Safety Data Sheet (SDS). While one supplier, Carl Roth, indicates that this compound chloride does not meet the criteria for hazardous classification under GHS, individual institutional guidelines and waste disposal regulations must be followed.[1][2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Step-by-Step Disposal Protocol Determination

The proper disposal of any chemical, including this compound, is a structured process that ensures regulatory compliance and safety. The following workflow outlines the mandatory steps for determining the correct disposal procedure within a laboratory setting.

G cluster_prep Phase 1: Preparation & Information Gathering cluster_eval Phase 2: Hazard & Regulatory Assessment cluster_action Phase 3: Segregation & Disposal obtain_sds Obtain Supplier-Specific Safety Data Sheet (SDS) identify_waste Identify Waste Type (Solid, Solution, Contaminated Debris) obtain_sds->identify_waste review_sds Review SDS Section 13: Disposal Considerations identify_waste->review_sds Information Input contact_ehs Consult Institutional EHS for Specific Protocols review_sds->contact_ehs segregate_waste Segregate Waste (e.g., Halogenated, Non-Halogenated) contact_ehs->segregate_waste Receive Guidance label_container Label Waste Container (Full Chemical Name, Hazard) segregate_waste->label_container dispose Transfer to Designated Waste Accumulation Area label_container->dispose

Caption: Workflow for Determining Chemical Disposal Procedures.

Disposal Considerations from Safety Data Sheets

Based on available SDS documentation for this compound chloride, the following general guidance is provided:

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[1]

  • Containment: Contaminated washing water should be retained and disposed of properly.[1]

  • Method of Disposal: Collect the material mechanically and place it in appropriate, labeled containers for disposal.[1]

Important: While the available SDS suggests this compound chloride is not classified as hazardous, it must be disposed of in accordance with local, state, and federal regulations. Never assume a chemical can be disposed of in regular trash or down the drain without explicit approval from your EHS department.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound and its chloride salt form.

PropertyValueSource
Chemical Formula C₁₅H₁₁O₅Cl (this compound chloride)[1]
C₁₅H₁₁O₅⁺ (this compound cation)[3][4]
Molar Mass 306.70 g/mol (this compound chloride)[5]
271.24 g/mol (this compound cation)[4]
CAS Number 1154-78-5[1][4][5][6]

Toxicological and Hazard Information

According to a Safety Data Sheet from Carl Roth, this compound chloride does not meet the criteria for classification across various toxicological endpoints, including:[1][2]

  • Acute toxicity

  • Skin corrosion/irritation

  • Serious eye damage/irritation

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

Despite this, it is imperative to handle the compound with care, as toxicological data may be limited. Always refer to the most current SDS from your specific supplier for the most accurate and complete hazard information.

References

Essential Safety and Operational Guide for Handling Luteolinidin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Luteolinidin. The following procedures ensure safe operational handling and disposal of this compound.

Safety and Handling Precautions

According to the Safety Data Sheet (SDS) for this compound chloride, the substance does not meet the criteria for classification as a hazardous material.[1][2][3] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE):

While no special measures are mandated, the following standard PPE is recommended for handling this compound in a laboratory setting:

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or safety goggles.
Hand Protection Standard laboratory gloves (e.g., nitrile).
Body Protection A standard laboratory coat.

Engineering Controls:

  • Work in a well-ventilated area. Use of a fume hood is recommended if the material is being handled in a way that could generate dust or aerosols.

Hygiene Measures:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[1]
Spill For small spills, sweep up the solid material, taking care to avoid generating dust. Place in a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

Storage and Disposal

Storage:

  • Store in a tightly sealed container.

  • Recommended storage temperature is -20°C.[4][5][6]

  • Store in a dry and well-ventilated place.

Disposal:

As this compound chloride is not classified as a hazardous substance, disposal should follow local regulations for non-hazardous chemical waste.

  • Solid Waste: Dispose of the solid compound and any contaminated lab supplies (e.g., weigh boats, pipette tips) in the regular laboratory solid waste stream, in accordance with your institution's guidelines for non-hazardous chemical waste.

  • Liquid Waste: For solutions, if permitted by local regulations, small quantities of dilute aqueous solutions may be disposed of down the drain with copious amounts of water.[1][2][3] However, it is crucial to consult and adhere to your institution's specific policies on drain disposal. If drain disposal is not permitted, collect the waste in a labeled container and dispose of it through your institution's chemical waste program.

Physicochemical and Quantitative Data

PropertyValue
Molecular Formula C₁₅H₁₁O₅Cl
Molecular Weight 306.70 g/mol
Appearance Red to black solid powder[4][7]
Solubility Soluble in DMSO (approx. 30 mg/mL); Sparingly soluble in water (approx. 69.75 mg/L at 25°C).[7][8][9]
Storage Temperature -20°C[4][5][6]

Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a research setting, from receipt of the compound to its final disposal.

Luteolinidin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Receive this compound Verify compound and check for damage B Log into inventory and store at -20°C A->B C Don appropriate PPE (Lab coat, gloves, safety glasses) B->C D Weigh required amount in a fume hood or ventilated area C->D E Prepare stock solution (e.g., in DMSO) D->E F Perform experimental procedures E->F G Decontaminate workspace and equipment F->G J Return stock solution to -20°C storage F->J H Dispose of non-hazardous solid waste (e.g., contaminated tips, tubes) G->H I Dispose of liquid waste according to institutional guidelines (Drain or chemical waste) G->I K Remove PPE and wash hands H->K I->K J->B

This compound Handling Workflow

References

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Luteolinidin

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